The Chemical Architecture and Application of 2-Amino-4-methylpentan-1-ol Hydrochloride in Asymmetric Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 2-Amino-4-methylpentan-1-ol hydrochloride (commonly known as L-Leucinol hydrochlo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
2-Amino-4-methylpentan-1-ol hydrochloride (commonly known as L-Leucinol hydrochloride) is a highly versatile, bifunctional chiral building block derived from the essential amino acid L-leucine. Featuring both a primary amine and a primary alcohol, this compound serves as a privileged scaffold in the synthesis of chiral auxiliaries, peptidomimetics, and organometallic catalysts[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing a deep dive into the mechanistic causality of its stereocontrol and the self-validating protocols required to leverage it effectively in the laboratory.
Structural Logic & Physicochemical Profile
The utility of L-leucinol hydrochloride in asymmetric synthesis is fundamentally tied to its structure. The isobutyl side chain provides significant steric bulk, creating a "steric wall" that is crucial for facial shielding during catalytic cycles.
From a handling perspective, the free base of L-leucinol is a viscous, hygroscopic liquid prone to oxidative degradation. Converting it to the hydrochloride salt yields a stable, free-flowing crystalline solid. This physical transformation is critical for ensuring precise stoichiometric weighing and long-term shelf stability in drug development workflows[2].
Quantitative Physicochemical Data
All quantitative parameters are summarized below for rapid comparative analysis.
In the realm of chiral ligand design, L-leucinol is most frequently condensed with nitriles or carboxylic acids to form oxazolines . When these oxazoline rings coordinate to transition metals (such as Zinc, Copper, or Iridium), the isobutyl group of the leucinol backbone projects directly into the coordination sphere of the metal.
The Causality of Stereocontrol:
This projection blocks one face of the metal-substrate complex. Consequently, incoming reagents (e.g., dienes in Diels-Alder reactions or nucleophiles in conjugate additions) are forced to attack from the less sterically hindered face. The rigid, bidentate chelation of the oxazoline nitrogen and the metal center ensures that this steric environment remains locked in place, translating the chiral information of the L-leucinol backbone into high enantiomeric excesses (ee) in the final product[4].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating specific In-Process Controls (IPC) and Quality Control (QC) checkpoints.
Protocol A: Synthesis of L-Leucinol Hydrochloride from L-Leucine
Causality: Direct reduction of aliphatic amino acids is thermodynamically unfavorable and requires harsh conditions. By converting L-leucine to its methyl ester hydrochloride, we increase the electrophilicity of the carbonyl carbon. Utilizing a biphasic aqueous-ethanolic solvent system with NaBH₄ at 5°C provides a mild, chemoselective reduction environment that prevents the racemization of the sensitive α-chiral center[5].
Step-by-Step Methodology:
Neutralization: Suspend L-leucine methyl ester hydrochloride (1.4 mol) in a mixture of ethanol (1.8 L) and water (1.8 L). Add NaHCO₃ (1.4 mol, 1.0 eq.) at 5°C to liberate the free amine, preventing unwanted side reactions[5].
Reduction: Perform a batchwise addition of NaBH₄ (4.2 mol, 3.0 eq.) while maintaining the internal temperature strictly below 10°C to prevent premature ester hydrolysis[5].
Workup: Stir the mixture overnight at room temperature. Quench excess hydride with dilute HCl, concentrate under reduced pressure to remove ethanol, and extract the aqueous layer with dichloromethane.
Salt Formation: Dry the organic layer over anhydrous Na₂SO₄. Bubble anhydrous HCl gas through the solution until precipitation ceases.
Isolation: Filter the white crystalline solid and recrystallize from an ethanol-ether mixture to yield pure L-leucinol hydrochloride[2].
Self-Validation System:
IPC: Monitor via TLC (eluent: CHCl₃/MeOH 9:1, Ninhydrin stain). The starting ester will appear as a fast-eluting spot, while the highly polar amino alcohol remains near the baseline.
QC: Conduct polarimetry. Measure the specific rotation
[α]D20
. A significant deviation from standard values indicates epimerization during the reduction step.
Step-by-step reduction workflow of L-Leucine to L-Leucinol Hydrochloride.
Protocol B: Telescoped One-Pot Synthesis of Oxazolinyl-Zinc Complexes
Causality: Traditional synthesis of oxazoline ligands requires two distinct steps: condensation to form the ligand, followed by metal coordination. This often leads to low yields due to the instability of the uncoordinated oxazoline intermediate. A telescoped, one-pot multicomponent synthesis leverages stoichiometric ZnCl₂, which acts dually as a Lewis acid to activate the nitrile for nucleophilic attack by L-leucinol, and as a thermodynamic sink, immediately trapping the formed oxazoline into a stable crystalline chelate[4].
Step-by-Step Methodology:
Reagent Assembly: In a dry Schlenk flask under an inert atmosphere, combine the functionalized nitrile (e.g., 3-aminobenzonitrile) and L-leucinol (free base, generated in situ from the HCl salt) in anhydrous chlorobenzene[4].
Activation: Add anhydrous ZnCl₂ (0.44 eq. for bis-ligated complexes, or 1.2 eq. for mono-chelated networks depending on the desired architecture)[4].
Cyclization: Heat the reaction mixture to reflux (approx. 130°C) for 24 hours. The high thermal energy drives the condensation and the expulsion of ammonia gas.
Crystallization: Cool the mixture to room temperature. Layer the solution with hexane to induce the crystallization of the oxazolinyl-zinc complex[4].
Self-Validation System:
IPC: Monitor the evolution of ammonia gas using wet pH paper at the exhaust of the reflux condenser. The cessation of basic gas evolution indicates reaction completion.
QC: Perform ¹H NMR spectroscopy. The successful formation of the oxazoline ring is validated by the characteristic ABX spin system of the -CH₂-CH- moiety, which shifts significantly downfield upon zinc coordination.
Mechanistic pathway for the one-pot synthesis of oxazolinyl-zinc complexes.
References[3] Title: 17016-87-4 | (S)-2-Amino-4-methylpentan-1-ol hydrochloride - ChemScene | Source: ChemScene | URL: Click here for verification[2] Title: A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS - Canadian Science Publishing | Source: Canadian Science Publishing | URL: Click here for verification[4] Title: One-step multicomponent synthesis of chiral oxazolinyl-zinc complexes | Source: d-nb.info / Springer | URL: Click here for verification[1] Title: Boc-D-leucinol – Chem-Impex | Source: Chem-Impex | URL:Click here for verification[5] Title: L(+)-Leucinol | 7533-40-6 - ChemicalBook | Source: ChemicalBook | URL:Click here for verification
Introduction: The Significance of L-Leucinol Hydrochloride in Chiral Synthesis
An In-Depth Technical Guide to the Molecular Structure and Chirality of L-Leucinol Hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals L-Leucinol, a chiral amino alcohol derived from th...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Molecular Structure and Chirality of L-Leucinol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
L-Leucinol, a chiral amino alcohol derived from the essential amino acid L-leucine, stands as a cornerstone in the field of asymmetric synthesis.[1][2] Its value is rooted in its bifunctional nature and, most critically, its inherent chirality, which allows it to serve as a versatile chiral building block or auxiliary in the synthesis of complex, enantiomerically pure molecules.[1][2][3][4] In drug development, where the stereochemistry of a molecule can dictate its efficacy and safety, the use of such chiral precursors is paramount.[3][5]
This molecule is frequently utilized in its hydrochloride salt form, (2S)-2-amino-4-methylpentan-1-ol hydrochloride.[6] The formation of the salt enhances the compound's stability and water solubility, transforming the typically oily free base into a manageable crystalline solid, which is a significant practical advantage in a laboratory setting.[1][2]
This guide provides a comprehensive exploration of the molecular architecture of L-Leucinol hydrochloride, delving into the fundamental principles of its stereochemistry, the methodologies for its synthesis and characterization, and the advanced techniques used for its definitive structural elucidation. The narrative is designed to furnish scientists with both foundational knowledge and field-proven insights into the causality behind experimental choices and analytical interpretations.
Core Molecular Structure and Physicochemical Profile
A precise understanding of a molecule's identity and physical properties is the foundation of its effective application. L-Leucinol hydrochloride is defined by a specific arrangement of atoms that gives rise to its unique chemical behavior.
Common Synonyms: (S)-(+)-Leucinol hydrochloride, L-Leucinol HCl, H-Leu-ol HCl[1][6]
CAS Number: 7533-40-6 (for the free base, L-Leucinol)
Molecular Formula: C₆H₁₆ClNO
Molecular Weight: 153.65 g/mol
The structure features a five-carbon pentanol backbone with an amino group at position 2 and a methyl branch at position 4. The hydrochloride salt form exists as an ammonium chloride, with the amino group protonated.
Caption: 2D Structure of L-Leucinol Hydrochloride.
The Stereocenter at C2
The source of L-Leucinol's chirality is the carbon atom at the second position (C2). This carbon is a stereocenter because it is bonded to four distinct substituent groups:
An ammonium group (-NH₃⁺)
A hydroxymethyl group (-CH₂OH)
An isobutyl group (-CH₂CH(CH₃)₂)
A hydrogen atom (-H)
This specific tetrahedral arrangement means the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: L-Leucinol and D-Leucinol.
Physicochemical Properties
The properties of L-Leucinol hydrochloride are crucial for its handling, storage, and application in reactions. The protonation of the amino group to form the hydrochloride salt significantly influences these characteristics.
Property
Value
Rationale & Significance
Appearance
White crystalline solid
The salt form disrupts the intermolecular forces present in the oily free base, allowing for the formation of a stable crystal lattice. This simplifies weighing and handling.[1]
Solubility
Soluble in water, ethanol
The ionic nature of the ammonium chloride group greatly increases polarity and the potential for hydrogen bonding with protic solvents, enhancing solubility compared to the less polar free base.[1][2]
Optical Rotation
[α]D²⁰ = +4 ± 1º (c=9 in EtOH)
This value is for the free base, L-Leucinol.[2] It confirms the compound's ability to rotate plane-polarized light, a defining characteristic of chiral molecules. The positive sign indicates it is dextrorotatory.
Storage
Store at 0-8°C, keep tightly closed
Cool, dry conditions are recommended to maintain chemical stability and prevent degradation over time.[2][7]
A Deep Dive into Chirality and Stereochemical Assignment
The biological and chemical utility of L-Leucinol is inextricably linked to its specific three-dimensional structure. Understanding how to define and verify this structure is a critical skill for any scientist in the field.
The Imperative of Chirality in Drug Development
Chirality is a fundamental principle in pharmacology. Because biological systems—such as enzymes and receptors—are themselves chiral, they often interact differently with the two enantiomers of a chiral drug.[3] One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects. Consequently, the ability to synthesize single-enantiomer drugs is a primary objective in modern pharmaceutical development, a task for which chiral building blocks like L-Leucinol are indispensable.[4][8][9]
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Framework
The absolute configuration of a stereocenter is unambiguously assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.[10][11] The application of this system to L-Leucinol is a logical, step-wise process.
Causality Behind the CIP Rules: The system is based on a simple, hierarchical rule: atoms with a higher atomic number (Z) are given higher priority.[12][13] This provides an objective and universal method for ranking the substituents around a chiral center.
Step-by-Step Assignment for L-Leucinol:
Identify Substituents: The four groups attached to the chiral carbon (C2) are -NH₂, -CH₂OH, -CH₂CH(CH₃)₂, and -H.
Assign Priorities:
Priority 1: The nitrogen atom of the -NH₂ group has the highest atomic number (Z=7) of the atoms directly bonded to the stereocenter.
Priority 2: The next two groups are both attached via carbon (Z=6). To break this tie, we examine the atoms attached to these carbons. The carbon in the -CH₂OH group is bonded to an oxygen (Z=8), while the carbon in the -CH₂CH(CH₃)₂ group is bonded to another carbon (Z=6). Since oxygen has a higher atomic number than carbon, the -CH₂OH group receives the higher priority.[11][14]
Priority 3: The isobutyl group, -CH₂CH(CH₃)₂.
Priority 4: The hydrogen atom (-H) has the lowest atomic number (Z=1).
Orient the Molecule: The molecule is oriented so that the lowest-priority group (the -H atom) points away from the viewer.
Determine Configuration: With the molecule correctly oriented, the direction of the path from priority 1 → 2 → 3 is traced. For L-Leucinol, this path is counter-clockwise, which corresponds to an (S) configuration .
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for L-Leucinol.
Synthesis and Analytical Characterization
The practical utility of L-Leucinol hydrochloride relies on its efficient synthesis and rigorous analytical verification to confirm its structure and, critically, its enantiomeric purity.
Synthetic Strategy: Reduction of L-Leucine
The most direct and common method for synthesizing L-Leucinol is the reduction of its parent amino acid, L-Leucine, or one of its ester derivatives (e.g., L-leucine methyl ester).[5][15]
Causality of Method Choice: This synthetic route is favored for two primary reasons. First, L-Leucine is a naturally occurring amino acid, making it an inexpensive and readily available starting material with very high enantiopurity. Second, the reduction of the carboxylic acid or ester functional group to an alcohol does not affect the stereocenter at C2, thus the chirality of the starting material is directly transferred to the product. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for this transformation.[15]
Caption: General synthetic workflow for L-Leucinol Hydrochloride.
Protocol: Synthesis via Reduction of L-Leucine Methyl Ester Hydrochloride
This protocol is a self-validating system; adherence to the steps with the described reagents should yield the desired product, which is then verified by the analytical methods in the subsequent section. This example is based on established reduction methodologies.[15]
Objective: To reduce L-leucine methyl ester hydrochloride to L-Leucinol.
Materials:
L-leucine methyl ester hydrochloride
Sodium borohydride (NaBH₄)
Ethanol (EtOH)
Water (H₂O)
Sodium bicarbonate (NaHCO₃)
Ethyl acetate (EtOAc)
Magnesium sulfate (MgSO₄)
Rotary evaporator, ice bath, standard glassware
Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-leucine methyl ester HCl (1.0 equiv.) and NaHCO₃ (1.0 equiv.) in a mixture of ethanol and water. Cool the mixture to ~5°C in an ice bath.
Reduction: Slowly add NaBH₄ (3.0 equiv.) in portions, ensuring the internal temperature does not exceed 15°C. The slow addition is critical to control the exothermic reaction and hydrogen gas evolution.
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
Workup: Cool the mixture to room temperature. Filter any solids and wash with ethanol. Concentrate the combined filtrates under reduced pressure.
Extraction: Dilute the residue with ethyl acetate and extract with an aqueous base (e.g., 1N NaOH) to remove salts. Back-extract the aqueous layer with ethyl acetate.
Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield L-Leucinol as a pale yellow oil.[15]
Salt Formation: Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether) and bubble HCl gas through the solution or add a solution of HCl in ether to precipitate the white, solid L-Leucinol hydrochloride.
Spectroscopic and Analytical Verification
Once synthesized, the identity, purity, and stereochemical integrity of the product must be confirmed.
Nuclear Magnetic Resonance (¹H NMR): This technique provides a detailed map of the proton environment in the molecule. For L-Leucinol, the spectrum would show characteristic signals: distinct doublets for the two diastereotopic methyl groups of the isobutyl moiety, and multiplets for the protons on the carbon backbone, with those adjacent to the nitrogen and oxygen atoms (C1-H and C2-H) shifted downfield due to the deshielding effect of these electronegative atoms.[15][16]
Polarimetry: This is the foundational experiment to confirm the bulk sample's chiral nature. A solution of the synthesized L-Leucinol is placed in a polarimeter, and its optical rotation is measured. The value should be positive (dextrorotatory) and align with the literature value, providing strong evidence that the (S)-enantiomer has been successfully synthesized and that no significant racemization occurred during the reaction.[2]
Chiral Chromatography (HPLC or GC): This is the gold standard for determining enantiomeric purity or enantiomeric excess (% ee).[17] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and emerge at different times.[18][19] By comparing the peak areas of the two enantiomers, a precise % ee can be calculated, validating the stereochemical fidelity of the synthesis.
Definitive Structural Analysis via X-ray Crystallography
While spectroscopic methods confirm the structure and chirality, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional atomic arrangement in the solid state.[20]
The Power of Crystallography
By diffracting X-rays off a single crystal of L-Leucinol hydrochloride, scientists can generate a three-dimensional electron density map of the molecule. This map allows for the precise determination of:
Absolute Configuration: It directly visualizes the (S) configuration at the C2 stereocenter without ambiguity.
Bond Lengths and Angles: Provides high-precision measurements of all covalent bonds.
Molecular Conformation: Reveals the preferred spatial arrangement of the flexible isobutyl chain.
Intermolecular Interactions: Crucially, it maps the hydrogen bonding network. In the crystal lattice, the ammonium (-NH₃⁺) and hydroxyl (-OH) groups act as hydrogen bond donors, while the chloride ion (Cl⁻) and the hydroxyl oxygen act as acceptors. This network is the defining force that governs the crystal packing and contributes to the compound's stability as a solid.[21]
Caption: High-level workflow for single-crystal X-ray diffraction.
Conclusion
L-Leucinol hydrochloride is more than a simple chemical reagent; it is a precision tool for the construction of chiral molecules. Its molecular structure, defined by the (S)-configuration at its C2 stereocenter, is the key to its function. The hydrochloride salt form provides the practical benefits of stability and ease of handling, making it an ideal choice for applications in research and development. A thorough understanding of its stereochemistry, underpinned by robust synthetic protocols and rigorous analytical techniques from NMR and polarimetry to the definitive proof of X-ray crystallography, is essential for any scientist aiming to leverage this powerful building block in the pursuit of novel pharmaceuticals and complex chemical entities.
References
Anatek. (n.d.). MSDS - Safety Data Sheet. Anatek. Retrieved from [Link]
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Retrieved from [Link]
MySkinRecipes. (n.d.). L-Leucinol. MySkinRecipes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). L-Leucinol. PubChem. Retrieved from [Link]
MilliporeSigma. (n.d.). L-Leucinol hydrochloride AldrichCPR. MilliporeSigma. Retrieved from [Link]
Balse, M. N., & Kjaer, A. (1954). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Science Publishing. Retrieved from [Link]
Anatek. (n.d.). MSDS DFL101 Fmoc-Leucinol.pdf - Safety Data Sheet. Anatek. Retrieved from [Link]
Lou, S., & Schaus, S. E. (2020, June 16). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. Retrieved from [Link]
ChemBK. (2024, April 9). L(+)-Leucinol. ChemBK. Retrieved from [Link]
University of Calgary. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules. University of Calgary. Retrieved from [Link]
Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Wikipedia. Retrieved from [Link]
The Organic Chemistry Tutor. (2023, December 18). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2021, April 2). Cahn–Ingold–Prelog priority rules. Chemistry LibreTexts. Retrieved from [Link]
Goli, L., & Hamilton, W. C. (1972). The structure of di-l-leucine hydrochloride: an X-ray diffraction study. IUCr Journals. Retrieved from [Link]
Li, M., et al. (2024, January 13). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease. ResearchGate. Retrieved from [Link]
Karrer, P. (1941). Process for the preparation of amino-alcohols. Google Patents.
Advent Chembio. (n.d.). L-Leucinol 96% used in Chiral Synthesis & Pharma Online in India. Advent Chembio. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Leucine hydrochloride. PubChem. Retrieved from [Link]
AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Retrieved from [Link]
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]
MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Retrieved from [Link]
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]
Salveson, P. J., Kreutzer, A. G., & Truex, N. L. (2015, November 18). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). University of California, Irvine. Retrieved from [Link]
Thermodynamic Stability of Amino Alcohol Hydrochloride Salts: Mechanisms, Analysis, and Applications in Drug Development
Executive Summary Amino alcohols are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), including beta-blockers, sympathomimetics, and selective serotonin reuptake inhibitors. However, the free bas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Amino alcohols are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), including beta-blockers, sympathomimetics, and selective serotonin reuptake inhibitors. However, the free base forms of these molecules present significant developability challenges due to their thermodynamic lability. As a Senior Application Scientist, I have observed that the strategic conversion of these free bases into hydrochloride (HCl) salts is not merely a solubility-enhancing tactic; it is a fundamental thermodynamic intervention. This technical guide explores the mechanistic causality behind the stability of amino alcohol hydrochloride salts, details the self-validating thermal analysis workflows required to profile them, and provides actionable protocols for drug development professionals.
The Mechanistic Causality of Thermodynamic Stabilization
Why do free bases fail, and why do HCl salts succeed?
In the free base form, the spatial proximity of the nucleophilic amine and the hydroxyl group renders amino alcohols highly susceptible to chemical degradation. They readily undergo inter- and intramolecular side reactions, such as oxidation or, when derivatized, spontaneous
O→N
acyl shifts [1]. Furthermore, the relatively weak intermolecular forces (primarily dipole-dipole and neutral hydrogen bonding) in free base crystals result in low lattice energies, manifesting as low melting points and a high propensity for hygroscopicity.
Protonation of the amine to form the hydrochloride salt fundamentally alters the molecule's thermodynamic landscape:
Electronic Passivation : The conversion of the amine to an ammonium cation (
R−NH3+
) eliminates the nucleophilic lone pair, effectively shutting down oxidative degradation and acyl transfer pathways [1].
Enthalpic Stabilization of the Crystal Lattice : The introduction of the spherical, highly electronegative chloride (
Cl−
) counterion facilitates a robust, three-dimensional ionic lattice. The synergistic ionic interactions and dense hydrogen-bonding networks (involving the hydroxyl group, the ammonium proton, and the chloride ion) drastically increase the crystal lattice energy.
Hydrate Formation : Many amino alcohol hydrochlorides (e.g., morphinanes) form thermodynamically stable hydrates where water molecules act as structural bridges, further lowering the Gibbs free energy of the solid state[4].
Fig 1. Thermodynamic stabilization pathways of amino alcohols via HCl salt formation.
To quantify this thermodynamic stability, we rely on a coupled approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DSC measures the heat flow associated with phase transitions (melting, crystallization, polymorphic transitions). The enthalpy of fusion (
ΔHf
) directly correlates with the lattice energy.
TGA measures mass loss as a function of temperature, distinguishing between desolvation (e.g., loss of bound water or isopropanol solvates) and actual chemical decomposition [3].
By applying multiple heating rates in TGA-DSC, we can utilize model-free isoconversional methods to calculate the activation energy (
Ea
) of the thermal decomposition process, providing a quantitative metric for thermodynamic stability [2].
Quantitative Data: Thermodynamic Parameters of Key APIs
The following table summarizes the thermal behavior of representative amino alcohol hydrochloride salts, demonstrating the high melting points and distinct decomposition thresholds characteristic of these stabilized lattices.
Compound (HCl Salt)
Solvate/Hydrate State
Melting Point (
Tm
, °C)
Decomposition (
Td
, °C)
Key Thermodynamic Observation
(R)-(–)-Phenylephrine
Anhydrous
140 – 145
> 200
High
Ea
of decomposition (251 kJ/mol) indicates robust kinetic stability [2].
Paroxetine
Isopropanol Solvate
120 – 130
> 220
Desolvation precedes melting; the solvate lattice is enthalpically favored [3].
Morphine
Trihydrate
> 300 (dec)
> 300
Dehydration occurs at 90–110 °C; the anhydrous form is highly stable [4].
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent downstream analytical failures.
Protocol A: Synthesis and Isolation of Amino Alcohol Hydrochloride Salts
Causality Check: Direct treatment of free bases with aqueous HCl can lead to hydrolysis or poor crystallization. We utilize anhydrous conditions to force rapid, high-purity precipitation.
Dissolution : Dissolve 10.0 mmol of the purified amino alcohol free base in 20 mL of anhydrous solvent (e.g., tetrahydrofuran or isopropanol) under a nitrogen atmosphere.
Protonation : Slowly add 1.05 equivalents of anhydrous HCl (e.g., 4.0 M solution in dioxane) dropwise at 0 °C. Validation: The solution should immediately become cloudy as the salt forms, confirming the basicity of the amine outcompetes the solvent.
Maturation : Stir the suspension for 30 minutes at room temperature to ensure complete Ostwald ripening of the crystals.
Isolation : Filter the precipitate under a vacuum and wash with cold, non-polar anti-solvent (e.g., hexanes) to remove unreacted organics.
Drying : Dry the crystals in a vacuum oven at 50 °C for 12 hours. Validation: Perform a Karl Fischer titration; water content must be <0.5% unless a specific hydrate is targeted.
Causality Check: Analyzing salts in closed pans can mask desolvation events and build internal pressure, altering the apparent melting point. We use open or pin-holed pans to allow volatile release.
Sample Preparation : Accurately weigh 2.0 – 5.0 mg of the amino alcohol HCl salt into an aluminum crucible. Validation: Run a blank empty pan first to establish a flat baseline.
Atmosphere Control : Place the crucible in the DSC/TGA furnace. Purge with high-purity Nitrogen (
N2
) at a flow rate of 50 mL/min for 15 minutes prior to heating to prevent oxidative degradation artifacts.
Heating Ramp : Apply a linear heating rate of 10 °C/min from 30 °C to 350 °C.
Data Acquisition & Interpretation :
Desolvation: Look for a broad endotherm in the DSC coupled with a distinct step-down in TGA mass (e.g., 90-110 °C for hydrates).
Melting: Identify a sharp endotherm in the DSC with no corresponding mass loss in the TGA.
Decomposition: Identify exothermic or erratic endothermic signals in the DSC coupled with rapid, severe mass loss in the TGA (>200 °C).
Fig 2. Self-validating thermal analysis workflow for determining thermodynamic stability.
Conclusion
The thermodynamic stability of amino alcohol hydrochloride salts is a product of precise molecular engineering. By neutralizing the reactive amine and establishing a high-energy crystal lattice, we transform labile intermediates into robust, developable APIs. Through rigorous, self-validating thermal analysis (DSC/TGA), drug development professionals can quantitatively map this stability, ensuring that the chosen solid form will withstand the rigors of manufacturing, formulation, and long-term storage.
References
Title : Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications
Source : Beilstein Journals
URL : [Link]
Title : Thermal stability, thermodynamics and kinetic study of (R)-(–)-phenylephrine hydrochloride in nitrogen and air environments
Source : ResearchGate
URL :[Link]
Title : Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of
Source : Chemical & Pharmaceutical Bulletin
URL :[Link]
Title : Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches
Source : PMC (PubMed Central)
URL :[Link]
Exploratory
Technical Whitepaper: Identification, Mechanistic Utility, and Handling of (S)-2-Amino-4-methyl-1-pentanol Hydrochloride
Executive Summary (S)-2-Amino-4-methyl-1-pentanol hydrochloride, commonly known as L-leucinol hydrochloride, is a critical chiral building block in asymmetric synthesis, ligand design, and peptidomimetic drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-2-Amino-4-methyl-1-pentanol hydrochloride, commonly known as L-leucinol hydrochloride, is a critical chiral building block in asymmetric synthesis, ligand design, and peptidomimetic drug development. Derived from the natural amino acid L-leucine, this amino alcohol retains a highly conserved stereocenter that dictates the spatial arrangement of downstream molecular architectures. This guide details its core chemical identifiers, the mechanistic rationale for utilizing its hydrochloride salt form, and provides a field-validated, self-verifying protocol for its application in synthetic workflows.
Chemical Identification & Structural Parameters
Accurate chemical identification is paramount for ensuring reproducibility in drug development and materials science. The hydrochloride salt of L-leucinol possesses distinct identifiers and physicochemical properties compared to its free base counterpart.
In asymmetric catalysis and peptide synthesis, the integrity of the chiral center is non-negotiable. While the free amine of L-leucinol (CAS 7533-40-6) is synthetically active, it is highly susceptible to atmospheric oxidation and slow racemization over time when exposed to air and light.
The Causality of Salt Formation:
The conversion of L-leucinol to its hydrochloride salt (CAS 17016-87-4) protonates the primary amine, effectively locking the lone pair of electrons. This prevents unwanted nucleophilic attacks and oxidative degradation during long-term storage[2]. Furthermore, the hydrochloride salt forms a thermodynamically stable, crystalline solid, which is vastly easier to weigh, handle, and purify than the viscous, hygroscopic free base oil[2].
Mechanistically, the steric bulk of the isobutyl group in L-leucinol serves as a powerful chiral auxiliary. When integrated into oxazoline ligands or peptidomimetic scaffolds, this bulky side chain creates a rigid steric shield, directing incoming reagents to a specific face of the reactive center and ensuring high enantioselectivity in downstream catalytic transformations.
Experimental Workflow: Liberation and Enantiomeric Verification
To utilize (S)-2-Amino-4-methyl-1-pentanol hydrochloride in coupling reactions, the free amine must be liberated. The following protocol is designed as a self-validating system , ensuring that the liberation process does not compromise the stereochemical integrity of the molecule.
Step 1: Solubilization and Controlled Neutralization
Action: Suspend 1.0 equivalent of (S)-2-Amino-4-methyl-1-pentanol HCl in anhydrous dichloromethane (DCM) and cool to 0 °C. Add 1.1 equivalents of triethylamine (TEA) dropwise under an inert argon atmosphere.
Causality: The reaction is maintained at 0 °C to suppress the exothermic heat of neutralization, which could otherwise provide the activation energy required for racemization. TEA is selected as a mild, non-nucleophilic base; it effectively deprotonates the ammonium salt without participating in competitive nucleophilic side reactions.
Step 2: Phase Extraction
Action: Wash the organic layer with a minimal volume of cold, saturated aqueous NaHCO₃, followed by brine. Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Causality: The aqueous wash selectively partitions the highly polar triethylamine hydrochloride byproduct into the aqueous phase, leaving the pure, liberated L-leucinol in the organic phase.
Step 3: Derivatization (Self-Validation Prep)
Action: React a 5 mg aliquot of the liberated free base with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in the presence of NaHCO₃ at 40 °C for 1 hour.
Causality: Enantiomers cannot be separated on standard achiral stationary phases. Marfey's reagent reacts with the primary amine to convert the enantiomeric mixture (if any D-leucinol formed) into UV-active diastereomers, which possess different physicochemical properties and can be easily resolved.
Step 4: Analytical Validation via HPLC
Action: Analyze the derivatized sample via reverse-phase HPLC (C18 column, UV detection at 340 nm).
Validation Check: The appearance of a single, sharp peak corresponding to the (S)-diastereomer—and the strict absence of a secondary peak for the (R)-diastereomer—provides empirical, self-validating proof that the neutralization protocol successfully liberated the amine while preserving >99% enantiomeric excess (ee).
Synthetic Pathways & Downstream Applications
Once liberated, L-leucinol is immediately primed for integration into complex molecular architectures. The diagram below maps the logical workflow from the stable hydrochloride salt to its two primary industrial applications: the synthesis of chiral oxazoline ligands for asymmetric catalysis, and the formation of amide bonds for peptidomimetic protease inhibitors.
Synthetic workflow and downstream applications of (S)-2-Amino-4-methyl-1-pentanol hydrochloride.
References
Canadian Science Publishing. "A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS". Canadian Journal of Chemistry.
URL:[Link]
An In-Depth Technical Guide on the pKa Values and Dissociation Constants of 2-Amino-4-methylpentan-1-ol HCl (Leucinol Hydrochloride)
Executive Summary 2-Amino-4-methylpentan-1-ol, systematically known as leucinol, is a highly versatile chiral amino alcohol derived from the reduction of the essential amino acid L-leucine[1]. When formulated as a hydroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-4-methylpentan-1-ol, systematically known as leucinol, is a highly versatile chiral amino alcohol derived from the reduction of the essential amino acid L-leucine[1]. When formulated as a hydrochloride salt (Leucinol HCl), it serves as a foundational chiral building block in asymmetric synthesis, pharmaceutical manufacturing, and the engineering of chiral ionic liquids (CILs)[2]. For researchers and drug development professionals, a rigorous understanding of its dissociation constants (pKa) is not merely theoretical—it is a practical necessity. The protonation state of leucinol directly dictates its nucleophilicity, its solubility profile, and its capacity for electrostatic interaction in chromatographic separations[2].
This whitepaper provides an authoritative analysis of the physicochemical properties, acid-base mechanics, and validated experimental protocols for determining the pKa of 2-Amino-4-methylpentan-1-ol HCl.
Physicochemical Profile and Molecular Identity
Leucinol HCl readily dissociates in aqueous environments to yield the protonated amino alcohol and a chloride counter-ion. The free base form, (2S)-2-amino-4-methylpentan-1-ol, exhibits specific physicochemical properties that dictate its handling, storage, and application in synthetic workflows[3],[1].
To facilitate rapid comparison and experimental planning, the core quantitative data for the leucinol free base is summarized below.
Table 1: Physicochemical Properties of L-Leucinol (Free Base)
Useful for rapid purity verification via refractometry[3].
Specific Rotation [α]
+3° (589nm, c=9, ethanol)
Confirms enantiomeric purity of the (S)-isomer[1].
Predicted pKa (Hydroxyl)
12.88 ± 0.10
Indicates the extreme basicity required for alkoxide formation[4].
Mechanistic Analysis of Dissociation Constants (pKa)
As an amino alcohol, leucinol possesses two distinct ionizable functional groups: a primary amine (
−NH2
) and a primary hydroxyl group (
−OH
). When starting with Leucinol HCl, the molecule is initially in its fully protonated, cationic state (
−NH3+
).
The Amine Group (
pKa1
)
In standard aliphatic amines, the conjugate acid typically exhibits a pKa between 10.0 and 10.5. However, in leucinol, the highly electronegative oxygen atom of the adjacent hydroxyl group exerts an electron-withdrawing inductive effect through the carbon backbone. This inductive pull slightly destabilizes the positive charge on the ammonium ion, making it easier to donate a proton. Consequently, the
pKa1
of the
−NH3+
group is marginally lowered, typically falling into the 9.5 to 10.0 range.
Causality in Application: In Micellar Electrokinetic Chromatography (MEKC), chiral recognition relies heavily on the electrostatic interaction between the cationic head group of the chiral selector and the analyte[2]. Operating at a pH of 7.5 ensures that the amine group of leucinol remains fully protonated (since pH <
pKa1
), maximizing chiral resolution. If the pH is raised above 8.0, the amine begins to deprotonate, neutralizing the charge and causing a rapid deterioration in chiral resolution[2].
The Hydroxyl Group (
pKa2
)
The deprotonation of the primary alcohol (
−OH→−O−
) requires an exceptionally basic environment. Predictive models and physicochemical databases establish the
pKa2
of the leucinol hydroxyl group at 12.88 ± 0.10 [3],[4]. Because this value is so high, the hydroxyl group remains fully protonated under all standard physiological and synthetic aqueous conditions, ensuring it does not interfere with amine-directed coupling reactions (such as peptide synthesis) unless strong bases like sodium hydride (NaH) are introduced.
Acid-Base Equilibria Pathway
The following diagram illustrates the sequential deprotonation of Leucinol HCl as the pH of the environment increases.
Caption: Dissociation pathway of Leucinol HCl across varying pH environments.
Self-Validating Experimental Protocol: Potentiometric Determination of pKa
To accurately determine the exact
pKa1
of Leucinol HCl in a specific solvent system, researchers must utilize high-precision potentiometric titration. The following protocol is engineered as a self-validating system, designed to eliminate environmental artifacts and ensure thermodynamic accuracy.
Step-by-Step Methodology
Solvent Degassing (Causality: Eliminate Carbonate Interference):
Boil high-purity deionized water (ddH₂O) for 15 minutes and cool it under an inert nitrogen (
N2
) atmosphere. Why? Atmospheric
CO2
readily dissolves in water to form carbonic acid, which introduces false buffering regions near pH 6.3 and 10.3, directly overlapping with the amine's pKa.
Ionic Strength Standardization (Causality: Activity Coefficient Control):
Prepare a 0.1 M KCl solution using the degassed water. Why? Maintaining a constant, high ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration. This allows the calculation of a true thermodynamic pKa rather than a fluctuating apparent pKa.
Analyte Preparation:
Dissolve an accurately weighed sample of Leucinol HCl to achieve a 2.0 mM final concentration in 50.0 mL of the 0.1 M KCl solution.
Electrode Calibration & Temperature Control:
Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01). The titration vessel must be jacketed and maintained at exactly 25.0 ± 0.1 °C. Why? Dissociation constants are highly temperature-dependent; a shift of even 1 °C can alter the pKa value by up to 0.03 units.
Titration Execution:
Titrate the solution using standardized, carbonate-free 0.1 M NaOH. Add the titrant in automated 0.05 mL increments. The system must wait for the potential (mV) drift to fall below 0.1 mV/min before recording the pH to ensure equilibrium is reached.
Data Validation (Gran Plot Analysis):
Perform a blank titration (0.1 M KCl only) and subtract this background curve from the analyte curve. Plot the first derivative (
ΔVΔpH
) against the volume of NaOH added to precisely identify the equivalence point. The pH exactly at the half-equivalence point represents the
pKa1
of the protonated amine.
Experimental Workflow Visualization
Caption: Self-validating potentiometric titration workflow for precise pKa determination.
Applications Grounded in pKa Dynamics
Understanding the pKa of Leucinol HCl is not just an analytical exercise; it drives downstream chemical engineering:
Chiral Ionic Liquids (CILs): Leucinol is utilized to synthesize chiral cationic surfactants like undecenoxy carbonyl-L-leucinol bromide (L-UCLB)[2]. Because the amine's pKa is sufficiently high, the surfactant remains cationic at pH 7.5, enabling the successful enantioseparation of acidic analytes in capillary electrophoresis[2].
Solution-Phase Peptide Synthesis: Leucinol is frequently used as a C-terminal modifier or starting material for aminopeptidase inhibitors[1]. Knowing that its hydroxyl pKa is ~12.88[4] guarantees that standard basic coupling conditions (e.g., pH 8-9) will selectively activate the amine for amide bond formation without risking unwanted esterification at the hydroxyl site.
References
ChemBK - L(+)
Benchchem - L-Leucinol | 7533-40-6: A Comprehensive Technical Guide
Source
NIH / PMC - Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography
Source
An In-Depth Guide to the Crystal Structure Analysis of L-Leucinol Hydrochloride: From Single Crystal Growth to Absolute Configuration Assignment
Introduction L-Leucinol, (2S)-2-amino-4-methyl-1-pentanol, is a chiral amino alcohol derived from the essential amino acid L-leucine.[1][2] In its protonated hydrochloride salt form (C₆H₁₆ClNO, M.W. 153.65), this compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
L-Leucinol, (2S)-2-amino-4-methyl-1-pentanol, is a chiral amino alcohol derived from the essential amino acid L-leucine.[1][2] In its protonated hydrochloride salt form (C₆H₁₆ClNO, M.W. 153.65), this compound serves as a critical chiral building block and precursor in the pharmaceutical industry.[3] Its applications are diverse, ranging from the synthesis of aminopeptidase inhibitors to the creation of chiral auxiliaries that guide the stereochemical outcome of chemical reactions.[2][3]
The efficacy and safety of chiral drugs are intrinsically linked to their three-dimensional atomic arrangement. The specific stereochemistry of a molecule dictates its interaction with biological targets, such as enzymes and receptors, which are themselves chiral. Therefore, the unambiguous determination of the molecular structure and, most critically, the absolute configuration of key chiral intermediates like L-Leucinol hydrochloride is not merely a characterization step but a foundational requirement for modern drug development.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional structure of crystalline materials at atomic resolution.[4][5] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For chiral molecules, SC-XRD is uniquely powerful as it can directly determine the absolute configuration, confirming the molecule's handedness (D or L / R or S).[6]
This technical guide provides a comprehensive walkthrough of the complete workflow for the crystal structure analysis of L-Leucinol hydrochloride. We will proceed from the foundational step of growing high-quality single crystals to the nuances of diffraction data collection, structure solution, and refinement, with a dedicated focus on the authoritative assignment of its absolute stereochemistry.
The Crystallographic Workflow: A Methodological Overview
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both careful experimental technique and robust computational analysis. The logical flow of this process is designed to ensure the highest quality data is collected and interpreted to yield an accurate and reliable molecular model.
Caption: Overall workflow for the crystal structure analysis of L-Leucinol hydrochloride.
Part 1: Protocol for Single Crystal Growth
The first and often most challenging step is obtaining a single crystal of suitable size and quality.[7] For a polar, water-soluble salt like L-Leucinol hydrochloride, several crystallization techniques are viable. The goal is to create a state of slight supersaturation from which the compound slowly precipitates in an ordered, crystalline form rather than as an amorphous solid.
Rationale for Solvent Selection:
The ideal solvent system must fully dissolve the compound at an elevated temperature or higher concentration and have a lower solubility at room temperature or upon introduction of an anti-solvent. For L-Leucinol hydrochloride, polar protic solvents are primary candidates.
Anti-Solvents: Diethyl ether, Ethyl acetate, Dichloromethane. These are less polar solvents in which the compound is poorly soluble.
Protocol: Slow Evaporation
Dissolution: Dissolve approximately 10-20 mg of L-Leucinol hydrochloride in the minimum amount of a suitable primary solvent (e.g., ethanol) in a small, clean vial. Gentle warming may be applied to facilitate dissolution.
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate impurities that could act as unwanted nucleation sites.
Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle a few times to allow for very slow evaporation of the solvent.
Incubation: Place the vial in a vibration-free location at a constant temperature. Crystal growth may take several days to weeks.
Protocol: Anti-Solvent Vapor Diffusion
Dissolution: Prepare a concentrated solution of L-Leucinol hydrochloride in a primary solvent (e.g., methanol) in a small vial (2-4 mL).
Setup: Place this small vial inside a larger, sealable jar (e.g., 20 mL).
Anti-Solvent Addition: Carefully add 2-3 mL of a volatile anti-solvent (e.g., diethyl ether) to the larger jar, ensuring it does not mix directly with the solution in the inner vial.
Sealing and Diffusion: Seal the larger jar. The more volatile anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.
Part 2: Protocol for Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically >0.1 mm in all dimensions with sharp edges and no visible fractures) is obtained, it is analyzed using a single-crystal diffractometer.[7]
Crystal Mounting: A selected crystal is carefully picked up using a cryo-loop and coated in a cryoprotectant oil (e.g., Paratone-N) to prevent dehydration and ice formation. The loop is then mounted on a goniometer head.
Cryo-Cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes atomic thermal motion, leading to higher resolution data and reduced radiation damage.
Data Collection Strategy:
X-ray Source Selection: For determining the absolute configuration of a light-atom molecule (containing only C, H, N, O, Cl), using a Copper (Cu) Kα radiation source (wavelength λ = 1.5418 Å) is highly preferable to a Molybdenum (Mo) source (λ = 0.71073 Å).[4] The longer wavelength of Cu radiation enhances the anomalous scattering effects from the chlorine and oxygen atoms, which is the physical phenomenon that allows for the determination of absolute stereochemistry.[9]
Data Acquisition: A series of diffraction images (frames) are collected as the crystal is rotated through various angles. Modern CCD or pixel-array detectors record the positions and intensities of the diffracted X-ray spots.
Data Processing: The collected raw frames are processed using specialized software. This involves:
Indexing: Determining the unit cell parameters (the dimensions and angles of the basic repeating block of the crystal) and the Bravais lattice.
Integration: Measuring the intensity of each diffraction spot (reflection).
Scaling and Absorption Correction: Correcting the intensities for experimental variations and for the absorption of X-rays by the crystal itself. The output is a reflection file (e.g., an .hkl file) containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.
Part 3: Structure Solution, Refinement, and Absolute Configuration
This phase is entirely computational, using the processed diffraction data to build and perfect an atomic model.
Structure Solution:
The "phase problem" is solved first, which involves estimating the phases of the structure factors that were lost during the experiment. For small molecules, "direct methods" or dual-space algorithms are typically successful in providing an initial electron density map from which the positions of most non-hydrogen atoms can be determined.
Structure Refinement Protocol using SHELXL:
Structure refinement is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the model-calculated diffraction pattern and the experimentally observed data.[10][11] The program SHELXL is a gold standard for this process.[12][13]
Initial Refinement: The initial model is refined isotropically (atoms are modeled as spheres). Several cycles of least-squares refinement are performed. The quality of the fit is monitored by the R1 factor, which should decrease significantly.
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, modeling them as ellipsoids to better represent their thermal motion. This is appropriate for high-quality data.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are dependent on the heavy atom to which they are bonded.
Absolute Structure Determination (The Flack Parameter):
Causality: The physical basis for determining absolute structure is anomalous dispersion.[14] Near an absorption edge, the scattering factor for an atom acquires an imaginary component, which causes the intensities of Friedel pairs—reflections (h,k,l) and (-h,-k,-l)—to be slightly different. This difference, known as the Bijvoet difference, would be zero if Friedel's law held perfectly.[6]
The Flack Parameter (x): This single parameter, introduced by H.D. Flack, is refined against the diffraction data to determine the correct enantiomer.[14][15] The model is refined as an inversion twin, where the Flack parameter x represents the mole fraction of the inverted structure in the crystal.[15]
Interpretation:
If x refines to a value close to 0 with a very small standard uncertainty (s.u.), the absolute configuration of the model is correct .[16]
If x refines to a value close to 1 with a very small s.u., the model is incorrect and must be inverted.
A value near 0.5 suggests a racemic crystal or an inversion twin.
For a successful determination in a light-atom structure, the s.u. on the Flack parameter should ideally be less than 0.1, and preferably smaller.[9]
Caption: Decision-making workflow for absolute configuration determination using the Flack parameter.
Expected Results and Data Interpretation
While a public crystal structure for L-Leucinol hydrochloride is not available, we can present a table of expected crystallographic data based on typical values for small organic salts. This serves as a template for what a successful analysis would yield.
Table 1: Representative Crystallographic Data for L-Leucinol Hydrochloride
Parameter
Expected Value
Crystal Data
Chemical Formula
C₆H₁₆ClNO
Formula Weight
153.65 g/mol
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁ (a common chiral space group)
a, b, c (Å)
7.1, 10.5, 12.3 (representative values)
α, β, γ (°)
90, 90, 90
Volume (ų)
922.5
Z (molecules per unit cell)
4
Data Collection
Radiation
Cu Kα (λ = 1.54184 Å)
Temperature
100 K
Refinement
Final R1 [I > 2σ(I)]
< 0.05
wR2 (all data)
< 0.12
Goodness-of-fit (S)
~1.0
Absolute structure parameter (Flack x)
0.02(4)
Interpretation of Results:
Space Group: The space group P2₁2₁2₁ is non-centrosymmetric and contains only rotational symmetry elements, which is required for a chiral, enantiopure compound to crystallize.
R-factors (R1, wR2): These values are measures of the agreement between the crystallographic model and the experimental data. R1 values below 5% (0.05) indicate a good quality refinement.
Goodness-of-fit (S): A value close to 1.0 indicates that the model is a good fit to the data and that the error model is appropriate.
Flack Parameter: The hypothetical value of 0.02(4) is the most critical result. A value of 0.02 is very close to 0, and the small standard uncertainty of 0.04 provides high confidence in the assignment. This result would unequivocally confirm that the absolute configuration of the molecule in the crystal is indeed 'L' (or 'S' by Cahn-Ingold-Prelog nomenclature), as defined by the atomic coordinates in the final model.
From the refined model, one would analyze the supramolecular structure, paying close attention to the hydrogen-bonding network. The protonated amine (-NH₃⁺), the hydroxyl group (-OH), and the chloride anion (Cl⁻) would act as strong hydrogen bond donors and acceptors, creating a robust 3D network that stabilizes the crystal lattice.
Conclusion
The crystal structure analysis of L-Leucinol hydrochloride is a meticulous process that provides the highest level of structural proof required in pharmaceutical development. Through a systematic workflow encompassing single crystal growth, precise X-ray diffraction data collection with an appropriate radiation source, and rigorous computational refinement, it is possible to determine not only the precise molecular geometry but also the unambiguous absolute configuration of this vital chiral building block. The authoritative assignment of stereochemistry, validated by a well-defined Flack parameter, underpins the quality control and stereospecific application of L-Leucinol hydrochloride in the synthesis of next-generation therapeutics.
References
Sheldrick, G. M. (2015). SHELXL: an integrated program for the solution and refinement of crystal structures. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5-6), 329-336. [Link]
Wikipedia contributors. (2023). Flack parameter. In Wikipedia, The Free Encyclopedia. [Link]
Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]
Sheldrick, G. M. SHELXL-97. University of Göttingen. [Link]
Sparkes, H. A. (2020). Howard Flack and the Flack Parameter. Molbank, 2020(3), M1161. [Link]
Hathwar, V. R., & Prasad, T. G. (2014). Best Practice and Pitfalls in Absolute Structure Determination. CHIMIA International Journal for Chemistry, 68(11), 774-780. [Link]
Gonnella, N. C. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. [Link]
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Journal of Applied Crystallography, 41(4), 796-809. [Link]
Wang, B., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications, 58(24), 3936-3939. [Link]
Karrer, P., & Portmann, P. (1948). Process for the preparation of amino-alcohols. U.S.
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
Surov, A. O., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1856-1869. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 111307, L-Leucinol. [Link]
Cambridge Crystallographic Data Centre (CCDC). CCDC 2213660: Experimental Crystal Structure Determination. [Link]
Mínguez Espallargas, G., et al. (2009). CCDC 701281: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]
Berlinguet, L., & Gauthier, R. (1954). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry, 32(10), 943-948. [Link]
Liwschitz, Y., Zilkha, A., & Amiel, Y. (1957). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society, 79(12), 3067-3067. [Link]
van de Put, M. W. J. M., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(2), 289-296. [Link]
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. L-leucinol. Ligand Page. [Link]
An In-depth Technical Guide to 2-Amino-4-methylpentan-1-ol HCl: A Cornerstone Chiral Building Block in Asymmetric Synthesis
Abstract In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimens...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemistry a critical design parameter.[1] Chiral building blocks, derived from the "chiral pool" of naturally occurring molecules, offer an efficient and reliable route to complex, stereochemically-defined targets.[2] Among these, 2-Amino-4-methylpentan-1-ol, commonly known as L-Leucinol, and its hydrochloride salt, stand out as a versatile and indispensable tool. Derived from the abundant amino acid L-leucine, this bifunctional molecule provides a robust platform for the construction of chiral ligands, auxiliaries, and synthons. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of 2-Amino-4-methylpentan-1-ol HCl, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of Chiral Amino Alcohols
The principle of enantioselectivity—favoring the formation of one enantiomer over another—is a central tenet of contemporary organic synthesis.[2] Nature itself operates with exquisite stereochemical precision, utilizing L-amino acids and D-sugars as the fundamental units of life. This inherent chirality in biological systems means that enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize single-enantiomer drugs is not merely an academic challenge but a regulatory and safety imperative.
The "chiral pool" synthesis strategy leverages readily available, enantiomerically pure natural products like amino acids as starting materials.[2][3] 2-Amino-4-methylpentan-1-ol, derived from L-leucine, is a prime example of this approach.[4] Its value lies in several key features:
Defined Stereochemistry: The chiral center is fixed from its natural precursor.
Bifunctionality: The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group provides two distinct points for synthetic modification.[4]
Steric Influence: The isobutyl side chain provides significant steric bulk, which is crucial for inducing stereoselectivity in asymmetric reactions.
These attributes make it a foundational component for creating a chiral environment in a wide range of chemical transformations.
Physicochemical Properties of 2-Amino-4-methylpentan-1-ol
A thorough understanding of the physical and chemical properties of a building block is essential for its effective application in synthesis.
Note: The hydrochloride salt is a stable, crystalline solid, which is often preferred for handling and storage.
Synthesis of Enantiopure (S)-2-Amino-4-methylpentan-1-ol
The most direct and economically viable route to enantiopure (S)-2-Amino-4-methylpentan-1-ol is the reduction of the corresponding amino acid, L-leucine, or its ester derivatives. This method preserves the stereochemical integrity of the starting material.
Conceptual Workflow: Reduction of L-Leucine
The conversion of a carboxylic acid to an alcohol requires a strong reducing agent, typically a metal hydride. Lithium aluminum hydride (LiAlH₄) or borane complexes are commonly employed for this transformation. The process involves the formation of a metal-alkoxide intermediate, which is subsequently hydrolyzed to yield the final amino alcohol.
Caption: Synthetic pathway from L-leucine to its amino alcohol hydrochloride salt.
Experimental Protocol: Reduction of L-Leucine Methyl Ester
This protocol provides a representative procedure for the synthesis of (S)-2-Amino-4-methylpentan-1-ol.
Materials:
L-Leucine methyl ester hydrochloride
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Anhydrous diethyl ether
Saturated aqueous sodium sulfate (Na₂SO₄)
Anhydrous magnesium sulfate (MgSO₄)
Hydrochloric acid (HCl) solution in ether
Procedure:
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.
Addition: Dissolve L-leucine methyl ester hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0°C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Quenching: Carefully quench the reaction by cooling the flask back to 0°C and slowly adding saturated aqueous Na₂SO₄ solution dropwise until the gray precipitate turns white and gas evolution ceases. Causality Note: This sequential addition of water and base (from Na₂SO₄ hydrolysis) safely neutralizes the excess LiAlH₄ and precipitates the aluminum salts as a filterable solid.
Filtration & Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. Combine the filtrate and washings.
Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (S)-2-Amino-4-methylpentan-1-ol as an oil.
Salt Formation: Dissolve the crude amino alcohol in anhydrous diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete.
Isolation: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-2-Amino-4-methylpentan-1-ol HCl.
Core Applications in Asymmetric Synthesis
The true utility of 2-Amino-4-methylpentan-1-ol lies in its role as a precursor to powerful chiral auxiliaries and ligands that orchestrate stereoselective transformations.
Synthesis of Chiral Bis(oxazoline) (BOX) Ligands
Chiral oxazoline compounds, particularly C₂-symmetric bis(oxazolines) (BOX), are privileged ligands in asymmetric catalysis.[9] They form stable chelate complexes with a variety of metals (e.g., Cu, Fe, Zn), creating a well-defined chiral pocket around the metal center that directs the enantioselective outcome of reactions.
The synthesis typically involves the condensation of the amino alcohol with a dinitrile or a malonyl chloride derivative, followed by cyclization.[9][10]
Amino Alcohol Derivatives: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Significance of the Amino Alcohol Scaffold Amino alcohols are bifunctional organic compounds containing...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Significance of the Amino Alcohol Scaffold
Amino alcohols are bifunctional organic compounds containing both an amine and a hydroxyl group.[1][] This deceptively simple structural motif is a powerhouse in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[3] The strategic placement of a basic nitrogen center and a hydrogen-bond-donating (and accepting) hydroxyl group allows these molecules to establish multi-point interactions with biological targets, such as enzymes and receptors, leading to high affinity and specificity.
The true power of the amino alcohol scaffold lies in its inherent stereochemistry. Chirality is a critical factor in the safety and efficacy of many pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.[4][5] The synthesis of enantiomerically pure amino alcohols is therefore a cornerstone of modern drug development, enabling the creation of highly selective therapeutic agents.[6][7][8] This guide will provide an in-depth exploration of the synthesis, applications, and structure-activity relationships of amino alcohol derivatives, offering field-proven insights for professionals in drug discovery.
PART 1: Core Synthetic Strategies for Chiral Amino Alcohols
The enantioselective synthesis of amino alcohols is a critical task in pharmaceutical development. The choice of synthetic route depends on factors like desired stereochemistry, scalability, cost of starting materials, and environmental impact.[6]
Reduction of α-Amino Acids and Their Derivatives
One of the most direct methods for producing chiral 1,2-amino alcohols is the reduction of naturally abundant and enantiomerically pure α-amino acids.[6] This strategy leverages the existing chirality of the starting material, which is transferred to the final product.
Mechanism: Strong metal hydride reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are commonly used to reduce the carboxylic acid moiety to a primary alcohol.[6][]
Experimental Protocol: Synthesis of L-Valinol from L-Valine using LiAlH₄ [6]
Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a condenser, and a dropping funnel under an inert nitrogen atmosphere.
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the careful addition of LiAlH₄ to form a suspension. The mixture is cooled in an ice bath.
Addition of Amino Acid: A solution of L-valine in anhydrous THF is added dropwise to the LiAlH₄ suspension at a controlled rate to maintain a gentle reflux.
Reaction & Quenching: After the addition is complete, the reaction mixture is stirred and heated to reflux for several hours to ensure complete reduction. The reaction is then carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution.
Workup & Isolation: The resulting solids are removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude L-Valinol product, which can be further purified by distillation or crystallization.
Ring-Opening of Epoxides with Amines
The reaction of amines with epoxides is a versatile and highly efficient method for generating β-amino alcohols.[1] This reaction can be catalyzed by various agents and offers good regioselectivity and stereoselectivity.
Asymmetric Hydrogenation of α-Amino Ketones
A powerful and atom-economical approach for synthesizing chiral vicinal amino alcohols is the catalytic asymmetric hydrogenation of prochiral α-amino ketones.[6] This method relies on a chiral transition metal catalyst to control the stereochemical outcome, often achieving high enantioselectivity.[6]
Biocatalytic Synthesis
The use of enzymes (biocatalysis) for producing chiral amino alcohols has gained significant traction due to its high selectivity and environmentally friendly nature.[4][5] Engineered amine dehydrogenases (AmDHs), for example, can be used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with very high enantiomeric excess (>99% ee).[7][8]
PART 2: Therapeutic Applications & Mechanism of Action
The amino alcohol scaffold is a privileged structure found in a wide array of approved drugs targeting diverse diseases.
Antimalarial Agents
Aryl-amino alcohols are a classic chemotype in antimalarial drug discovery.[10] The pharmacophore requires an aromatic system and an amino alcohol portion.[10][11]
Mechanism of Action: These compounds are believed to act on the erythrocyte stage of the malaria parasite by interfering with the detoxification of heme into hemozoin, leading to parasite death.[10] Structure-activity relationship (SAR) studies have shown that the stereochemistry is crucial, with (S)-enantiomers often being significantly more active than their (R)-counterparts.[12]
Antifungal Agents
Novel L-amino alcohol derivatives have been designed as broad-spectrum antifungal agents.[13]
Mechanism of Action: These compounds often target the fungal enzyme CYP51 (lanosterol 14α-demethylase), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.[13]
SAR Insights: Studies have demonstrated that only compounds with the S-configuration exhibit significant antifungal activity, highlighting the importance of stereochemistry for target binding.[13]
Anticancer Agents
Researchers have synthesized and evaluated various β-amino alcohol derivatives for their cytotoxic activity against human cancer cell lines.[14][15]
Examples: Isosteviol-based 1,3-aminoalcohols have shown promise.[15]
SAR Insights: The antiproliferative activity is highly dependent on the substituents on the amino group and the overall molecular structure. For some series, small substituents were found to be essential for potent activity.[14]
Anti-inflammatory Agents
β-amino alcohol derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in severe sepsis and inflammatory responses.[16][17]
Mechanism of Action: These compounds are thought to work by disrupting the formation of the TLR4/MD2 complex, which is necessary for initiating the downstream inflammatory signaling cascade.[16]
Cardiovascular Drugs (β-Blockers)
Perhaps one of the most well-known applications of the amino alcohol scaffold is in β-blockers, used to manage hypertension and other cardiovascular conditions.
Example: Propranolol.
Mechanism of Action: β-blockers competitively inhibit the binding of catecholamines (like adrenaline) to β-adrenergic receptors. This action is mediated by the specific interactions of the amino alcohol moiety within the receptor's binding pocket.
PART 3: Data-Driven Drug Design & Visualization
Structure-Activity Relationship (SAR) Summary
The optimization of lead compounds is guided by SAR studies. The following table summarizes key SAR insights for various therapeutic classes of amino alcohol derivatives.
Therapeutic Area
Core Scaffold
Key Structural Insights for High Activity
References
Antimalarials
Aryl-amino alcohol
The (S)-enantiomer is often more potent. The aromatic group and the amino alcohol are essential.
Understanding the underlying workflows and mechanisms is crucial for innovation.
Workflow for Amino Alcohol-Based Drug Discovery
The following diagram outlines a typical workflow in the discovery and development of drugs based on the amino alcohol scaffold.
Caption: A generalized workflow for the discovery of amino alcohol-based drug candidates.
Mechanism: Epoxide Ring-Opening
This diagram illustrates the nucleophilic attack of an amine on an epoxide to form a β-amino alcohol, a key synthetic reaction.
Caption: Synthesis of a β-amino alcohol via amine attack on an epoxide.
Conclusion and Future Directions
The amino alcohol scaffold continues to be a remarkably versatile and valuable structure in medicinal chemistry.[3] Its prevalence in high-impact pharmaceuticals underscores its importance in rational drug design.[3] Future research will likely focus on the development of novel, highly selective biocatalytic methods for their synthesis and the exploration of new derivatives targeting emerging disease pathways.[6][7] The ability to fine-tune the stereochemistry and substitution patterns of these molecules ensures that amino alcohol derivatives will remain a cornerstone of therapeutic innovation for years to come.
References
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
(PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 4). Frontiers. Retrieved March 7, 2024, from [Link]
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
Studies on Application of Amino Acid as Medicinal Agent. I. Syntheses of Amino-tert-alcohol Derivatives - J-Stage. (n.d.). J-STAGE. Retrieved March 7, 2024, from [Link]
Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics | Journal of Medicinal Chemistry - ACS Publications. (2011, May 17). American Chemical Society Publications. Retrieved March 7, 2024, from [Link]
Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed. (2019, September 1). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics | Journal of Medicinal Chemistry - ACS Publications. (2011, May 17). American Chemical Society Publications. Retrieved March 7, 2024, from [Link]
Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. (2011, April 15). ScienceDirect. Retrieved March 7, 2024, from [Link]
Aminoalcohol – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]
Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC. (2024, February 19). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
Examples of β-amino alcohol drugs. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Structure of the 4-amino-alcohol quinolines used in this study. - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
Application Note: High-Yield Synthesis of Chiral Oxazolines from L-Leucinol Hydrochloride
Executive Summary Chiral oxazolines are privileged structural motifs widely utilized as chiral auxiliaries, bidentate ligands in asymmetric catalysis (e.g., BOX and PyBOX systems), and core scaffolds in pharmaceutical dr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral oxazolines are privileged structural motifs widely utilized as chiral auxiliaries, bidentate ligands in asymmetric catalysis (e.g., BOX and PyBOX systems), and core scaffolds in pharmaceutical drug development. L-Leucinol, a chiral amino alcohol derived from the reduction of L-leucine, is a premier chiral pool synthon for these applications[1]. While the free base of L-leucinol is prone to oxidation and is highly hygroscopic, L-Leucinol hydrochloride offers superior shelf stability, reliable stoichiometry, and ease of handling. This application note provides a comprehensive, self-validating protocol for the synthesis of enantiopure 2-substituted-4-isobutyl-4,5-dihydrooxazolines utilizing the hydrochloride salt.
The synthesis of chiral oxazolines from L-leucinol hydrochloride proceeds via a tandem amidation-cyclodehydration sequence[2]. Understanding the causality behind the reagent selection is critical for maintaining high yields and stereochemical integrity.
Phase 1: Amine Liberation and Acylation: Because the starting material is a hydrochloride salt, an auxiliary base is mandatory. Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) is used to neutralize the salt in situ, liberating the nucleophilic free amine. The amine then attacks an activated carboxylic acid (typically an acid chloride) to form a
β
-hydroxy amide intermediate.
Phase 2: Cyclodehydration & Stereochemical Preservation: To form the oxazoline ring, the primary hydroxyl group at the C1 position of the L-leucinol moiety must be activated into a leaving group (e.g., via tosylation or triflation)[3]. The carbonyl oxygen of the amide subsequently performs an intramolecular nucleophilic attack, displacing the activated hydroxyl group.
Expert Insight on Stereocontrol: The stereocenter in L-leucinol is located at C2 (the amine-bearing carbon). Because the cyclodehydration mechanism exclusively involves bond-breaking and bond-forming at the primary C1 carbon and the amide oxygen, the C2 stereocenter is never compromised. This mechanistic separation ensures that the >99% enantiomeric excess (ee) of the starting material is fully preserved in the final oxazoline product.
Comparative Efficacy of Cyclization Strategies
Several catalytic and stoichiometric methods exist for the cyclodehydration of
β
-hydroxy amides into oxazolines. Table 1 summarizes the quantitative data and operational trade-offs for L-leucinol-derived substrates.
Table 1: Comparison of Cyclodehydration Conditions for L-Leucinol-Derived Oxazolines
Cyclodehydration Method
Reagents / Catalyst
Temp (°C)
Typical Yield (%)
Enantiomeric Excess (ee)
Key Advantage / Causality
Classical Activation
TsCl, Et₃N, DMAP
0 to 25
85–95
>99%
Mild conditions; highly reliable for thermally sensitive substrates.
Generates water as the sole byproduct; excellent green chemistry profile.
Workflow & Mechanistic Visualizations
Synthetic workflow for chiral oxazoline generation from L-Leucinol HCl.
Mechanistic pathway of the cyclodehydration step forming the oxazoline ring.
Comprehensive Experimental Protocol
This protocol details the highly reliable "Classical Activation" pathway, which is ideal for broad substrate scope and avoids the need for specialized microwave reactors or forcing azeotropic reflux conditions.
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry nitrogen.
Suspension & Neutralization: Add L-leucinol hydrochloride (1.53 g) and anhydrous DCM (30 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.
Base Addition: Add Et₃N (3.48 mL) dropwise over 5 minutes. Causality Note: 1.0 equivalent of Et₃N is consumed immediately to neutralize the hydrochloride salt, causing the suspended solid to dissolve as the free amino alcohol is liberated. The remaining 1.5 equivalents serve as the acid scavenger for the subsequent acylation.
Acylation: Dilute the acid chloride (11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic side reactions.
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 1:1).
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude
β
-hydroxy amide.
Activation Setup: Dissolve the crude
β
-hydroxy amide in anhydrous DCM (30 mL) in a clean, dry flask under nitrogen. Cool to 0 °C.
Catalyst & Base Addition: Add Et₃N (2.78 mL) followed by the nucleophilic catalyst DMAP (122 mg). Causality Note: DMAP accelerates the transfer of the tosyl group to the sterically hindered primary alcohol, ensuring rapid and complete activation before side reactions can occur.
Tosylation: Add TsCl (2.29 g) portion-wise over 10 minutes.
Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12–24 hours. The transient tosylate intermediate will spontaneously cyclize into the oxazolinium ion, which is subsequently deprotonated by Et₃N to form the neutral oxazoline.
Purification: Wash the organic mixture with water (2 × 20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate. Purify the resulting oil/solid via flash column chromatography (typically Hexanes/EtOAc, 4:1 with 1% Et₃N to prevent acid-catalyzed ring opening on the silica gel) to afford the pure chiral oxazoline.
Application Notes and Protocols: The Strategic Use of (S)-2-Amino-4-methylpentan-1-ol Hydrochloride in Asymmetric Catalysis
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of (S)-2-Amino-4-methylpentan-1-ol hydrochloride, a le...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of (S)-2-Amino-4-methylpentan-1-ol hydrochloride, a leucinol-derived chiral building block, in the realm of asymmetric catalysis. This document provides an in-depth exploration of its application in forming highly effective chiral catalysts for the enantioselective reduction of ketones, a cornerstone transformation in modern synthetic organic chemistry.
Introduction: The Value of Leucinol-Derived Catalysts
(S)-2-Amino-4-methylpentan-1-ol, commonly known as L-leucinol, is a chiral 1,2-amino alcohol derived from the natural amino acid L-leucine. Its hydrochloride salt is a stable, crystalline solid, making it a convenient precursor for various applications in asymmetric synthesis. The bifunctional nature of this molecule, possessing both a primary amine and a primary alcohol, allows it to be a versatile scaffold for the construction of chiral ligands and auxiliaries.[1] A predominant and highly impactful application of leucinol is in the formulation of chiral oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[2][3] This method is celebrated for its operational simplicity, high enantioselectivity, and broad substrate scope, rendering it a powerful tool for establishing stereocenters in the synthesis of pharmaceuticals and other complex chiral molecules.[2][4]
Mechanistic Underpinnings: The Corey-Bakshi-Shibata (CBS) Reduction
The enantioselective reduction of ketones to chiral secondary alcohols is a pivotal transformation in organic synthesis.[4] The CBS reduction employs a catalytic amount of a chiral oxazaborolidine, which is typically formed in situ from a chiral amino alcohol, such as (S)-2-amino-4-methylpentan-1-ol, and a borane source like borane-dimethyl sulfide (BMS) or borane-THF complex.[5]
The catalytic cycle, as elucidated by Corey and coworkers, involves several key steps:
Catalyst Formation: The chiral amino alcohol reacts with a borane source to form the rigid, bicyclic oxazaborolidine catalyst.
Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.
Ketone Coordination: The more Lewis acidic endocyclic boron atom of the catalyst-borane complex coordinates to the carbonyl oxygen of the prochiral ketone substrate. The steric environment of the chiral catalyst dictates a preferred orientation of the ketone's substituents (large, RL, and small, RS) to minimize steric hindrance.
Stereoselective Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a six-membered, chair-like transition state.[6] The predetermined orientation of the ketone ensures that the hydride is delivered to one specific enantiotopic face of the carbonyl.
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, and upon workup, yields the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.
The high degree of enantioselectivity is a direct consequence of the well-defined transition state, where the bulky isobutyl group of the leucinol-derived catalyst effectively shields one face of the ketone, directing the hydride attack to the other.[7]
Application Note: High-Yield Reductive Amination Protocols Utilizing 2-Amino-4-methylpentan-1-ol HCl Executive Summary & Scope The synthesis of structurally diverse chiral amines often relies on 2-Amino-4-methylpentan-1-...
The synthesis of structurally diverse chiral amines often relies on 2-Amino-4-methylpentan-1-ol (commonly known as L-leucinol) as a foundational chiral precursor, particularly in the development of peptidomimetics, chiral ligands, and targeted therapeutics like CX3CR1 antagonists[1]. Direct alkylation of primary amines using alkyl halides is notoriously difficult to control and frequently results in complex, low-yield mixtures due to over-alkylation[2].
Reductive amination circumvents this limitation by proceeding through a transient imine or iminium intermediate, which is subsequently reduced to yield a selectively mono-alkylated secondary amine[2][3]. This application note details the mechanistic rationale and optimized, self-validating protocols for the reductive amination of 2-Amino-4-methylpentan-1-ol HCl.
Mechanistic Causality & Reagent Selection
Designing a robust reductive amination workflow requires understanding the thermodynamic and kinetic behavior of the reagents involved.
Amine Activation (Free-Basing): 2-Amino-4-methylpentan-1-ol is frequently supplied and stored as a hydrochloride salt to prevent oxidative degradation. Because the protonated amine is non-nucleophilic, an initial free-basing step is mandatory. A mild, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine is utilized to liberate the free amine in situ without acting as a competing nucleophile[4].
Chemoselective Reduction: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reducing agent for this transformation[5]. The electron-withdrawing acetate ligands attenuate the nucleophilicity of the borohydride center, making STAB a significantly weaker reductant than sodium borohydride (NaBH₄)[3]. This attenuation provides exquisite chemoselectivity: STAB rapidly reduces the electrophilic iminium ion but leaves the unreacted carbonyl starting materials intact[6].
Safety and Scalability: STAB is highly preferred over sodium cyanoborohydride (NaBH₃CN) because it avoids the generation of toxic hydrogen cyanide gas and residual cyanide in the waste stream, making it ideal for pharmaceutical scale-up[2][5].
Reductive amination workflow of Leucinol HCl highlighting intermediate imine formation and reduction.
Quantitative Reagent Comparison
To justify the selection of STAB over alternative hydride sources, the following table summarizes the operational parameters of common reductive amination reagents[2][5][7].
Reducing Agent
Imine Selectivity
Toxicity Profile
Optimal Solvents
Acid Catalyst Required?
NaBH(OAc)₃ (STAB)
High
Low
DCE, DCM, THF
Often built-in (acetate) or mild AcOH
NaBH₃CN
High
High (Cyanide risk)
MeOH, EtOH
Yes (Requires strict pH 4-5)
NaBH₄
Low (Reduces carbonyls)
Moderate
MeOH, EtOH
No (Must be added post-imine formation)
Standardized Experimental Protocol: Synthesis of N-Alkylated Leucinol
This protocol is designed as a self-validating system. It incorporates specific monitoring checkpoints and a targeted quenching sequence to ensure complete conversion and the safe destruction of reactive hydrides[8].
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Saturated aqueous NaHCO₃ and Brine
Step-by-Step Methodology:
Amine Liberation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-Amino-4-methylpentan-1-ol HCl (1.0 equiv) in anhydrous DCE (0.2 M concentration). Add DIPEA (1.1 equiv) dropwise at room temperature. Stir for 15–20 minutes to ensure complete liberation of the free amine[8].
Imine Formation: Add the carbonyl compound (1.0 equiv) to the stirring solution. Causality Check: Allow the mixture to stir for 1–2 hours at room temperature before introducing the reducing agent. This pre-incubation maximizes imine/iminium formation and prevents the premature, competitive reduction of the starting aldehyde/ketone[7][8]. (Note: If utilizing a sterically hindered ketone, a catalytic amount of acetic acid or molecular sieves may be added to drive dehydration)[6].
Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.4 - 1.5 equiv) portion-wise over 10 minutes to manage any mild exotherm[8].
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Use a Ninhydrin stain to visualize the consumption of the primary amine and the appearance of the secondary amine product.
Quenching & Workup: Once complete, cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise. Causality Check: The mild base neutralizes any acetic acid byproducts and safely hydrolyzes unreacted STAB, preventing post-reaction side-product formation[8]. Stir vigorously for 30 minutes until gas evolution ceases.
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (typically using a gradient of DCM/MeOH/NH₄OH) to yield the pure N-alkylated leucinol derivative.
References
Reductive amination - Wikipedia
Source: Wikipedia
URL:[Link]
Reductive Amination - Common Conditions
Source: Common Organic Chemistry
URL:[Link]
Reductive amination of carbohydrates using NaBH(OAc)3
Source: Analytical and Bioanalytical Chemistry (via ResearchGate)
URL:[Link]
Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates
Source: Molecules (MDPI)
URL:[Link]
Reductive Amination, and How It Works
Source: Master Organic Chemistry
URL:[Link]
Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols
Source: ACS Catalysis
URL:[Link]
Unprotected Amino Aldehydes in Organic Synthesis
Source: Scholaris (University of Toronto)
URL:[Link]
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride
Source: ACS Omega
URL:[Link]
Application Note: Strategic Use of Leucinol Hydrochloride in the Synthesis of C-Terminal Modified Peptide Analogs for Enhanced Biological Activity
Abstract This technical guide provides a comprehensive framework for the synthesis of biologically active peptides using Leucinol hydrochloride as a key C-terminal building block. Standard solid-phase peptide synthesis (...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the synthesis of biologically active peptides using Leucinol hydrochloride as a key C-terminal building block. Standard solid-phase peptide synthesis (SPPS) is inherently limited to peptides with a C-terminal carboxylic acid. However, a significant class of bioactive peptides, including potent protease inhibitors, requires a C-terminal alcohol or aldehyde functionality for enhanced metabolic stability and target engagement. This document details robust protocols for the incorporation of Leucinol to generate peptide alcohols, followed by their selective oxidation to peptide aldehydes. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss the critical parameters that ensure high yield and stereochemical integrity. These methodologies are designed to empower researchers in drug discovery to create novel peptide-based therapeutics with improved pharmacological profiles.
Introduction: Overcoming the Limitations of Native Peptides
Peptides represent a promising class of therapeutics due to their high specificity and low off-target toxicity.[1] However, their clinical utility is often hampered by rapid degradation by endogenous proteases and rapid renal clearance.[2][3] A primary strategy to overcome these limitations is the introduction of non-canonical modifications to the peptide backbone or termini.[3][4]
C-terminal modification, in particular, is a powerful approach. Replacing the native carboxyl group with a primary alcohol creates a peptide alcohol , a modification found in several natural antibiotics and the metabolically stable somatostatin analog, Octreotide.[5] This change not only blocks the action of carboxypeptidases but also serves as a synthetic handle. Peptide alcohols are the direct precursors to peptide aldehydes , a class of compounds renowned for their activity as potent, reversible inhibitors of various proteases, including cysteine and serine proteases.[6][7]
Leucinol, the reduced alcohol form of L-leucine, is an invaluable chiral building block for introducing these functionalities.[8][9] Its hydrochloride salt is a stable, readily available starting material. The synthesis of C-terminal peptide alcohols cannot be achieved by conventional SPPS, which relies on anchoring the first amino acid to the resin via its carboxyl group.[5] This guide details a proven alternative: anchoring Fmoc-protected Leucinol to a highly acid-labile resin, enabling subsequent peptide chain elongation from its N-terminus.
Part I: Synthesis of Peptide Alcohols via Solid-Phase Methodology
The Strategic Principle: Circumventing Conventional SPPS
The core of this strategy is to treat the C-terminal amino alcohol as the anchor point to the solid support. The hydroxyl group of Leucinol is attached to a suitable resin, leaving its N-terminus free for standard Fmoc-based peptide elongation. The choice of resin is critical. A 2-Chlorotrityl chloride (2-CTC) resin is ideal for this purpose.[10] Its key advantage is the extreme acid lability of the resin linkage, which allows the final peptide alcohol to be cleaved under very mild acidic conditions (e.g., 1-2% Trifluoroacetic acid) that do not harm other acid-sensitive protecting groups and, most importantly, preserve the desired C-terminal alcohol.[11]
Workflow for Solid-Phase Synthesis of Peptide Alcohols
Caption: Oxidation of a peptide alcohol to a peptide aldehyde.
Detailed Protocol 2: Oxidation of Ac-Tyr-Ala-Leucinol
Materials:
Purified Ac-Tyr-Ala-Leucinol (from Part I)
Dess-Martin Periodinane (DMP)
Anhydrous Dichloromethane (DCM)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Aqueous Sodium Thiosulfate (Na₂S₂O₃) 10% w/v
Brine (Saturated NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Methodology:
Reaction Setup:
Dissolve the purified peptide alcohol (e.g., 50 mg, ~0.1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere.
Add Dess-Martin periodinane (1.5 eq, ~0.15 mmol, 64 mg) to the solution in one portion.
Stir the reaction at room temperature.
Monitoring the Reaction:
Monitor the progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. The product aldehyde will have a higher Rf value (less polar) than the starting alcohol.
Quenching and Work-up:
Once the reaction is complete, dilute the mixture with DCM (10 mL).
Pour the reaction mixture into a separatory funnel containing an equal volume of a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃. Shake vigorously. Rationale: NaHCO₃ neutralizes the acetic acid byproduct of the reaction, and Na₂S₂O₃ reduces any excess DMP.
Separate the layers. Wash the organic layer with saturated NaHCO₃ (1x), then with brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to avoid degradation.
Purification and Storage:
The crude peptide aldehyde can be purified by flash column chromatography on silica gel if necessary.
Peptide aldehydes can be unstable. For long-term storage, keep them as a solid under an inert atmosphere at -20°C or lower.
Applications and Biological Context: The Power of the Aldehyde Warhead
The primary application of Leucinol-derived peptides is in the creation of protease inhibitors. The C-terminal aldehyde group acts as a potent "warhead." It is an electrophile that reacts with a nucleophilic residue (such as the cysteine thiol or serine hydroxyl) in the active site of a protease, forming a stable but reversible covalent hemiacetal or hemithioacetal adduct. [7]This mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in tight binding and potent inhibition.
[8]
Caption: Inhibition of a cysteine protease by a peptide aldehyde.
By tailoring the peptide sequence (P1, P2, P3... sites), this Leucinol-based scaffold can be directed against a wide array of proteases involved in diseases ranging from viral infections to cancer and neurodegenerative disorders.
Conclusion
Leucinol hydrochloride is more than just a modified amino acid; it is a strategic tool for medicinal chemists. It provides a reliable entry point into the synthesis of peptide alcohols and, subsequently, peptide aldehydes. The protocols outlined in this guide demonstrate a robust and reproducible pathway for creating these valuable C-terminal modified peptides. By leveraging these techniques, researchers can systematically enhance the stability and biological activity of peptide leads, accelerating the development of next-generation peptide therapeutics.
References
Solid-Phase Synthesis of Peptide Alcohols. (2010). Organic Synthesis.
Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Deriv
Solid phase peptide synthesis of peptide alcohols. (2011).
Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. (1997). CHIMIA.
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2007). PubMed.
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. (2020). PubMed.
An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. (n.d.). PMC.
Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022). The Journal of Organic Chemistry.
Synthesis of peptide aldehydes. (2007). PubMed.
Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA. (n.d.). Benchchem.
Application Note & Protocol: Strategic Cyclization of 2-Amino-4-methylpentan-1-ol HCl for Oxazolidine Synthesis
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the cyclization of 2-Amino-4-methylpentan-1-ol hydrochloride (L-Leucino...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the cyclization of 2-Amino-4-methylpentan-1-ol hydrochloride (L-Leucinol HCl). We delve into the mechanistic principles governing the formation of 4-isobutyloxazolidine derivatives, explore critical experimental parameters, and present two detailed, validated protocols for synthesis using either acetone or formaldehyde as the carbonyl source. The aim is to equip researchers with the foundational knowledge and practical steps required to successfully synthesize these valuable heterocyclic scaffolds.
Introduction: The Versatility of Oxazolidines
2-Amino-4-methylpentan-1-ol, derived from the amino acid Leucine, is a crucial chiral building block in organic synthesis.[1] Its cyclization with carbonyl compounds yields oxazolidines, a class of five-membered heterocyclic compounds containing both nitrogen and oxygen.[2] These structures are not merely synthetic curiosities; they serve as indispensable tools in modern chemistry. Oxazolidines are widely employed as chiral auxiliaries to direct stereoselective transformations, as protective groups for both amino alcohols and carbonyls, and as core structural motifs in pharmacologically active molecules.[3][4]
This guide focuses on the practical aspects of converting the commercially available hydrochloride salt of 2-Amino-4-methylpentan-1-ol into its corresponding oxazolidine derivatives, providing a robust foundation for further synthetic elaboration.
Reaction Principle and Mechanism
The synthesis of oxazolidines from 1,2-amino alcohols and an aldehyde or ketone is a well-established condensation reaction.[2][3] The reaction proceeds through a two-stage mechanism that is often reversible, necessitating strategies to drive the reaction to completion.
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine of the amino alcohol onto the electrophilic carbonyl carbon. This step requires the amine to be in its free, deprotonated state.
Intramolecular Cyclization & Dehydration: The initial adduct, a hemiaminal, undergoes a rapid, intramolecular nucleophilic attack by the hydroxyl group on the iminium ion intermediate. The subsequent elimination of a water molecule yields the stable five-membered oxazolidine ring.
The overall transformation is an equilibrium process. To achieve high yields, the water generated during the reaction must be removed.
Caption: General mechanism for oxazolidine formation.
Analysis of Key Experimental Parameters
The success of the cyclization hinges on the careful selection of several key parameters. Understanding the causality behind these choices is critical for optimization and troubleshooting.
Handling of the HCl Salt: The starting material is an amine hydrochloride, meaning the nitrogen atom is protonated and non-nucleophilic. A stoichiometric amount of a base is required to neutralize the salt and liberate the free amine. The choice of base is important:
Inorganic Bases (e.g., NaOH, K₂CO₃): Strong, inexpensive, and effective. Requires a biphasic system or a solvent that can dissolve both the organic and inorganic components to some extent. Workup involves separating the aqueous and organic layers.
Organic Bases (e.g., Triethylamine, DIPEA): Soluble in organic solvents, creating a homogenous reaction mixture. The resulting ammonium salt must be removed during workup, typically by an aqueous wash.[5]
Choice of Carbonyl Source: The structure of the resulting oxazolidine is defined by the aldehyde or ketone used.
Acetone: A common and convenient choice. It is relatively unreactive but can be used in large excess, serving as both the reactant and the solvent. This drives the equilibrium forward and simplifies the reaction setup.[2]
Formaldehyde: A highly reactive aldehyde, typically used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. Its high reactivity allows for faster reaction times, often at lower temperatures. When using formalin, the additional water must be accounted for and effectively removed.
Solvent Selection: If not using a reactant as the solvent (e.g., acetone), an inert solvent is required. Common choices include:
Dichloromethane (DCM) or Tetrahydrofuran (THF): Good for dissolving the amino alcohol and many organic bases, facilitating a homogenous reaction.[5][6]
Toluene: Allows for the azeotropic removal of water using a Dean-Stark apparatus, which is a highly effective method for driving the reaction to completion.
Water Removal: As a condensation reaction, the removal of water is paramount for achieving high yields.
Dehydrating Agents: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be added directly to the reaction mixture.[2] MgSO₄ is generally more efficient than Na₂SO₄.
Azeotropic Distillation: As mentioned, using a solvent like toluene with a Dean-Stark trap is a classic and effective method, particularly for less favorable equilibria.
Experimental Protocols & Data
The following protocols provide step-by-step methodologies for two common cyclization reactions. Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 4-Isobutyl-2,2-dimethyloxazolidine
This protocol utilizes acetone as both the carbonyl source and the solvent, representing a straightforward and efficient procedure.
Step-by-Step Methodology:
Neutralization: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4-methylpentan-1-ol HCl (10.0 g, 65.1 mmol).
Add 100 mL of acetone and stir to create a suspension.
Add anhydrous potassium carbonate (K₂CO₃) (9.9 g, 71.6 mmol, 1.1 eq) to the suspension. The base will neutralize the HCl salt.
Dehydration and Reaction: Add anhydrous magnesium sulfate (MgSO₄) (15.7 g, 130.2 mmol, 2.0 eq) to the mixture. This will sequester the water formed during neutralization and the subsequent cyclization.
Seal the flask and stir the mixture vigorously at room temperature (20-25°C) for 24 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with two 20 mL portions of acetone.
Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is often of sufficient purity for many applications. If further purification is required, vacuum distillation or flash chromatography on silica gel can be employed.
Protocol 2: Synthesis of 4-Isobutyloxazolidine
This protocol uses the more reactive formaldehyde in an inert solvent, which is useful when the gem-dimethyl substitution from acetone is not desired.
Step-by-Step Methodology:
Neutralization: In a 250 mL round-bottom flask, dissolve 2-Amino-4-methylpentan-1-ol HCl (10.0 g, 65.1 mmol) in 50 mL of water. Cool the solution in an ice bath (0°C).
Slowly add a 2 M solution of sodium hydroxide (NaOH) (32.5 mL, 65.1 mmol, 1.0 eq) while stirring. Monitor the pH to ensure it becomes basic (pH > 10).
Extraction: Extract the free amino alcohol into dichloromethane (DCM) (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Reaction: Immediately redissolve the resulting oil (the free amino alcohol) in 100 mL of DCM in a clean flask.
Add an aqueous solution of formaldehyde (37% w/w, 5.8 mL, 71.6 mmol, 1.1 eq) to the reaction mixture.
Add anhydrous magnesium sulfate (15.7 g, 130.2 mmol, 2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor by TLC.
Workup & Purification: Filter the reaction mixture to remove the MgSO₄. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Summary of Reaction Parameters
Parameter
Protocol 1 (using Acetone)
Protocol 2 (using Formaldehyde)
Starting Material
2-Amino-4-methylpentan-1-ol HCl
2-Amino-4-methylpentan-1-ol HCl
Carbonyl Source
Acetone
Formaldehyde (37% aq. solution)
Base
Anhydrous Potassium Carbonate
Sodium Hydroxide (2 M aq.)
Solvent
Acetone (serves as reactant)
Dichloromethane (DCM)
Dehydrating Agent
Anhydrous Magnesium Sulfate
Anhydrous Magnesium Sulfate
Temperature
Room Temperature (~25°C)
Room Temperature (~25°C)
Reaction Time
24 hours
4-6 hours
Typical Yield
>90%
>85%
Experimental Workflow Visualization
The general workflow for the synthesis and isolation of the oxazolidine product is outlined below.
Caption: General experimental workflow for oxazolidine synthesis.
Conclusion
The cyclization of 2-Amino-4-methylpentan-1-ol HCl into its corresponding oxazolidine derivatives is a robust and high-yielding transformation critical for accessing valuable synthetic intermediates. By carefully controlling key parameters—namely, the complete neutralization of the amine salt, the choice of carbonyl partner, and the effective removal of water—researchers can reliably produce these heterocyclic scaffolds. The protocols provided herein offer two distinct and validated methods that can be adapted to a wide range of synthetic goals, serving as a cornerstone for applications in medicinal chemistry, asymmetric catalysis, and materials science.
References
Comparative analysis of heterocyclic synthesis using different amino alcohols. BenchChem.
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Vol
Oxazoline. Wikipedia.
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI.
An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scirp.org.
Application Note: L-Leucinol Hydrochloride as a Starting Material for Evans Auxiliaries
Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and stereochemical applications of L-Leucinol-derived chiral auxili...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic scientists, and drug development professionals.
Content Focus: Mechanistic rationale, self-validating protocols, and stereochemical applications of L-Leucinol-derived chiral auxiliaries.
Executive Summary
In modern asymmetric synthesis, the predictable control of stereocenters is paramount for the development of active pharmaceutical ingredients (APIs). Evans chiral auxiliaries—specifically chiral oxazolidinones—remain one of the most reliable tools for highly diastereoselective alkylation, aldol condensation, and Diels-Alder reactions[1].
L-Leucinol hydrochloride , a chiral amino alcohol derivative of the natural amino acid L-leucine, serves as an ideal, atom-economical starting material for the synthesis of (4S)-4-isobutyloxazolidin-2-one . This application note details the mechanistic causality behind reagent selection, provides bench-ready protocols for auxiliary synthesis and deployment, and outlines the stereochemical models that dictate its success in drug development pipelines[2].
Mechanistic Insights & Causality
Why L-Leucinol Hydrochloride?
While free amino alcohols are commonly used, the hydrochloride salt of L-leucinol is strongly preferred in rigorous drug development settings. The free base of L-leucinol is a viscous liquid or low-melting solid that is hygroscopic, prone to air oxidation, and susceptible to forming carbamates upon exposure to atmospheric CO₂. The hydrochloride salt is a highly crystalline, bench-stable solid that ensures precise stoichiometric weighing and maintains absolute enantiomeric purity during long-term storage.
The Chiral Director: The Isobutyl Group
The efficacy of an Evans auxiliary is governed by the steric bulk of the substituent at the C4 position of the oxazolidinone ring[3]. The isobutyl group derived from L-leucinol provides excellent facial shielding. When the auxiliary is N-acylated and enolized (typically forming a Z-enolate via boron-mediated enolization), the isobutyl group projects outward, effectively blocking the Re-face of the enolate. This forces incoming electrophiles to attack exclusively from the Si-face, routinely yielding diastereomeric excesses (d.e.) >95%[4].
Carbonyl Source Selection for Cyclization
The conversion of the 1,2-amino alcohol to an oxazolidinone requires a carbonyl equivalent. While phosgene and triphosgene offer rapid reaction kinetics at low temperatures, their severe toxicity and stringent regulatory controls make them undesirable for scalable or green synthesis. Diethyl carbonate is the preferred alternative[5]. Although it requires higher temperatures (reflux), it is significantly safer, produces only ethanol as a byproduct, and can act as both reagent and solvent.
Data Presentation: Carbonyl Source Comparison
The following table summarizes the operational parameters for synthesizing (4S)-4-isobutyloxazolidin-2-one from L-Leucinol HCl using different carbonyl sources.
Carbonyl Source
Reagent Toxicity
Reaction Temp
Byproducts
Typical Yield
Scalability (Process Chem)
Phosgene
Extremely High
0 °C to RT
HCl gas
85 - 95%
Poor (Requires specialized facilities)
Triphosgene
High (Solid)
0 °C to RT
HCl gas
80 - 90%
Moderate (Safer than phosgene gas)
Diethyl Carbonate
Low
90 - 120 °C
Ethanol
75 - 85%
Excellent (Preferred for scale-up)
Experimental Workflows & Visualization
Logical workflow from L-Leucinol HCl to chiral product via Evans auxiliary.
Stereochemical control mechanism of the Evans Z-enolate during electrophilic attack.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process checks are included to ensure causality and reaction integrity at each step.
Protocol 1: Synthesis of (4S)-4-Isobutyloxazolidin-2-one (The Auxiliary)
Objective: Convert L-Leucinol HCl to the oxazolidinone using a safe, scalable carbonate source[6].
Setup & Neutralization : In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, suspend L-Leucinol hydrochloride (1.0 eq, 100 mmol) in anhydrous ethanol (50 mL). Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 150 mmol).
Causality Check: Stir at room temperature for 30 minutes. The suspension will change in texture as the HCl salt is neutralized to liberate the free amino alcohol in situ.
Cyclization : Add diethyl carbonate (2.5 eq, 250 mmol) to the mixture. Heat the reaction to 110 °C (oil bath temperature).
Byproduct Removal : Allow the ethanol (both the solvent and the reaction byproduct) to distill off slowly over 4–6 hours.
Self-Validation: The continuous removal of ethanol drives the equilibrium of the transesterification/amidation process forward. The reaction is complete when the distillation head temperature drops, indicating no more ethanol is being produced.
Workup : Cool the residue to room temperature. Partition the mixture between ethyl acetate (200 mL) and water (100 mL). Extract the aqueous layer with ethyl acetate (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification : Recrystallize the crude solid from a mixture of ethyl acetate/hexanes to afford (4S)-4-isobutyloxazolidin-2-one as white crystals.
Protocol 2: N-Acylation of the Auxiliary
Objective: Attach the acyl substrate to the auxiliary to activate it for enolization.
Deprotonation : Dissolve (4S)-4-isobutyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
Metalation : Add n-butyllithium (2.5 M in hexanes, 1.05 eq) dropwise. Stir for 30 minutes at -78 °C.
Causality Check: The formation of the lithium oxazolidinide is rapid. Maintaining -78 °C prevents ring-opening side reactions.
Acylation : Add the desired acid chloride (e.g., propionyl chloride, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to warm to 0 °C over 1 hour.
Quench & Isolate : Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over MgSO₄, and purify via flash column chromatography.
Objective: Form a new carbon-carbon bond with strict stereocontrol[2].
Enolization : Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under nitrogen. Cool to -78 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir at -78 °C for 30 minutes, then at 0 °C for 30 minutes to ensure complete formation of the Z-boron enolate.
Electrophilic Addition : Recool the mixture to -78 °C. Add the aldehyde (1.5 eq) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.
Oxidative Cleavage of Boron : Quench the reaction by adding pH 7 phosphate buffer, methanol, and 30% H₂O₂ (in a 1:2:1 ratio) at 0 °C. Stir vigorously for 1 hour.
Causality Check: The peroxide oxidation is mandatory to break the robust boron-aldolate complex, releasing the free syn-aldol adduct.
Workup : Extract with CH₂Cl₂, wash with saturated aqueous NaHCO₃ and brine, dry, and purify via chromatography.
Protocol 4: Non-Destructive Cleavage of the Auxiliary
Objective: Remove the chiral auxiliary to yield the enantiopure carboxylic acid while recovering the oxazolidinone[6].
Hydrolysis : Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF/water at 0 °C.
Reagent Addition : Premix LiOH (2.0 eq) and 30% H₂O₂ (4.0 eq) in water, and add this solution dropwise to the reaction.
Causality Check: The use of H₂O₂ forms the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the exocyclic imide carbonyl with absolute chemoselectivity, preventing endocyclic cleavage (which would destroy the auxiliary).
Quench : After 2 hours, quench the excess peroxide with an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the aqueous layer to pH 2 with 1M HCl, and extract the desired chiral carboxylic acid into ethyl acetate. The auxiliary can be recovered from the neutral organic washings.
References
National Institutes of Health (NIH) / PMC. Asymmetric Synthesis of the C1-C6 Portion of the Psymberin Using an Evans Chiral Auxiliary. PMC. Available at:[Link]
American Chemical Society (ACS). Acyclic stereoselection. 54. Extending the scope of the Evans asymmetric aldol reaction: preparation of anti and "non-Evans" syn aldols. The Journal of Organic Chemistry. Available at:[Link]
ResearchGate. Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. Available at: [Link]
Scribd. Asymmetric Synthesis Explained. Scribd. Available at: [Link]
Application Note: A Guide to the N-Alkylation of 2-Amino-4-methylpentan-1-ol Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Introduction 2-Amino-4-methylpentan-1-ol, commonly known as L-leucinol, is a chiral amino alcohol derived from the natural amino acid L-leucine.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4-methylpentan-1-ol, commonly known as L-leucinol, is a chiral amino alcohol derived from the natural amino acid L-leucine. Its structural motif is a valuable building block in synthetic organic and medicinal chemistry. The introduction of alkyl groups onto the nitrogen atom (N-alkylation) of leucinol yields a diverse array of derivatives that are pivotal in the development of novel therapeutics, chiral ligands for asymmetric catalysis, and functionalized materials.
The N-alkylation of amino alcohols like leucinol, however, presents several synthetic challenges. The presence of two nucleophilic centers—the amino group and the hydroxyl group—necessitates chemoselective reaction conditions to avoid undesired O-alkylation. Furthermore, the primary amine can undergo multiple alkylations, leading to mixtures of mono- and di-alkylated products. When starting from the common salt form, 2-amino-4-methylpentan-1-ol hydrochloride, an additional step of neutralizing the ammonium salt is required to liberate the nucleophilic free amine.
This comprehensive guide provides an in-depth analysis of the primary methods for the N-alkylation of 2-amino-4-methylpentan-1-ol hydrochloride. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to select and execute the most suitable N-alkylation strategy for their specific synthetic goals. We will delve into the mechanistic underpinnings of each method, offering detailed, field-proven protocols and insights into experimental choices.
Core Principles and Method Selection
Choosing the appropriate N-alkylation strategy depends on several factors, including the desired product (mono- vs. di-alkylation), the nature of the alkylating agent, and considerations for scalability and green chemistry. The three principal methods discussed are:
Reductive Amination: A highly reliable and controlled method for producing mono- or di-N-alkylated products from aldehydes and ketones. It is often the method of choice for its high chemoselectivity and avoidance of over-alkylation issues common with alkyl halides.[1][2]
Direct Alkylation with Alkyl Halides: A classical SN2 approach. While seemingly straightforward, it requires careful control of reaction conditions to manage challenges like over-alkylation and competing O-alkylation.[3][4]
Catalytic N-Alkylation with Alcohols: A modern, atom-economical approach that uses alcohols as alkylating agents, with water as the only byproduct.[3][5][6] This "borrowing hydrogen" or "hydrogen autotransfer" methodology is considered a green chemistry alternative.[3]
The following flowchart provides a general decision-making framework for selecting an appropriate N-alkylation method.
Caption: Decision flowchart for selecting an N-alkylation method.
Method 1: Reductive Amination (The Workhorse Approach)
Reductive amination is a cornerstone of amine synthesis due to its high degree of control and broad substrate scope.[1][2] The reaction proceeds in two stages: the initial formation of an imine or iminium ion from the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine. This method elegantly avoids the issue of over-alkylation that can plague direct alkylation with halides.[1]
Principle
The reaction begins with the neutralization of the leucinol hydrochloride with a base to generate the free amine. The free amine then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from an aldehyde) or an enamine (from a ketone). A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to yield the N-alkylated amine.
Experimental Protocol: Synthesis of N-Benzyl-2-amino-4-methylpentan-1-ol
This protocol details the mono-N-alkylation of leucinol hydrochloride with benzaldehyde using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Workflow Diagram:
Caption: Workflow for N-alkylation via reductive amination.
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-methylpentan-1-ol hydrochloride.
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
Add triethylamine (TEA) to the solution and stir for 15-20 minutes at room temperature. This step is crucial to neutralize the hydrochloride salt and form the free amine.
Add benzaldehyde to the reaction mixture and stir for 1 hour at room temperature to allow for imine formation.
Slowly add sodium triacetoxyborohydride (NaBH(OAc)3) in portions over 15 minutes. The portion-wise addition helps to control any potential exotherm.
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-amino-4-methylpentan-1-ol.
Data and Comparison of Reducing Agents
The choice of reducing agent is critical for the success of a reductive amination.
Reducing Agent
Abbreviation
Pros
Cons
Sodium Triacetoxyborohydride
NaBH(OAc)3
Mild and selective for imines over carbonyls; can be used in a one-pot procedure.[1]
More expensive than other borohydrides; moisture sensitive.
Sodium Cyanoborohydride
NaBH3CN
Stable in acidic conditions (pH 3-4), which favors iminium ion formation; selective.[1]
Highly toxic (releases HCN gas in strong acid); requires careful handling.
Sodium Borohydride
NaBH4
Inexpensive and readily available.
Can reduce the starting aldehyde/ketone; often requires a two-step process.
Picoline-Borane Complex
Pic-BH3
A safer and more sustainable alternative to NaBH3CN.[7]
May require specific conditions or catalysts for optimal reactivity.[7]
Method 2: Direct Alkylation with Alkyl Halides (The Classical Route)
Direct N-alkylation with alkyl halides is a fundamental method for forming C-N bonds via an SN2 reaction.[4] This method is often employed for introducing simple alkyl groups like methyl or ethyl. However, it requires careful optimization to achieve selectivity.
Principle
The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of an alkyl halide, displacing the halide leaving group. The initial product is an ammonium salt, which is then deprotonated by a base to regenerate the N-alkylated amine. This newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine. Additionally, the hydroxyl group of leucinol can also act as a nucleophile, leading to O-alkylation.
Key considerations for selectivity:
Stoichiometry: Using a slight excess of the amine can favor mono-alkylation.
Base: A non-nucleophilic base is required to neutralize the generated acid without competing in the alkylation.
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate SN2 reactions.
Temperature: Lower temperatures can help to control the rate of the second alkylation.
Experimental Protocol: Synthesis of N-Ethyl-2-amino-4-methylpentan-1-ol
This protocol describes the mono-N-ethylation of leucinol hydrochloride using ethyl iodide.
In a round-bottom flask, suspend 2-amino-4-methylpentan-1-ol hydrochloride and potassium carbonate in anhydrous DMF.
Stir the suspension vigorously at room temperature for 30 minutes. Potassium carbonate acts as the base to both neutralize the hydrochloride and the H-I generated during the reaction.
Add ethyl iodide dropwise to the suspension.
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir overnight. Monitor the reaction by TLC.
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
Separate the layers and extract the aqueous phase multiple times with diethyl ether.
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Over-alkylation
Secondary amine is more reactive; high temperature.
Use a larger excess of the starting amine; run the reaction at a lower temperature; add the alkyl halide slowly.
O-alkylation
Strong base deprotonating the hydroxyl group.
Use a milder base (e.g., NaHCO3); consider protecting the alcohol group prior to N-alkylation.
Low Conversion
Poor leaving group; low temperature.
Use a more reactive alkyl halide (I > Br > Cl); increase the reaction temperature.
Method 3: Catalytic N-Alkylation with Alcohols (The Green Approach)
Catalytic N-alkylation using alcohols as alkylating agents represents a significant advancement in sustainable chemistry.[5][6] These reactions, often termed "borrowing hydrogen" or "hydrogen autotransfer" reactions, proceed with high atom economy, producing only water as a byproduct.[3]
Principle
The catalytic cycle typically involves a transition metal complex (e.g., based on Iridium, Ruthenium, or Zinc).[8][9] The catalyst first dehydrogenates the alcohol to form an in-situ aldehyde. This aldehyde then reacts with the amine to form an imine, with the elimination of water. The metal-hydride species, formed during the initial dehydrogenation, then reduces the imine to the final N-alkylated amine and regenerates the catalyst. This process avoids the use of stoichiometric organometallic reagents or wasteful oxidants and reductants.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed N-Alkylation
This is a generalized protocol based on literature procedures for the N-alkylation of amines with alcohols.[5] Specific reaction conditions may vary depending on the chosen catalyst and substrates.
A suitable Ruthenium or Iridium catalyst (e.g., Shvo's catalyst) (1-5 mol%)
A base (e.g., K2CO3 or NaOH) (1.1 eq for neutralization, plus catalytic amount if required by the catalyst)
Toluene or another high-boiling solvent
Molecular sieves (optional, to remove water)
Step-by-Step Procedure:
To an oven-dried Schlenk tube or pressure vessel, add the 2-amino-4-methylpentan-1-ol hydrochloride, the base, and the catalyst under an inert atmosphere.
Add the solvent, followed by the alcohol.
Seal the vessel and heat the reaction mixture to the required temperature (often >100 °C) with vigorous stirring for 12-24 hours.
Monitor the reaction by TLC or GC-MS.
After completion, cool the reaction to room temperature, filter off the catalyst (if heterogeneous) or proceed directly to work-up.
Perform a standard aqueous work-up and extraction as described in the previous methods.
Purify the product by column chromatography.
Comparison of Catalytic Systems
Catalyst Family
Typical Metals
Advantages
Disadvantages
Pincer
Ru, Ir, Fe
High activity and selectivity; broad functional group tolerance.[5]
Can be expensive and air-sensitive.
Au/TiO2
Au
Heterogeneous, allowing for easier catalyst separation and recycling.[3]
May have a more limited substrate scope compared to noble metal catalysts.
Conclusion
The N-alkylation of 2-amino-4-methylpentan-1-ol hydrochloride is a critical transformation for accessing a wide range of valuable molecules. This guide has detailed three primary methodologies, each with distinct advantages and considerations.
Reductive amination stands out as the most versatile and controlled method, particularly for synthesizing mono-N-alkylated derivatives from carbonyl compounds.
Direct alkylation with alkyl halides remains a viable, classical option, especially for simple alkyl groups, provided that reaction conditions are carefully optimized to control selectivity.
Catalytic N-alkylation with alcohols offers a modern, green, and atom-economical alternative, aligning with the principles of sustainable chemistry.
The choice of method should be guided by the specific synthetic target, the nature of the available starting materials, and the desired scale of the reaction. By understanding the principles and protocols outlined herein, researchers can confidently navigate the challenges of N-alkylation and efficiently synthesize their target leucinol derivatives.
References
Zhang, G., Yin, Z., & Zheng, S. (2014). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications, 50(86), 13082-13085. [Link]
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. [Link]
Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701933. [Link]
Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Tel Aviv University. [Link]
Zhang, G., Yin, Z., & Zheng, S. (2014). ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ChemInform, 45(32). [Link]
Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]
Das, S., & Milstein, D. (2016). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC-Ir(III) Complex. Organic Letters, 18(1), 148-151. [Link]
Dey, S., Santra, S., & Maiti, D. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 350-361. [Link]
He, L., Li, H., & Chen, J. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(48), 9270-9273. [Link]
Balsevich, J. (1956). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry, 34(12), 1669-1673. [Link]
Yan, T., Barta, K., & Feringa, B. L. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(34), 8563-8567. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sharma, P., Kumar, A., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 329-351. [Link]
Jordan, A., & Sneddon, H. F. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. SyntheticPage. [Link]
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
Catalytic Applications of Leucinol-Derived Ligands in Organic Synthesis: A Detailed Guide for Researchers
Introduction: The Versatility of Leucinol as a Chiral Scaffold In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the plethora of chiral building b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of Leucinol as a Chiral Scaffold
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the plethora of chiral building blocks, amino acids and their derivatives have emerged as privileged scaffolds due to their natural abundance, enantiopurity, and the presence of multiple coordination sites. Leucinol, a chiral amino alcohol derived from the proteinogenic amino acid L-leucine, stands out as a particularly versatile and economically viable starting material for the synthesis of a diverse array of chiral ligands. Its inherent stereochemistry, coupled with the synthetic tractability of its hydroxyl and amino functionalities, allows for the construction of a wide range of ligand architectures, including Schiff bases, oxazolines, and phosphine-containing ligands.
The strategic placement of the sterically demanding isobutyl group originating from the leucine side chain plays a pivotal role in creating a well-defined chiral environment around the metal center. This steric hindrance is instrumental in dictating the facial selectivity of substrate approach, thereby enabling high levels of enantiocontrol in a variety of organic transformations. This guide provides an in-depth exploration of the catalytic applications of leucinol-derived ligands, offering detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in the fields of organic synthesis and drug development.
I. Asymmetric Conjugate Addition Reactions
Asymmetric conjugate addition is a cornerstone of carbon-carbon bond formation, enabling the stereoselective construction of chiral β-functionalized carbonyl compounds. Leucinol-derived ligands have proven to be highly effective in copper-catalyzed conjugate additions of organometallic reagents to α,β-unsaturated systems.
A. Copper-Catalyzed Asymmetric Conjugate Addition of Dialkylzincs to Enones
The addition of dialkylzinc reagents to enones is a classic example of a 1,4-conjugate addition. The use of chiral ligands to render this reaction enantioselective has been extensively studied. Leucinol-derived bis(N-heterocyclic carbene) (bis(NHC)) ligands have demonstrated remarkable efficacy in this transformation[1].
Causality of Experimental Choices: The choice of a bis(NHC) ligand derived from L-leucinol is strategic. The two NHC moieties provide strong σ-donation to the copper center, enhancing its catalytic activity. The chiral backbone, originating from leucinol, creates a C2-symmetric-like environment that effectively shields one face of the enone coordinated to the copper center. The bulky isobutyl groups of the leucinol moiety project into the catalytic pocket, directing the approach of the dialkylzinc reagent to the opposite face of the enone, thus ensuring high enantioselectivity. Tetrahydrofuran (THF) is a common solvent as it effectively solubilizes the organometallic species and the catalyst complex. The reaction is often carried out at room temperature, which is advantageous for practical applications[1].
Experimental Protocol: Enantioselective Conjugate Addition of Et₂Zn to 2-Cyclohexen-1-one [1]
Diagram: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Cu-catalyzed conjugate addition.
Materials:
Azolium salt ligand precursor derived from L-leucinol (0.045 mmol)
Copper salt (e.g., Cu(OTf)₂, 0.06 mmol)
2-Cyclohexen-1-one (1 mmol)
Diethylzinc (Et₂Zn, 1 M in hexanes, 3 mL, 3 mmol)
Anhydrous Tetrahydrofuran (THF, 9 mL)
10% Aqueous HCl
Di-isopropyl ether (i-Pr₂O)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of the azolium salt (0.045 mmol) in anhydrous THF (9 mL) under an inert atmosphere, add the copper salt (0.06 mmol) and 2-cyclohexen-1-one (1 mmol).
Cool the mixture to 0 °C using an ice bath.
Slowly add diethylzinc (1 M in hexanes, 3 mL, 3 mmol) to the reaction vessel. A color change from yellow to dark-brown is typically observed.
Stir the reaction mixture at room temperature for 3 hours.
Quench the reaction by the slow addition of 10% aqueous HCl at 0 °C.
Extract the resulting mixture with di-isopropyl ether (3 x 10 mL).
Dry the combined organic layers over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane-Et₂O gradient) to afford the chiral 1,4-adduct.
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols, which are versatile intermediates in organic synthesis. Leucinol-derived Schiff base ligands, in combination with copper(II) salts, have been shown to be effective catalysts for the asymmetric Henry reaction[1].
Causality of Experimental Choices: The Schiff base ligand, formed by the condensation of a salicylaldehyde derivative with leucinol, acts as a tridentate ligand, coordinating to the copper(II) center through the phenolic oxygen, the imine nitrogen, and the hydroxyl group of the leucinol moiety. This coordination creates a chiral Lewis acidic copper complex. The bulky tert-butyl groups on the salicylaldehyde portion of the ligand, in concert with the isobutyl group from leucinol, create a highly constrained chiral pocket. This steric environment dictates the facial selectivity of the aldehyde's approach to the copper-bound nitronate, leading to high enantioselectivity. The use of a protic solvent like ethanol is often beneficial as it can participate in the protonation of the resulting alkoxide.
Experimental Protocol: Asymmetric Henry Reaction of 4-Nitrobenzaldehyde with Nitromethane
Diagram: Proposed Transition State
Caption: Simplified model of the transition state in the asymmetric Henry reaction.
Materials:
Leucinol-derived Schiff base ligand (e.g., from L-tert-Leucine) (0.055 mmol, 5.5 mol%)
III. Asymmetric Alkylation and Allylation Reactions
Leucinol-derived ligands, particularly phosphine-oxazoline (PHOX) ligands, have emerged as a privileged class of ligands for a variety of palladium-catalyzed asymmetric alkylation and allylation reactions. These reactions are fundamental for the construction of stereogenic centers, including challenging quaternary centers.
A. Palladium-Catalyzed Enantioselective Decarboxylative Allylation
The palladium-catalyzed decarboxylative allylation of β-ketoesters provides a powerful method for the synthesis of α-allyl ketones with high enantioselectivity. Leucinol-derived Indol-PHOX ligands have been successfully employed in this transformation.
Causality of Experimental Choices: The Indol-PHOX ligand coordinates to the palladium center through the "soft" phosphorus atom and the "hard" nitrogen atom of the oxazoline ring. This P,N-chelation creates a rigid chiral environment around the metal. The bulky tert-butyl group on the oxazoline, derived from leucinol, effectively blocks one side of the palladium complex, forcing the nucleophilic attack of the enolate to occur from the less hindered face of the π-allyl palladium intermediate. The indolizine core of the ligand provides a unique electronic and steric environment that enhances both reactivity and enantioselectivity.
Experimental Protocol: Pd-Catalyzed Enantioselective Decarboxylative Allylation of an α-Fluoro-β-ketoester [2]
Diagram: Ligand Synthesis and Catalytic Application
Caption: Synthesis of Indol-PHOX ligand and its application in catalysis.
Materials:
α-Fluoro-β-ketoester substrate
Allylic carbonate
[Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone)
Indol-PHOX ligand derived from (S)-t-leucinol
Anhydrous solvent (e.g., toluene)
Procedure (General):
In a glovebox, to a vial charged with the α-fluoro-β-ketoester substrate, add a solution of [Pd₂(dba)₃]·CHCl₃ and the Indol-PHOX ligand in the anhydrous solvent.
Stir the mixture at room temperature for a few minutes.
Add the allylic carbonate to the reaction mixture.
Stir the reaction at the specified temperature until completion (monitored by TLC or LC-MS).
Concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the desired α-allyl-α-fluoro ketone.
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. While direct protocols using leucinol-derived ligands are less commonly reported as standalone catalysts, leucinol serves as a crucial chiral precursor for the synthesis of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts.
Causality of Experimental Choices: The in-situ formation of an oxazaborolidine catalyst from a chiral amino alcohol (like a leucinol derivative) and a borane source creates a rigid bicyclic structure. The nitrogen atom of the oxazaborolidine coordinates to another molecule of borane, which acts as the hydride source. This coordination enhances the Lewis acidity of the endocyclic boron atom, which in turn coordinates to the ketone carbonyl. The bulky substituent from the amino alcohol (e.g., the isobutyl group from leucinol) effectively blocks one face of the coordinated ketone, directing the hydride transfer from the coordinated borane to the opposite face, thus achieving high enantioselectivity[3].
Experimental Protocol: General Procedure for Asymmetric Ketone Reduction using an in-situ Generated Oxazaborolidine Catalyst [3][4]
Diagram: CBS Reduction Mechanism
Caption: Simplified mechanism of the CBS reduction.
Borane-dimethyl sulfide complex (BMS, ~1.0 M solution)
Prochiral ketone (e.g., acetophenone) (1.0 mmol)
Anhydrous Tetrahydrofuran (THF)
Methanol
1 M Aqueous HCl
Procedure:
Catalyst Formation (In-situ): To a dry, nitrogen-flushed round-bottom flask, add the leucinol-derived amino alcohol (0.1 mmol) and anhydrous THF (5 mL).
Cool the solution to 0 °C and slowly add the borane-dimethyl sulfide complex (approximately 0.1 mL, ~0.1 mmol).
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
Asymmetric Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).
In a separate flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL).
Add the ketone solution dropwise to the catalyst solution.
Slowly add an additional equivalent of the borane-dimethyl sulfide complex (~1.0 mL, ~1.0 mmol).
Stir the reaction mixture at the chosen temperature, monitoring its progress by TLC.
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
Add 1 M HCl and stir for 15 minutes.
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with saturated NaHCO₃ and brine, and dry over anhydrous Na₂SO₄.
Concentrate the solvent and purify the crude product by flash column chromatography.
Determine the enantiomeric excess by chiral HPLC or GC analysis.
V. Asymmetric Cycloaddition Reactions
While specific examples of leucinol-derived ligands in asymmetric Diels-Alder reactions are not as prevalent as in other transformations, the principles of chiral ligand design suggest their potential. The steric bulk of the leucinol side chain can be exploited to create a chiral environment that influences the approach of the diene and dienophile.
A hypothetical catalytic system could involve a leucinol-derived Schiff base or oxazoline ligand coordinated to a Lewis acidic metal center (e.g., Cu(II), Mg(II)). The coordination of the dienophile to this chiral Lewis acid would activate it towards cycloaddition and simultaneously shield one of its faces.
Diagram: Conceptual Workflow for Asymmetric Diels-Alder
Caption: Conceptual workflow for a leucinol-catalyzed asymmetric Diels-Alder reaction.
This conceptual framework provides a starting point for the development of new catalytic systems for asymmetric cycloadditions utilizing the unique steric and electronic properties of leucinol-derived ligands.
Conclusion
Leucinol, a readily available and inexpensive chiral amino alcohol, serves as an excellent starting material for the synthesis of a diverse range of chiral ligands. These ligands have demonstrated significant utility in a variety of important asymmetric transformations, including conjugate additions, Henry reactions, allylic alkylations, and as precursors for CBS catalysts in ketone reductions. The inherent stereochemistry and steric bulk of the leucinol scaffold are key to achieving high levels of enantiocontrol. The detailed protocols and mechanistic discussions provided in this guide are intended to facilitate the application of these powerful catalytic tools in both academic and industrial research, ultimately contributing to the advancement of asymmetric synthesis and the development of new chiral molecules.
References
Korkmaz, N., Astley, D., & Astley, S. T. (2011). Tridentate ligands derived from L-tert-Leucine for the Cu(II) mediated asymmetric Henry reaction. Tetrahedron: Asymmetry, 22(14-15), 1538-1543.
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411-8414.
El-Fouly, M. H., et al. (2023). Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allylation. RSC Advances, 13(28), 19343-19348.
Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
Application Note: Stereoretentive Synthesis of L-Leucinol Hydrochloride from L-Leucine via In Situ Borane Reduction
Introduction & Mechanistic Rationale The conversion of α-amino acids to their corresponding 1,2-amino alcohols is a critical transformation in the synthesis of chiral auxiliaries, peptidomimetics, and active pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The conversion of α-amino acids to their corresponding 1,2-amino alcohols is a critical transformation in the synthesis of chiral auxiliaries, peptidomimetics, and active pharmaceutical ingredients. While Lithium Aluminum Hydride (
LiAlH4
) is a traditional reductant for this purpose, its use at scale is hindered by its pyrophoric nature, high cost, and potential for over-reduction or racemization[1].
To circumvent these issues, the
NaBH4/I2
system offers a highly efficient, chemoselective, and stereoretentive protocol[2].
Causality of the Reagent Choice: Sodium borohydride alone cannot reduce carboxylic acids because the electron-rich carboxylate anion strongly repels the nucleophilic hydride[1]. However, the addition of elemental iodine (
I2
) to
NaBH4
in anhydrous tetrahydrofuran (THF) generates borane (
BH3
) in situ alongside sodium iodide and hydrogen gas:
2NaBH4+I2→2BH3+2NaI+H2↑
Borane is a potent electrophile. It rapidly coordinates with the free amine of L-Leucine, forming a stable boron-amine complex, and subsequently reduces the carboxylic acid to the alcohol[2]. This mechanism strictly preserves the (S)-stereocenter of L-Leucine, yielding enantiomerically pure L-Leucinol. The free base is then precipitated as a stable hydrochloride salt for long-term storage and handling[3].
Materials & Reagent Stoichiometry
The following table outlines the quantitative data and stoichiometry required for a standard 100 mmol scale synthesis.
Table 1: Reagent Stoichiometry for L-Leucine Reduction
Reagent
MW ( g/mol )
Equivalents
Mass/Volume
Functional Role
L-Leucine
131.17
1.0
13.12 g
Starting Material
Sodium Borohydride (
NaBH4
)
37.83
2.5
9.46 g
Hydride Source
Iodine (
I2
)
253.81
1.0
25.38 g
Borane Activator
Tetrahydrofuran (THF)
72.11
Solvent
150 mL
Reaction Medium
Potassium Hydroxide (20% aq)
56.11
Excess
50 mL
Complex Cleavage
4M HCl in Dioxane
36.46
1.1
27.5 mL
Salt Formation
Step-by-Step Experimental Protocol
Phase 1: In Situ Borane Generation and Reduction
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, pressure-equalizing dropping funnel, and an argon gas inlet.
Charging: Add
NaBH4
(9.46 g) and anhydrous THF (100 mL) to the flask. Add L-Leucine (13.12 g) in one portion. Cool the suspension to 0 °C using an ice-water bath[2].
Iodine Addition: Dissolve
I2
(25.38 g) in anhydrous THF (50 mL). Add this solution dropwise via the dropping funnel over 45 minutes.
Expert Insight: This step is highly exothermic and evolves copious amounts of
H2
gas. The drop rate must be carefully controlled to prevent solvent boil-over.
Self-Validation: The cessation of vigorous bubbling validates the complete generation of the active
BH3
reagent.
Reflux: Once the addition is complete, remove the ice bath, heat the mixture to 70 °C, and reflux for 14 hours[2].
Phase 2: Quenching and Cleavage of the Boron-Amine Complex
Quenching: Cool the reaction to room temperature. Carefully add Methanol dropwise until effervescence stops to quench any residual borane[2].
Concentration: Remove the solvents under reduced pressure via rotary evaporation.
Complex Cleavage: The residue contains a highly stable boron-amine complex. Add 50 mL of 20% aqueous KOH solution and stir vigorously for 4 hours at room temperature[2].
Expert Insight: Skipping or shortening this hydrolysis step is the primary cause of low yields in amino acid reductions. The strong base is required to break the B-N bond and liberate the free amino alcohol into the aqueous phase.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
3×50
mL). Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield crude L-Leucinol (free base) as a pale yellow or colorless oil[2].
Phase 3: Hydrochloride Salt Formation
Salt Precipitation: Dissolve the crude L-Leucinol free base in anhydrous diethyl ether (or dioxane) and cool to 0 °C.
Acidification: Slowly add 4M HCl in dioxane (27.5 mL) under continuous stirring.
Self-Validation: A white precipitate of L-Leucinol hydrochloride will form immediately, confirming the successful protonation of the free base[3].
Isolation: Filter the precipitate through a Buchner funnel, wash with cold anhydrous ether, and dry under high vacuum to afford the final product[3].
Expected Analytical Data
Table 2: Characterization of Intermediates and Final Product
Workflow for the synthesis of L-Leucinol HCl from L-Leucine.
Mechanistic pathway of in situ borane reduction and salt formation.
Troubleshooting & Safety Directives
Incomplete Reduction: If the yield of the free base is lower than 70%, it is highly probable that the boron-amine complex was not fully cleaved. Ensure the 20% KOH solution is freshly prepared and stirred for a minimum of 4 hours[2].
Peroxide Formation: THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-stabilized anhydrous THF.
Hydrogen Gas Venting: The generation of
BH3
releases stoichiometric amounts of highly flammable
H2
gas. Ensure the reaction is conducted in a well-ventilated fume hood with a bubbler attached to safely vent the exhaust.
Technical Support Center: Overcoming Solubility Challenges of 2-Amino-4-methylpentan-1-ol HCl in Tetrahydrofuran (THF)
From the desk of the Senior Application Scientist Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and f...
Author: BenchChem Technical Support Team. Date: March 2026
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and foundational knowledge for addressing the common solubility challenges encountered with 2-Amino-4-methylpentan-1-ol hydrochloride (also known as L-Leucinol HCl) in Tetrahydrofuran (THF). Our goal is to equip you with the scientific rationale and practical protocols to ensure the success of your experiments.
Section 1: Foundational Understanding (FAQs)
This section addresses the fundamental principles governing the solubility of this compound, providing the "why" behind the experimental observations.
Q1: Why is 2-Amino-4-methylpentan-1-ol HCl poorly soluble in THF?
The poor solubility is a classic case of polarity mismatch. 2-Amino-4-methylpentan-1-ol HCl is an ionic salt. The protonated amine (-NH3+) and the chloride anion (Cl-) create a highly polar, charged species with a strong crystal lattice energy. Tetrahydrofuran (THF), on the other hand, is a moderately polar aprotic solvent. While it has a dipole moment, it lacks the hydrogen-bonding capability and high dielectric constant required to effectively solvate and stabilize the dissociated ions of the salt. This fundamental incompatibility between the ionic solute and the organic solvent results in low solubility. Many amino acids and their salts are known to be insoluble in THF for this reason[1].
Q2: What are the key differences between the hydrochloride salt and the free base form?
Understanding the distinction between the salt and its corresponding free base is critical for troubleshooting. The free base, 2-Amino-4-methylpentan-1-ol, is a neutral amino alcohol[2][3]. The primary difference is the protonation state of the amino group, which drastically alters the compound's physical properties.
Q3: When is it necessary to dissolve the HCl salt directly versus converting it to the free base?
The choice depends entirely on your reaction's specific requirements.
Dissolve Directly: Attempt this only if your reaction conditions are compatible with a slurry or if a small, dissolved amount is sufficient. Some reactions can proceed heterogeneously. However, for reactions requiring stoichiometric participation of the dissolved amine, this is often inefficient.
Convert to Free Base: This is the most common and highly recommended strategy. Most organic reactions, especially those involving nucleophilic attack by the amine (e.g., amidation, reductive amination), require the neutral, lone-pair-bearing free amine. The presence of the HCl can also interfere with base-sensitive reagents or catalyze unwanted side reactions.
This section provides actionable protocols to overcome solubility issues. We will start with direct methods before moving to the more robust free-basing conversion.
Decision-Making Workflow for Solubility Issues
The following diagram outlines a logical progression for troubleshooting.
Caption: A logical decision tree for addressing solubility.
Strategy 1: Enhancing Solubility of the HCl Salt (Direct Methods)
Technique 1.1: Thermal Adjustment
For many salts, solubility increases with temperature because the dissolution process is endothermic (requires energy)[4]. This is the simplest first step.
Protocol:
Suspend the 2-Amino-4-methylpentan-1-ol HCl in THF at your desired concentration.
While stirring, gently warm the mixture using a water bath to 40-50 °C. Caution: Do not exceed the boiling point of THF (~66 °C), and always work in a well-ventilated fume hood.
Observe for any increase in solubility. Maintain the temperature for 15-30 minutes.
If the solid dissolves, cool the solution to the reaction temperature and observe if it remains in solution. Precipitation upon cooling is common.
Causality Insight: Heating provides the energy needed to overcome the crystal lattice energy of the salt, allowing more of it to enter the solution phase. However, if the enthalpy of dissolution is exothermic, heating can actually decrease solubility, though this is less common for salts like this[5][6].
Strategy 2: Conversion to the Free Base (Recommended Method)
Converting the salt to its neutral, liquid free base is the most reliable method for achieving complete solubility in THF.
Technique 2.1: Aqueous Basic Workup and Extraction
This classic and robust method isolates the pure free base before its use in the subsequent reaction.
Caption: Workflow for Aqueous Free-Basing and Extraction.
Protocol:
Dissolution: Dissolve the 2-Amino-4-methylpentan-1-ol HCl in deionized water (e.g., 5-10 mL of water per gram of salt) in a separatory funnel.
Basification: Slowly add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or 1-2M sodium hydroxide (NaOH) while stirring or shaking.[7] Monitor the pH with a pH strip or meter. Continue adding base until the pH is >11 to ensure complete deprotonation of the ammonium salt.
Extraction: Extract the aqueous layer with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 20 mL). The free amino alcohol is more soluble in the organic phase than in the basic aqueous solution.
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.
Concentration: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). This will yield the 2-Amino-4-methylpentan-1-ol free base as a liquid.
Final Step: The resulting pure free base can now be readily dissolved in THF for your reaction.
Trustworthiness Check: The use of a pH meter provides a clear endpoint for the basification step, ensuring complete conversion. The multiple extractions maximize the yield of the free base.
Technique 2.2: In-Situ Free-Basing in THF
This method is faster as it avoids an aqueous workup, but it introduces a salt byproduct into your reaction mixture.
Protocol:
Suspend the 2-Amino-4-methylpentan-1-ol HCl in anhydrous THF in your reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
Add 1.1 to 1.2 equivalents of a non-nucleophilic organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Stir the mixture at room temperature for 30-60 minutes.
The free base will be formed in solution, along with a precipitate of the corresponding amine hydrochloride salt (e.g., triethylammonium chloride).
The resulting mixture (solution of free base and precipitate of salt) can often be used directly in the next step. If the salt precipitate is problematic, it can be filtered off under inert conditions.
Causality Insight: The added organic base is stronger than the amino alcohol and will deprotonate the -NH3+ group, effectively trading the insoluble starting salt for the soluble free base and an insoluble byproduct salt. This is a common strategy in peptide synthesis and other acylation reactions.[8]
Sometimes, the best troubleshooting is to avoid the problem altogether. THF is not always the optimal choice. Consider these alternatives, especially those aligned with green chemistry principles.[9]
Q4: What are suitable alternative solvents to THF for reactions with 2-Amino-4-methylpentan-1-ol?
Solvent
Class
Key Advantages & Considerations
2-Methyltetrahydrofuran (2-MeTHF)
Ether
A leading "green" replacement for THF.[10] It is derived from renewable resources, has a higher boiling point (allowing for a wider reaction temperature range), and exhibits lower water miscibility, which can simplify workups.[9][11] Its solvency is very similar to THF.
Cyclopentyl methyl ether (CPME)
Ether
Another excellent green alternative. It is more hydrophobic than THF and is exceptionally stable against peroxide formation, enhancing safety.[9][11] It may offer better yields and selectivity in some organometallic reactions.
Dichloromethane (DCM)
Chlorinated
Often provides good solubility for both free amines and their salts. However, it is not considered a "green" solvent and is subject to increasing regulatory scrutiny.
Acetonitrile (ACN)
Nitrile
A polar aprotic solvent that may offer better solubility for the HCl salt than THF.
References
Google Patents. US3935280A - Reduction of amino acids in the presence of boron trifluoride.
Cheméo. Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9). Available from: [Link]
Ontosight AI. 2-Amino-4-methylpentan-1-ol Compound Overview. Available from: [Link]
Byrne, F. P., et al. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. Available from: [Link]
ResearchGate. Use of 4‐MeTHP as a substitute for THF. Available from: [Link]
PubChem - NIH. 2-Amino-4-methylpentan-1-ol. Available from: [Link]
ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available from: [Link]
Reddit. Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? Available from: [Link]
GreenChem UBC. Solvent Alternatives for More Sustainable Chemistry! Available from: [Link]
Chemistry LibreTexts. Temperature Effects on Solubility. Available from: [Link]
Chemistry Stack Exchange. Why does the solubility of some salts decrease with temperature? Available from: [Link]
ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available from: [Link]
Reddit. Free-basing a volatile aliphatic amine without aqueous? Available from: [Link]
Semantic Scholar. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Available from: [Link]
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
Canadian Science Publishing. A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Available from: [Link]
MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available from: [Link]
PMC. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Available from: [Link]
Indian Chemical Society. Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]
SciELO. Download PDF (Inglês). Available from: [Link]
Technical Support Center: L-Leucinol Hydrochloride Purification
Welcome to the technical support center for the purification of crude L-Leucinol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical soluti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of crude L-Leucinol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this essential chiral building block. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude L-Leucinol hydrochloride?
A1: Crude L-Leucinol hydrochloride, typically synthesized by the reduction of L-Leucine or its esters, can contain several process-related impurities.[1] The most common include:
Unreacted L-Leucine: The starting material for the synthesis.
L-Leucine Esters: If the synthesis starts from an ester like methyl L-leucinate, this can be a common impurity.[2]
Over-reduction Products: While less common with selective reducing agents, it's a possibility.
Residual Solvents: Solvents used during the synthesis and workup (e.g., ethanol, ethyl acetate, THF).[1]
Inorganic Salts: Formed during pH adjustments and workup procedures (e.g., sodium borate, sodium chloride).[1][3]
Color Impurities: Degradation by-products that can give the crude product a yellow or brownish hue.[2]
Q2: What is the first-line purification technique I should try for L-Leucinol hydrochloride?
A2: Recrystallization is the most effective and widely used initial purification technique for L-Leucinol hydrochloride. This method leverages differences in solubility between the desired compound and its impurities in a chosen solvent system. L-Leucinol HCl is a crystalline solid, making it an ideal candidate for this technique.[4]
Q3: My HPLC analysis shows a persistent impurity peak with a similar retention time to my product. What could it be?
A3: An impurity with a similar retention time often indicates a structurally related compound. In the case of L-Leucinol, a common and challenging impurity to separate is its isomer, L-Isoleucinol, if the starting L-Leucine was contaminated with L-Isoleucine.[5] These isomers have very similar physical properties, making them difficult to separate by standard recrystallization or chromatography.[5] Specialized analytical techniques, such as chiral HPLC or derivatization followed by GC-MS, may be required for accurate identification and quantification.[6][7]
Q4: Can I use column chromatography to purify L-Leucinol hydrochloride?
A4: Yes, silica gel column chromatography can be used, but it presents challenges. As L-Leucinol is a polar amino alcohol, it can interact strongly with the acidic silica gel, leading to significant peak tailing and poor separation.[8] To mitigate this, a modified eluent system is often necessary. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%) to the mobile phase (e.g., a gradient of methanol in dichloromethane) can significantly improve the chromatography by competing for the active sites on the silica.[8]
Purification Workflow & Decision-Making
The choice of purification strategy depends on the initial purity of the crude material and the nature of the impurities present. The following diagram outlines a general workflow.
Caption: Purification decision workflow for L-Leucinol HCl.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Problem ID
Issue Encountered
Probable Cause(s)
Recommended Solutions & Scientific Rationale
PUR-01
Low Yield After Recrystallization
1. Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Excess Solvent: Too much solvent was used, preventing the solution from reaching supersaturation upon cooling. 3. Premature Crystallization: The solution cooled too quickly, trapping impurities and reducing the recovery of pure product.
Solution: 1. Optimize Solvent System: Select a solvent in which L-Leucinol HCl has high solubility at high temperatures and low solubility at low temperatures. Isopropanol or ethanol/water mixtures are good starting points.[9] 2. Minimize Solvent Volume: Use just enough hot solvent to fully dissolve the crude material. 3. Controlled Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is critical for forming a pure crystal lattice.
PUR-02
Product "Oils Out" During Recrystallization
1. Low Melting Point Impurities: The presence of impurities can depress the melting point of the mixture, causing it to separate as a liquid oil instead of a solid. 2. High Concentration: The solution is too concentrated.[8] 3. Rapid Temperature Change: Cooling the solution too quickly can favor oiling out over crystallization.
Solution: 1. Dilute and Re-heat: Add more solvent to dissolve the oil, then attempt to recrystallize from this more dilute solution.[8] 2. Change Solvent System: Introduce a co-solvent (an "anti-solvent" in which the product is less soluble) slowly at a higher temperature to induce crystallization. For example, slowly add ethyl acetate or THF to a hot alcoholic solution.[8] 3. Scratch/Seed: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth. If available, add a seed crystal of pure product.[8]
PUR-03
Persistent Yellow/Brown Color in Final Product
Degradation Products: The crude material contains colored impurities, often from side reactions during synthesis or degradation upon storage.[2]
Solution: 1. Activated Carbon Treatment: Before recrystallization, dissolve the crude product in the chosen solvent and add a small amount (1-2% w/w) of activated carbon. Heat the mixture gently for 10-15 minutes. The porous surface of the carbon will adsorb the colored impurities. 2. Hot Filtration: Filter the hot solution through a pad of Celite® or filter paper to remove the carbon before allowing the solution to cool and crystallize. Caution: Do not add carbon to a boiling solution, as this can cause violent bumping.
PUR-04
Significant Peak Tailing in HPLC Analysis
Analyte-Stationary Phase Interaction: The basic amine group of L-Leucinol is interacting with acidic silanol groups on the surface of the C18 column.[8]
Solution: 1. Use a Low pH Mobile Phase: Add an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the silanol groups and the L-Leucinol, minimizing secondary interactions. 2. Use a Volatile Buffer: An ammonium formate or ammonium acetate buffer can improve peak shape and is compatible with mass spectrometry.[10] 3. End-Capped Column: Ensure you are using a high-quality, end-capped HPLC column designed to minimize silanol interactions.
Detailed Experimental Protocol: Recrystallization of L-Leucinol Hydrochloride
This protocol provides a robust method for the purification of L-Leucinol HCl on a laboratory scale.
Materials & Equipment:
Crude L-Leucinol hydrochloride
Isopropanol (IPA)
Deionized Water
Activated Carbon (optional)
Celite® (optional)
Erlenmeyer flask
Hot plate/stirrer
Büchner funnel and filter flask
Vacuum source
Caption: Step-by-step recrystallization workflow.
Procedure:
Solvent Preparation: Prepare a solvent mixture of Isopropanol:Water (e.g., 95:5 v/v). The small amount of water helps to dissolve inorganic salt impurities.
Dissolution: Place the crude L-Leucinol HCl in an Erlenmeyer flask with a stir bar. Add a small amount of the IPA/water solvent and begin heating to a gentle boil while stirring. Continue to add the solvent in small portions until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated carbon. Return the flask to the hotplate and stir at a gentle boil for 5-10 minutes.
Hot Filtration (if carbon was used): Pre-heat a clean filter funnel and flask. Quickly filter the hot solution through a fluted filter paper or a thin pad of Celite® in a Büchner funnel to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of cold isopropanol to remove any remaining soluble impurities.
Drying: Dry the purified L-Leucinol hydrochloride crystals under vacuum to a constant weight.
Analysis: Characterize the final product by HPLC for purity, NMR for structural confirmation, and measure its melting point. Pure L-Leucinol has a melting point of approximately 56-58 °C, while the hydrochloride salt will have a different, higher melting point.[2]
References
BenchChem. (2025). Technical Support Center: Purification of 1-Amino-2-butanol. 11
CymitQuimica. (n.d.). CAS 7533-40-6: L-Leucinol. 4
BenchChem. (2025). Overcoming challenges in the purification of 1-Aminoethanol. 9
BenchChem. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. 8
ResearchGate. (n.d.). The preparation of pure L-leucine. Separation of L-leucine and L-isoleucine.
PubMed. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities.
ResearchGate. (n.d.). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities.
Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
Google Patents. (n.d.). US2009868A - Method of preparing leucine.
Technical Support Center: Handling and Troubleshooting Hygroscopic Amino Alcohol Hydrochlorides
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with amino alcohol hydrochlorides (e.g., 2-aminoprop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with amino alcohol hydrochlorides (e.g., 2-aminopropanol hydrochloride, ethanolamine hydrochloride, Tris-HCl).
Due to the synergistic hydrogen-bond accepting/donating capacity of both the hydroxyl (-OH) and protonated amine (-NH3+) groups, combined with the highly ionic chloride counterion, these compounds exhibit extreme hygroscopicity. When ambient humidity surpasses the salt's critical relative humidity, the compound will rapidly absorb moisture, leading to deliquescence, altered reaction stoichiometry, and degradation. This guide provides field-proven, self-validating protocols to ensure stoichiometric fidelity and experimental reproducibility.
Part 1: Troubleshooting Guide & FAQs
Q1: My amino alcohol hydrochloride turned into a sticky paste or "oiled out" shortly after I opened the container. Is the reagent ruined?Causality & Solution: You are observing deliquescence. The thermodynamic driving force for water absorption is so high that the salt dissolves in its own absorbed water of hydration, a phenomenon commonly referred to as "oiling out" in amine salts[1]. The reagent is not chemically ruined, but its physical state makes accurate weighing impossible.
Action: Do not discard the material. You must actively remove the water using Azeotropic Drying (see Protocol 1), as simple vacuum drying of an oiled-out salt will cause it to bump violently and trap water within a glassy matrix.
Q2: I am using standard Loss on Drying (LOD) in a vacuum oven to quantify moisture, but my purity assays are still failing. Why?Causality & Solution: Gravimetric LOD methods are fundamentally flawed for amino alcohol hydrochlorides. Heating these salts can cause the volatilization of residual organic impurities or induce thermal decomposition (e.g., the loss of HCl gas), which LOD falsely registers as "water loss"[2][3].
Action: You must transition to Karl Fischer (KF) Titration (see Protocol 2). KF is chemically specific to the water molecule, providing a self-validating, absolute quantification of moisture content independent of other volatiles[4][5].
Q3: When I dry my salt in a standard laboratory oven at 110°C, it turns yellow or brown. How do I dry it without degrading it?Causality & Solution: Amino alcohol hydrochlorides are prone to thermal oxidation and decomposition at elevated temperatures, often exhibiting a decomposition point rather than a clean melting point[2]. At 110°C in ambient air, the amine moiety oxidizes, leading to distinct discoloration[3].
Action: Lower the temperature to 60–80°C and utilize a vacuum oven equipped with a dry inert gas bleed (nitrogen or argon). The vacuum lowers the vapor pressure required for water evaporation, while the inert gas facilitates convective heat transfer without oxidative damage[3][6].
Part 2: Quantitative Data & Method Selection
To optimize your workflow, select the appropriate analytical and drying methods based on the physical state of your salt.
Table 1: Analytical and Drying Methods for Hygroscopic Hydrochlorides
Method
Primary Purpose
Mechanistic Causality
Optimal Operating Range
Karl Fischer Titration
Absolute Moisture Quantification
Iodine is reduced by water in a highly specific stoichiometric reaction[4][5].
10 ppm to 100% water
Azeotropic Drying
Rapid Water Removal (Oiled-out salts)
Co-distillation of water with a solvent (e.g., Toluene) at a depressed boiling point[6][7].
70°C – 110°C (Solvent dependent)
Vacuum Oven Drying
Gentle Desiccation (Clumped salts)
Lowering system pressure to evaporate water well below the salt's thermal decomposition threshold[3].
60°C – 80°C at <10 mbar
NMR Spectroscopy
Structural Integrity Verification
Confirms molecular structure and identifies organic impurities post-drying[4].
N/A
Part 3: Step-by-Step Experimental Methodologies
Protocol 1: Azeotropic Drying of Oiled-Out Hydrochlorides
Causality: Azeotropic distillation leverages the thermodynamics of binary mixtures. By adding a solvent like toluene or acetonitrile, you create a low-boiling azeotrope with water. This allows you to aggressively boil off the water without subjecting the sensitive amino alcohol to temperatures that cause thermal degradation[7].
Suspension: Transfer the wet or oiled-out amino alcohol hydrochloride to a round-bottom flask. Suspend the material in an excess of anhydrous solvent capable of forming a water azeotrope (e.g., acetonitrile or toluene)[6].
Apparatus Assembly: Attach a Dean-Stark trap (if using toluene) or a simple short-path distillation head (if using acetonitrile) under a positive pressure of dry nitrogen.
Distillation: Heat the mixture to the azeotropic boiling point. As the azeotrope distills, water is physically removed from the reaction matrix.
Endpoint Validation: Continue distillation until the vapor temperature stabilizes at the boiling point of the pure anhydrous solvent, indicating complete water depletion[7].
Isolation: Allow the suspension to cool to room temperature. The anhydrous salt will precipitate as a fine, free-flowing crystalline solid. Isolate via vacuum filtration under a nitrogen blanket.
Final Desiccation: Transfer the solid to a vacuum oven at 60°C for 2–4 hours to remove residual azeotropic solvent[3].
Protocol 2: Moisture Quantification via Karl Fischer (KF) Titration
Causality: To ensure your drying protocol was successful, you must validate the system. KF titration provides exact water weight percentage, allowing you to adjust the molar equivalents of your starting material to maintain perfect stoichiometry in downstream reactions[5].
Calibration: Calibrate the volumetric or coulometric KF titrator using a certified 1% water standard to ensure reagent viability.
Sample Preparation: Inside a glovebox or under a dry nitrogen stream, accurately weigh ~10–50 mg of the dried amino alcohol hydrochloride[5].
Solvent Selection: Dissolve the sample in a suitable anhydrous solvent. Critical Note: Use a specialized amine-buffered KF solvent to prevent the basicity of the amine from shifting the pH of the KF reaction, which can cause sluggish endpoints or false readings[4].
Injection: Inject the dissolved sample into the KF titration vessel through a rubber septum to prevent ambient moisture ingress.
Quantification: Execute the titration. Subtract the baseline moisture of your blank solvent to calculate the absolute water content (wt%) of your salt[5].
Part 4: Workflow Visualization
The following logic diagram illustrates the self-validating system for handling these highly sensitive compounds.
Workflow for diagnosing and resolving moisture contamination in hygroscopic salts.
Technical Support Center: Optimizing Temperature for Leucinol Hydrochloride Condensations
Welcome to the Technical Support Center for Leucinol hydrochloride condensation reactions. This hub is designed for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Leucinol hydrochloride condensation reactions. This hub is designed for researchers, scientists, and drug development professionals. It provides mechanistic insights, self-validating protocols, and troubleshooting strategies for optimizing temperature during amide couplings and oxazolidine formations.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does my oxazolidine condensation yield an unpredictable mixture of diastereomers, and how can I use temperature to control this?A: The condensation of leucinol with aldehydes or ketones to form oxazolidines proceeds via a hemiaminal intermediate, followed by a reversible cyclization step. Temperature dictates whether the reaction operates under kinetic or thermodynamic control:
Kinetic Control (Low Temperature): At lower temperatures (e.g., -40 °C), the reaction is under strict kinetic control. The system favors the diastereomer that forms through the lowest-energy transition state (fastest ring closure). In complex asymmetric aldol additions involving chiral auxiliaries, conducting the reaction at -40 °C significantly improves the diastereomeric ratio (dr) by suppressing reversible equilibration[1].
Thermodynamic Control (High Temperature): At elevated temperatures (25 °C to 60 °C), the system enters thermodynamic control. The thermal energy allows for reversible ring-opening and closure, driving the equilibrium toward the most sterically stable diastereomer.
Q2: I am starting with Leucinol Hydrochloride salt. How should I manage the temperature during the initial free-basing step?A: Leucinol hydrochloride must be neutralized to liberate the nucleophilic free amine before condensation can occur. The addition of a base (such as triethylamine, DIPEA, or KHMDS) is a highly exothermic process. If this neutralization is performed at room temperature, the localized heating can lead to premature side reactions, degradation of sensitive electrophiles, or racemization.
Solution: Always suspend the hydrochloride salt in the reaction solvent and cool the system to 0 °C before the dropwise addition of the base. In optimized standard procedures, internal temperatures are strictly monitored to ensure they do not exceed 10 °C during the addition of the base or electrophile[2].
Q3: Can I accelerate my leucinol condensation by heating the reaction to reflux?A: While heating increases the kinetic rate of condensation, it introduces severe risks depending on your reagents. For oxazolidine formation using strong bases like KHMDS,. If you are performing an amide coupling, heating above 25 °C drastically increases the risk of racemization at the chiral center via oxazolone intermediate formation. Instead of heating, optimize your coupling reagents (e.g., switching to HATU) or adjust your base equivalents.
Part 2: Quantitative Data on Temperature Effects
The following table summarizes how temperature variations impact the reaction dynamics and outcomes of Leucinol condensations based on established synthetic methodologies.
Temperature Range
Base / Additive
Reaction Time
Primary Outcome & Mechanistic Effect
-80 °C
NMP / Enolate
96 hours
Extremely slow kinetics; high kinetic diastereoselectivity but impractical reaction times[1].
-40 °C
NMP / Enolate
7.5 hours
Optimal balance for kinetic control; maximizes the yield of the major diastereomer without excessive side reactions[1].
0 °C to 10 °C
TEA or DIPEA
30 mins (Addition)
Ideal for neutralizing Leucinol HCl. Prevents exotherms that cause degradation[2].
20 °C to 25 °C
KHMDS
5 to 30 mins
Rapid, quantitative oxazolidine formation; thermodynamic control begins to dominate.
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol for the Neutralization and Condensation of Leucinol Hydrochloride is designed as a self-validating system. Each critical phase includes a validation check to confirm success before proceeding.
Step 1: Preparation and Thermal Equilibration
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with nitrogen.
Charge the flask with Leucinol hydrochloride (1.0 equiv.) and dry dichloromethane (DCM) to achieve a 0.1 M to 0.2 M concentration.
Immerse the flask in an ice-water bath and allow the suspension to thermally equilibrate to exactly 0 °C for 15 minutes.
Validation Check: The mixture should appear as a cloudy suspension, as the hydrochloride salt is only partially soluble in cold DCM.
Step 2: Exotherm-Controlled Neutralization
4. Add triethylamine (TEA) or DIPEA (2.2 equiv.) dropwise via syringe over 15 minutes. Monitor the internal temperature to ensure it does not exceed 5 °C.
Validation Check: As the free amine is liberated, the cloudy suspension will transition into a clear, homogeneous solution. If the solution remains cloudy after 20 minutes, verify that the pH of an aliquot is >8.
Step 3: Electrophile Addition and Condensation
5. Dissolve the electrophile (e.g., aldehyde for oxazolidine, or acyl chloride for amide) (1.05 equiv.) in a minimal amount of dry DCM.
6. Add the electrophile solution dropwise to the free-based leucinol at 0 °C over 30 minutes.
Validation Check: For acyl chlorides, a white precipitate (triethylammonium chloride) will begin to form immediately, validating that the condensation is occurring.
Step 4: Temperature Optimization & Quenching
7. Depending on the desired control (see FAQ Q1), either maintain the reaction at 0 °C (kinetic) or remove the ice bath and allow it to warm to room temperature (thermodynamic) for 2 to 24 hours.
8. Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with DCM, dry the combined organic layers over MgSO₄, and concentrate under vacuum.
Part 4: Visualizations
Standard operating workflow for Leucinol HCl condensation reactions.
Thermodynamic vs. kinetic control pathways in oxazolidine formation.
References
Chiral oxazolidines acting as transient hydroxyalkyl-functionalized N-heterocyclic carbenes: an efficient route to air stable copper and gold complexes for asymmetric catalysis
Source: RSC Publishing
URL:[Link]
Organic Syntheses Procedure: Preparation of (-)-(S,S)-N,N'-bis-(1-hydroxymethyl-2-methylpropyl)-2,2-dimethylmalonamide
Source: Organic Syntheses
URL:[Link]
Removing unreacted 2-Amino-4-methylpentan-1-ol HCl from reaction mixtures
Welcome to the Technical Support Center for downstream purification and reaction workups. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of target c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for downstream purification and reaction workups. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of target compounds from reaction mixtures containing unreacted 2-Amino-4-methylpentan-1-ol HCl (commonly known as L-Leucinol hydrochloride).
Because of its dual functionality and amphiphilic nature, removing this specific amino alcohol requires a strategic approach based on the physicochemical properties of your target product.
The Chemical Challenge: Why is Leucinol Hard to Remove?
L-Leucinol is a chiral amino alcohol derived from the amino acid L-leucine[1]. In its hydrochloride salt form, it is highly water-soluble. However, during typical synthetic reactions (such as amide couplings or reductive aminations), an organic base (e.g., DIPEA or TEA) is added, converting the salt into its free base form.
The free base possesses a primary amine, a primary hydroxyl group, and a lipophilic isobutyl tail. This combination creates an amphiphilic molecule that resists simple solvent evaporation (due to its high boiling point) and often causes severe peak tailing or co-elution during standard normal-phase silica gel chromatography.
Amphiphilic. The free base will partition into organic solvents (like EtOAc or DCM) during neutral aqueous workups.
| Functional Groups | Primary Amine, Primary Alcohol[1] | Strong hydrogen bond donor/acceptor. Causes severe streaking on silica gel. |
Diagnostic FAQs & Troubleshooting
Q1: My target product is neutral and lipophilic. What is the most scalable way to remove excess Leucinol?A1: The most efficient method is pH-driven Liquid-Liquid Extraction (LLE) . Because Leucinol contains a basic primary amine, its solubility properties can be completely reversed by protonation[4]. By washing your organic reaction mixture with a dilute acidic aqueous solution (pH 2–3), the amine is protonated back to an ammonium salt, forcing it to partition entirely into the aqueous phase[5].
Q2: My target product is also a basic amine. If I use an acidic wash, I will extract my product into the aqueous layer alongside the Leucinol. How do I separate them?A2: When pH-based extraction is impossible due to product instability or shared basicity, Scavenger Resins are the gold standard. You can introduce a solid-supported reagent—specifically a polymer-bound isocyanate or aldehyde—directly into your organic reaction mixture[6][7]. These resins selectively hunt down and covalently bind to the primary amine of Leucinol. Because your target product is likely a secondary/tertiary amine or lacks a reactive nucleophile, it remains in solution. The Leucinol is then removed by simple physical filtration[8].
Q3: Why do I need to use 2 to 4 molar equivalents of scavenger resin?A3: Solid-phase scavenging is a heterogeneous reaction governed by diffusion limits. The reactive isocyanate groups are trapped within the polymer matrix. Using a 2–4 molar excess of the resin's active sites relative to the estimated unreacted Leucinol ensures that the pseudo-first-order kinetics are driven to absolute completion, leaving zero trace amines in your liquid phase[6].
Workflow & Decision Logic
To determine the optimal purification route, follow the decision matrix below based on the chemical nature of your synthesized product.
Decision matrix for selecting the optimal Leucinol removal strategy based on product properties.
Use this protocol ONLY if your target product is neutral or highly lipophilic and stable under mildly acidic conditions.
Causality Focus: The goal is to exploit the basicity of the primary amine. By dropping the aqueous pH below the pKa of Leucinol's conjugate acid (approx. pKa ~10.5), we guarantee >99.9% ionization, rendering it insoluble in the organic layer.
Dilution: Dilute your crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.
Acidic Wash: Add an equal volume of 1M aqueous HCl or 10% aqueous Citric Acid (preferred for slightly acid-sensitive products).
Agitation & Separation: Shake vigorously in a separatory funnel. Allow the layers to separate completely. The protonated Leucinol hydrochloride will partition into the aqueous layer[4].
Validation Step (The Self-Check): Before discarding the aqueous layer, spot the organic layer on a TLC plate. Stain the plate with Ninhydrin and heat it. Ninhydrin reacts specifically with primary amines to form a deep purple/blue complex (Ruhemann's purple). If the organic spot remains colorless under Ninhydrin, the Leucinol has been successfully removed.
Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to remove residual acid, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.
Protocol B: Covalent Scavenging via Polymer-Bound Isocyanate
Use this protocol if your product is acid-sensitive, water-soluble, or contains secondary/tertiary amines.
Causality Focus: Polymer-bound isocyanate acts as an electrophilic trap. The nucleophilic primary amine of Leucinol attacks the isocyanate to form a stable urea linkage, covalently tethering the impurity to the macroscopic polymer bead[7][9][10].
Table 2: Scavenger Resin Parameters
Parameter
Specification
Rationale
Resin Type
Polystyrene-bound isocyanate
Forms highly stable, irreversible urea bonds with primary amines[7].
Stoichiometry
2.5 to 4.0 equivalents
Overcomes the diffusion limitations of solid-phase supports[6].
| Solvent Compatibility | DCM, THF, DMF | Polystyrene resins must swell to expose active sites; these solvents ensure maximum swelling. |
Covalent scavenging mechanism of primary amines using polymer-bound isocyanate.
Solvent Preparation: Ensure your reaction mixture is dissolved in a resin-swelling solvent (DCM is optimal). If the reaction was run in a non-swelling solvent (like acetonitrile), evaporate and redissolve in DCM.
Free-Basing (Critical): Isocyanates react with the free lone pair of an amine. If Leucinol is present as a hydrochloride salt, it is non-nucleophilic. Add 1.5 equivalents of a sterically hindered base (e.g., DIPEA) to liberate the Leucinol free base in situ.
Resin Addition: Add 3.0 molar equivalents (based on the theoretical maximum of unreacted Leucinol) of polymer-bound isocyanate resin[6][8].
Agitation: Gently shake or rotate the mixture at room temperature for 4 to 12 hours. Do not use a magnetic stir bar, as the grinding action will pulverize the polymer beads, clogging your filter later.
Validation Step (The Self-Check): Withdraw a 10 µL aliquot of the liquid phase. Run an HPLC or perform a Ninhydrin-stained TLC. If the Leucinol peak/spot is still present, add 1.0 more equivalent of resin and agitate for another 2 hours.
Filtration: Once validated, filter the heterogeneous mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake twice with pure DCM to ensure all your target product is washed into the collection flask[6][8].
Concentration: Evaporate the filtrate to yield your pure product, free of Leucinol.
References
BenchChem. "Removal of unreacted o-phenylenediamine from reaction mixture - Benchchem: Scavenger Resins." Benchchem.com.
National Center for Biotechnology Information. "L-Leucinol | C6H15NO | CID 111307 - PubChem." Nih.gov.
Technical Support Center: Stability & Handling of 2-Amino-4-methylpentan-1-ol Hydrochloride in Aqueous Solution
Welcome to the Technical Support Center for 2-Amino-4-methylpentan-1-ol hydrochloride (commonly known as Leucinol hydrochloride). As a critical chiral auxiliary, ligand, and intermediate in peptide synthesis and targeted...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Amino-4-methylpentan-1-ol hydrochloride (commonly known as Leucinol hydrochloride). As a critical chiral auxiliary, ligand, and intermediate in peptide synthesis and targeted protein degradation (PROTACs), maintaining the chemical and stereochemical integrity of this amino alcohol is paramount[1][2].
This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights into degradation pathways, and validated protocols to ensure the stability of your aqueous stock solutions.
Diagnostic FAQ & Troubleshooting Guide
Q1: My aqueous stock solution developed turbidity and a slight yellow tint after two weeks on the bench. What happened?
The Causality: Amino alcohols derived from natural amino acids (like leucinol, derived from L-leucine) are excellent carbon and nitrogen sources for environmental microbes. Turbidity is almost always biological biomass. Furthermore, while the hydrochloride salt protonates the amine (rendering it less reactive), prolonged exposure to dissolved oxygen and ambient light can induce slow oxidative degradation of the alcohol or trace free-amine fractions into N-oxides or aldehydes, causing the yellow tint[3][4].
The Fix: Always prepare solutions using ultra-pure water (UPW), pass through a 0.22 µm sterile filter, and store at 3–5°C[5].
Q2: My downstream asymmetric synthesis is failing due to inconsistent molarity in my Leucinol HCl stock solutions. How do I fix this?
A: Unaccounted Hygroscopicity of the Solid Salt.
The Causality: Hydrochloride salts of amino alcohols are notoriously hygroscopic. If the solid reagent is repeatedly opened to ambient humidity, it absorbs atmospheric water. When you weigh the solid, you are weighing a mixture of the salt and water, leading to a consistently lower actual molarity than calculated.
The Fix: Store the solid reagent in a vacuum desiccator over anhydrous calcium sulfate. For high-precision quantitative work, verify the concentration of your prepared aqueous solution via a simple acid-base titration before use.
Q3: I neutralized the aqueous Leucinol HCl to its free base form for a reaction, but the solution degraded rapidly. Why is the free base less stable?
A: Increased Nucleophilicity and Oxidation Susceptibility.
The Causality: In the hydrochloride form, the amine lone pair is tied up in a coordinate covalent bond with a proton (
R−NH3+
), protecting it. Once neutralized to the free base (
R−NH2
), the nitrogen lone pair becomes highly nucleophilic. It readily reacts with atmospheric carbon dioxide to form carbamates, and its susceptibility to transition-metal-catalyzed oxidation increases exponentially[3][4].
The Fix: Only neutralize the hydrochloride salt in situ or immediately prior to use. If the free base aqueous solution must be stored, it must be sparged with Argon and kept in a tightly sealed, headspace-free container.
Mechanistic Degradation Pathways
Understanding how Leucinol HCl breaks down in water allows you to preemptively design better experimental conditions.
Figure 1: Primary degradation pathways of Leucinol HCl in aqueous environments.
Stability Matrix: Data Presentation
To optimize your experimental design, refer to the following stability matrix for Leucinol HCl in aqueous solutions based on standard analytical storage conditions[5].
Storage Condition
pH Level
Atmospheric Exposure
Estimated Shelf-Life
Primary Degradation Risk
25°C (Benchtop)
Acidic (~pH 4-5)
Ambient Air
3 - 7 days
Microbial growth
4°C (Refrigerated)
Acidic (~pH 4-5)
Ambient Air
1 - 2 months
Trace oxidation
4°C (Refrigerated)
Acidic (~pH 4-5)
Argon Purged
> 6 months
Negligible
25°C (Benchtop)
Basic (pH > 9)
Ambient Air
< 24 hours
Carbamate formation, Oxidation
4°C (Refrigerated)
Basic (pH > 9)
Argon Purged
1 - 2 weeks
Oxidation
Validated Experimental Protocols
Protocol A: Preparation of a Sterile, High-Stability 1M Stock Solution
This protocol ensures a self-validating system by eliminating biological contaminants and oxidative drivers.
Materials Required:
Leucinol hydrochloride (pre-desiccated for 24h)
Degassed Ultra-Pure Water (UPW, 18.2 MΩ·cm)
0.22 µm PES (Polyethersulfone) syringe filter
Sterile amber glass vials with PTFE-lined caps
Argon gas line
Step-by-Step Methodology:
Degassing: Boil the UPW for 15 minutes and cool under an Argon stream to displace dissolved oxygen.
Weighing: Rapidly weigh 15.36 g of desiccated Leucinol HCl in a dry environment to prevent moisture absorption.
Dissolution: Transfer the solid to a volumetric flask and bring the volume to 100 mL using the degassed UPW. Stir gently until completely dissolved. Note: The dissolution of the HCl salt is typically endothermic; allow the solution to equilibrate to room temperature before final volume adjustment.
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PES filter directly into sterile amber glass vials.
Preservation: Blanket the headspace of each vial with Argon gas for 5 seconds before immediately capping tightly.
Use this protocol when your downstream application requires the nucleophilic free amine.
Chill the System: Place your 1M Leucinol HCl stock solution in an ice bath (0–4°C) to mitigate exothermic degradation during neutralization.
Inert Atmosphere: Purge the reaction vessel with Argon.
Base Addition: Slowly add a stoichiometric equivalent of a mild base (e.g., 1M NaOH or Triethylamine) dropwise under continuous stirring[2].
Immediate Utilization: Do not store the resulting free-base aqueous solution. Proceed immediately to your coupling or oxidation reaction to prevent active site blocking or N-oxidation[3].
References
A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS
Canadian Science Publishing
URL: [Link][1]
Gamma secretase inhibitor - JP4404643B2
Google Patents
URL:[2]
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups
MDPI - Materials
URL:[Link][3]
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride
AKJournals
URL:[Link][5]
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups (Extended Study)
ResearchGate
URL: [Link][4]
A Comparative Guide to the 1H NMR Interpretation of 2-Amino-4-methylpentan-1-ol Hydrochloride and Its Analogs
This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4-methylpentan-1-ol hydrochloride. Designed for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4-methylpentan-1-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective by examining the spectral data of structurally related amino alcohols, L-Valinol and L-Isoleucinol hydrochlorides. By understanding the nuances of these spectra, researchers can gain valuable insights into molecular structure, purity, and conformational analysis.
The Foundational Principles of 1H NMR for Amino Alcohol Hydrochlorides
1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei (protons). For amino alcohol hydrochlorides, several key factors influence the resulting spectrum:
Effect of Protonation: The presence of the hydrochloride salt results in the protonation of the primary amine group to form an ammonium cation (-NH3+). This has a significant deshielding effect on the adjacent protons, causing their signals to appear at a lower field (higher ppm value) compared to the free base. This downfield shift is a critical diagnostic feature for confirming the salt form.
Electronegativity: The electronegative oxygen and nitrogen atoms in the amino alcohol backbone deshield the neighboring protons, shifting their resonance signals downfield. The proximity to these heteroatoms is a primary determinant of a proton's chemical shift.
Spin-Spin Coupling: The interaction between non-equivalent protons on adjacent carbons leads to the splitting of NMR signals into multiplets. The multiplicity (singlet, doublet, triplet, etc.) and the coupling constants (J-values) provide valuable information about the connectivity of atoms within the molecule.
Diastereotopicity: In chiral molecules like 2-Amino-4-methylpentan-1-ol, protons on a methylene group adjacent to a stereocenter can be diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts, often leading to more complex splitting patterns than a simple triplet or quartet.
Predicted 1H NMR Spectrum of (S)-2-Amino-4-methylpentan-1-ol Hydrochloride
Due to the limited availability of public experimental spectra for the hydrochloride salt, a high-quality predicted spectrum is utilized for this analysis. The prediction was performed using advanced computational algorithms that take into account the structural and electronic effects of protonation.
Below is a detailed breakdown of the predicted 1H NMR spectrum of (S)-2-Amino-4-methylpentan-1-ol hydrochloride, with assignments for each proton.
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Integration
H-a (2 x CH3)
~0.95
Doublet
6H
H-b (CH)
~1.70
Multiplet
1H
H-c (CH2)
~1.30 - 1.50
Multiplet
2H
H-d (CH-N)
~3.10
Multiplet
1H
H-e (CH2-O)
~3.60 - 3.75
Multiplet
2H
OH
Variable
Broad Singlet
1H
NH3+
Variable
Broad Singlet
3H
Note: The chemical shifts of the labile OH and NH3+ protons are highly dependent on the solvent, concentration, and temperature, and often appear as broad singlets due to chemical exchange.
Comparative Analysis with Structurally Related Amino Alcohols
To provide a comprehensive understanding, the predicted spectrum of 2-Amino-4-methylpentan-1-ol hydrochloride is compared with the available data for its structural analogs, L-Valinol hydrochloride and L-Isoleucinol hydrochloride. These molecules differ in the substitution pattern of the alkyl side chain, leading to distinct features in their 1H NMR spectra.
Compound
Key Differentiating Protons
Expected Chemical Shift Region (ppm)
Expected Multiplicity
2-Amino-4-methylpentan-1-ol HCl
Isopropyl methyls (H-a)
~0.95
Doublet
Methine adjacent to isopropyl (H-b)
~1.70
Multiplet
L-Valinol HCl
Isopropyl methyls
~1.00
Two Doublets
Methine adjacent to isopropyl
~2.10
Multiplet
L-Isoleucinol HCl
Methyl (CH3)
~0.90
Triplet
Ethyl (CH2)
~1.20
Multiplet
Methyl (CH3) on chiral center
~0.95
Doublet
The key differences arise from the branching in the side chains. In L-Valinol, the two methyl groups of the isopropyl group are diastereotopic, leading to two distinct doublet signals. In L-Isoleucinol, the presence of an ethyl group and a methyl group on the chiral beta-carbon results in a more complex splitting pattern, with a characteristic triplet for the terminal methyl group.
Experimental Protocols
Obtaining high-quality 1H NMR spectra is paramount for accurate structural elucidation. The following is a standardized protocol for the analysis of amino alcohol hydrochlorides.
Sample Preparation:
Weigh approximately 5-10 mg of the amino alcohol hydrochloride salt.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons. DMSO-d6 is often preferred as it can slow down the exchange of NH and OH protons, sometimes allowing for the observation of their coupling.
Transfer the solution to a 5 mm NMR tube.
If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition:
Instrument: A 400 MHz or higher field NMR spectrometer.
Solvent: DMSO-d6 (or other appropriate deuterated solvent).
Temperature: 298 K.
Pulse Sequence: A standard 1D proton experiment.
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
Relaxation Delay: 1-5 seconds.
Spectral Width: 0-12 ppm.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption peaks.
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).
Integrate the signals to determine the relative number of protons.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualizing Molecular Structure and Proton Relationships
To better understand the connectivity and spatial relationships of the protons in 2-Amino-4-methylpentan-1-ol hydrochloride, a graphical representation is provided.
Caption: Molecular structure of 2-Amino-4-methylpentan-1-ol hydrochloride with proton assignments.
Conclusion
The 1H NMR spectrum of 2-Amino-4-methylpentan-1-ol hydrochloride provides a wealth of information for its structural confirmation and purity assessment. The key diagnostic features are the downfield shifts of the protons adjacent to the newly formed ammonium group upon salt formation. Comparative analysis with its structural isomers, L-Valinol and L-Isoleucinol, highlights the sensitivity of 1H NMR to subtle changes in the alkyl side chain, allowing for clear differentiation between these closely related compounds. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality, reproducible data, ensuring the integrity of their scientific investigations.
References
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
PubChem. (n.d.). L-Leucinol. Retrieved from [Link]
Royal Society of Chemistry. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Retrieved from [Link]
UCL. (n.d.). Sample Preparation. Retrieved from [Link]
Comparative
Advanced FTIR Spectral Analysis of L-Leucinol Hydrochloride: A Comparative Guide for Chiral Amino Alcohols
As a Senior Application Scientist in drug development, I frequently encounter challenges in the quality control and structural verification of chiral building blocks. L-Leucinol hydrochloride, derived from the reduction...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug development, I frequently encounter challenges in the quality control and structural verification of chiral building blocks. L-Leucinol hydrochloride, derived from the reduction of the amino acid L-Leucine, is a critical chiral auxiliary and precursor in asymmetric synthesis.
This guide provides an objective, data-driven comparison of L-Leucinol hydrochloride against its precursor (L-Leucine) and its free-base alternative (L-Leucinol). By leveraging Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, we can map the exact functional group transformations that dictate the chemical behavior of these compounds.
Structural Context and Mechanistic Principles
To understand the FTIR spectrum of L-Leucinol hydrochloride, we must first analyze the causality of its synthesis and physical state.
When L-Leucine is reduced to L-Leucinol, the carboxylic acid group is converted into a primary alcohol[1]. This fundamental transformation eliminates the carbonyl stretching frequencies and introduces a distinct hydroxyl stretch. However, L-Leucinol in its free-base form is a viscous liquid that is prone to oxidation and moisture absorption. To enhance its stability and handling properties for pharmaceutical manufacturing, it is commonly converted into a hydrochloride salt.
Protonating the primary amine (–NH₂) to form an ammonium salt (–NH₃⁺Cl⁻) drastically alters the hydrogen-bonding network of the molecule. In FTIR spectroscopy, primary amines typically exhibit two sharp N-H stretching bands between 3400–3250 cm⁻¹[2]. Upon salt formation, these sharp bands merge into a massive, broad absorption envelope shifted to lower wavenumbers (3200–2800 cm⁻¹), which often overlaps with the aliphatic C-H stretching region[2]. Understanding this mechanistic shift is critical to avoid misinterpreting the spectrum of the salt as an impure free base.
Objective Comparison: Spectral Markers of L-Leucinol HCl vs. Alternatives
The following table summarizes the quantitative FTIR spectral markers used to differentiate L-Leucinol hydrochloride from its precursor and its free-base form. This comparative data serves as a diagnostic matrix for raw material verification.
Validation of Reduction: The complete absence of the ~1580 cm⁻¹ carboxylate band and the appearance of the ~1050 cm⁻¹ C-O stretch confirm the successful reduction of L-Leucine to an amino alcohol[5].
Validation of Salt Formation: The shift from the sharp doublets at 3350/3280 cm⁻¹ (free base) to a broad 3200–2800 cm⁻¹ envelope confirms complete protonation to the hydrochloride salt[2].
Self-Validating Experimental Protocol for ATR-FTIR
When analyzing hygroscopic salts like L-Leucinol hydrochloride, traditional KBr pellet preparation is fundamentally flawed. KBr is highly hygroscopic; the mechanical grinding process exposes the sample to atmospheric moisture, introducing an artificial broad band at ~3400 cm⁻¹ that masks the sample's native primary alcohol O-H stretch.
To ensure absolute trustworthiness, I mandate the use of a monolithic diamond ATR-FTIR workflow. This self-validating protocol eliminates moisture artifacts and ensures reproducible pathlengths.
Step-by-Step Methodology
System Suitability Test (SST):
Action: Scan a 1.5 mil polystyrene calibration film.
Validation: Verify that the aromatic C-C stretch is detected at 1601 cm⁻¹ (±1 cm⁻¹). Causality: This ensures the laser interferometer is correctly calibrated for wavenumber accuracy before any sample is analyzed.
Background Acquisition:
Action: Ensure the diamond ATR crystal is clean and dry. Collect a 32-scan background spectrum of ambient air.
Validation: The software must automatically subtract this background from the sample scan. Causality: This removes atmospheric H₂O and CO₂ interferences that could falsely present as hydroxyl or carbonyl peaks.
Sample Application & Compression:
Action: Place ~5 mg of crystalline L-Leucinol hydrochloride directly onto the diamond crystal. Lower the pressure anvil until the clutch clicks.
Validation: Monitor the real-time energy throughput. Causality: Consistent pressure ensures intimate contact between the rigid crystal lattice of the salt and the ATR diamond, which is mathematically required to achieve a uniform depth of penetration (dp) for the evanescent wave.
Data Acquisition:
Action: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.
Validation: 4 cm⁻¹ resolution is specifically chosen to resolve the overlapping NH₃⁺ bending modes from the aliphatic C-H bending modes without introducing excessive detector noise.
Post-Run Verification:
Action: Clean the crystal with LC-MS grade isopropanol and a lint-free wipe. Run a blank scan.
Validation: The baseline must be flat. Causality: Confirms zero sample carryover for subsequent analyses.
Diagnostic Workflow for Spectral Interpretation
The following logical pathway illustrates how the acquired spectral data is processed to definitively verify the functional groups of L-Leucinol hydrochloride.
Fig 1. Diagnostic ATR-FTIR workflow for L-Leucinol HCl functional group validation.
Conclusion
FTIR spectroscopy is a highly sensitive tool for monitoring the structural integrity of chiral amino alcohols. By comparing L-Leucinol hydrochloride against L-Leucine and the free-base L-Leucinol, researchers can easily track the loss of the carbonyl group, the emergence of the primary alcohol, and the distinct spectral shifts associated with ammonium salt formation. Adhering to a self-validating ATR-FTIR protocol ensures that these subtle spectral nuances are accurately captured without interference from sample preparation artifacts.
References
NIST Chemistry WebBook. "Leucine." National Institute of Standards and Technology. Available at:[Link]
PubChem. "DL-leucine | C6H13NO2 | CID 857." National Center for Biotechnology Information. Available at:[Link]
Fisher Scientific. "L(+)-Leucinol, 98%." Available at:[Link]
OrgChemBoulder. "IR Spectroscopy Tutorial: Amines." Available at:[Link]
National Center for Biotechnology Information (PubMed). "Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy." Available at:[Link]
Comparative Guide: Determining the Enantiomeric Excess (ee) of Leucinol Derivatives
Leucinol (2-amino-4-methylpentan-1-ol) is a critical chiral amino alcohol derived from leucine. It is extensively utilized as a chiral auxiliary, a ligand in asymmetric catalysis, and a fundamental building block in phar...
Author: BenchChem Technical Support Team. Date: March 2026
Leucinol (2-amino-4-methylpentan-1-ol) is a critical chiral amino alcohol derived from leucine. It is extensively utilized as a chiral auxiliary, a ligand in asymmetric catalysis, and a fundamental building block in pharmaceutical development. Because the stereochemical purity of leucinol directly dictates the enantioselectivity of downstream reactions and the pharmacological safety of final drug products, accurately determining its enantiomeric excess (ee) is a non-negotiable quality control step.
This guide objectively compares the three most robust analytical strategies for assessing the ee of leucinol derivatives: Chiral HPLC , NMR Spectroscopy via Chiral Derivatization , and emerging Fluorescence Chemosensor Arrays .
Analytical Workflow & Decision Matrix
Selecting the appropriate analytical method depends on sample throughput requirements, equipment availability, and whether the analyte can undergo chemical derivatization without compromising structural integrity.
Decision tree for selecting the optimal enantiomeric excess determination method for Leucinol.
Chiral HPLC is the gold standard for routine, high-precision quantification. For primary amino alcohols like leucinol, crown ether-based chiral stationary phases (CSPs) such as Crownpak CR(+) are highly effective[1].
Mechanistic Causality
Crown ether phases achieve chiral recognition by forming an inclusion complex with the primary amine of leucinol. Causality: This mechanism strictly requires the amine to be protonated. Therefore, an acidic mobile phase (e.g., perchloric acid at pH 2.0) is mandatory. The protonated amine hydrogen-bonds with the ether oxygens of the stationary phase, while the steric bulk of the leucinol side chain interacts differentially with the chiral backbone of the column, resulting in distinct retention times for the (R) and (S) enantiomers[1].
Self-Validating Protocol
Mobile Phase Preparation: Prepare a mobile phase of HClO₄ (pH 2.0) / Methanol (85:15 v/v). Rationale: The low pH ensures 100% protonation of leucinol's amine group, which is required for crown ether inclusion.
Sample Preparation: Dissolve the leucinol sample in the mobile phase to a concentration of 0.5 mg/mL and filter through a 0.45 µm PTFE syringe filter.
System Suitability (Validation Step): Inject 5 µL of a racemic leucinol standard.
Validation Check: Calculate the resolution (
Rs
) between the two peaks. Proceed only if
Rs>1.5
(baseline resolution) and the peak area ratio is exactly 1:1. If these criteria fail, integration will be skewed, invalidating the ee calculation.
Acquisition: Run the sample at a flow rate of 0.8 mL/min at 25 °C. Because leucinol lacks a strong UV chromophore, coupling the system to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended over standard 210 nm UV detection to prevent baseline artifacts.
Quantification: Calculate ee using the formula:
ee(%)=AreaR+AreaS∣AreaR−AreaS∣×100
.
Method 2: Nuclear Magnetic Resonance (NMR) via Chiral Derivatization
When chiral chromatography is unavailable or baseline resolution cannot be achieved, NMR spectroscopy utilizing a Chiral Derivatizing Agent (CDA) is a highly reliable alternative[2].
Mechanistic Causality
Enantiomers possess identical NMR spectra in an achiral environment. By reacting leucinol with an enantiopure CDA like (R)-Mosher's acid chloride ((R)-MTPA-Cl), the enantiomers are covalently converted into diastereomeric amides. Causality: The spatial orientation of the trifluoromethyl (
CF3
) group differs between the (R,R) and (R,S) diastereomers. This places the
CF3
protons in different magnetic shielding cones generated by the MTPA phenyl ring. Analyzing this via
19F
NMR is vastly superior to
1H
NMR because the fluorine spectrum has zero background interference from the leucinol aliphatic backbone and offers a much wider chemical shift dispersion[2].
Self-Validating Protocol
Reaction Setup: Dissolve 5–10 mg of the leucinol sample in 0.7 mL of anhydrous
CDCl3
in an NMR tube.
Derivatization: Add 1.2 equivalents of anhydrous pyridine (to scavenge HCl byproduct) followed by 1.1 equivalents of (R)-Mosher's acid chloride.
Reaction Monitoring (Validation Step): Shake the tube and allow it to incubate.
Validation Check: Monitor the reaction via crude
1H
NMR to ensure 100% conversion of the starting material. Why? Incomplete derivatization is susceptible to kinetic resolution (where one enantiomer reacts faster than the other), which will artificially skew the final ee measurement.
Acquisition: Acquire a high-resolution
19F
NMR spectrum.
Quantification: Identify the distinct
CF3
singlets corresponding to the two diastereomers. Integrate the peaks to calculate ee.
For high-throughput screening (e.g., asymmetric catalyst discovery), traditional chromatography is a bottleneck. Recent advancements utilize molecular self-assembly to determine ee via fluorescence.
Mechanistic Causality
A pyridine-attached binaphthyl derivative reacts with leucinol in the presence of
Zn2+
ions to form a chiral imine complex. Causality: The
Zn2+
acts as a rigidifying coordination center. This structural rigidity amplifies the stereochemical differences between the (R)-leucinol and (S)-leucinol complexes, yielding distinct, multi-optical fluorescence emission spectra (spectral shifts and intensity changes). By applying pattern recognition algorithms, the system can accurately predict the ee of unknown samples[3].
Self-Validating Protocol
Reagent Preparation: Prepare a stock solution of the (R)-binaphthyl fluorophore and
Zn(OAc)2
in a methanol/HEPES buffer system.
Calibration Matrix (Validation Step): In a 96-well plate, prepare a standard curve using 5 known ee mixtures of leucinol (e.g., 0%, 25%, 50%, 75%, 100% ee).
Validation Check: Train a Linear Discriminant Analysis (LDA) or Artificial Neural Network (ANN) model on this matrix. The model must predict a known validation set with an absolute error of
<1.8%
before proceeding.
Sample Incubation: Add the unknown leucinol samples to the sensor mixture and allow spontaneous self-assembly at room temperature.
Acquisition & Analysis: Read the fluorescence emission spectra using a microplate reader at multiple excitation wavelengths. Feed the output data into the validated LDA/ANN model to instantly calculate the sample's ee[3].
Quantitative Performance Comparison
The following table synthesizes the operational parameters of each methodology to aid in experimental design:
High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of 2-Amino-4-methylpentan-1-ol HCl
Executive Summary & Analytical Context 2-Amino-4-methylpentan-1-ol, commonly known as leucinol, is a highly polar aliphatic amino alcohol derived from the reduction of the amino acid leucine[1]. In its hydrochloride salt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
2-Amino-4-methylpentan-1-ol, commonly known as leucinol, is a highly polar aliphatic amino alcohol derived from the reduction of the amino acid leucine[1]. In its hydrochloride salt form (Leucinol HCl), it serves as a critical chiral auxiliary in organic synthesis and is frequently identified as a C-terminal residue in complex nonribosomal peptides, including cytotoxic peptaibols (e.g., lipovelutibols)[2][3] and unique rhamnolipid-amino alcohol hybrids like rhizoleucinoside[4].
The core analytical challenge in drug development and natural product screening is distinguishing leucinol from its isobaric and isomeric counterparts, such as isoleucinol and valinol. Because these isomers share identical molecular weights and highly similar physicochemical properties, standard low-resolution mass spectrometry often fails to provide unambiguous identification. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) via ESI-Q-TOF against standard Low-Resolution Mass Spectrometry (LRMS) via ESI-QqQ, providing field-proven, self-validating protocols for the structural elucidation of Leucinol HCl.
The Causality of Fragmentation: Mechanistic Insights
Understanding the collision-induced dissociation (CID) of leucinol is paramount for accurate MS/MS interpretation. In positive electrospray ionization (+ESI), leucinol readily forms a stable protonated precursor ion
[M+H]+
at m/z 118.1227. The fragmentation causality is driven by the localization of the proton on either the primary amine or the terminal hydroxyl group[5]:
Dehydration (-18.0106 Da): Protonation of the hydroxyl oxygen leads to the neutral loss of water, yielding a stable iminium-like ion at m/z 100.1121. This is a low-energy pathway dominant at collision energies (CE) below 15 eV.
α
-Cleavage (-31.0184 Da): Cleavage of the C1-C2 bond results in the loss of a hydroxymethyl radical (
CH2OH∙
), generating a fragment at m/z 87.1043. This pathway is diagnostic for terminal amino alcohols.
Alkyl Side-Chain Cleavage (-43.0548 Da): The loss of the isopropyl group from the isobutyl side chain yields the base peak at m/z 75.0679 at higher collision energies (25–30 eV). This specific neutral loss is critical for differentiating leucinol from isoleucinol (which preferentially loses a sec-butyl group).
Platform Comparison: HRMS (ESI-Q-TOF) vs. LRMS (ESI-QqQ)
When establishing a workflow for amino alcohol characterization, selecting the appropriate mass analyzer dictates the confidence level of the resulting data. Table 1 objectively compares the performance of these two primary platforms.
Table 1: Performance Comparison for Leucinol Structural Elucidation
Untargeted discovery & de novo structural elucidation.
Mass Accuracy
Low (~0.1 to 0.5 Da error).
High (< 2 ppm error).
Isobaric Differentiation
Poor. Cannot distinguish between the loss of
CH2OH
(-31.018 Da) and
CH3NH2
(-31.042 Da).
Excellent. Resolves exact elemental compositions, confirming specific functional group losses.
Isomer Resolution (Leucinol vs. Isoleucinol)
Fails without baseline chromatographic separation.
Succeeds via exact mass fragment ratio analysis and sub-ppm mass defect profiling[3].
Dynamic Range
5–6 orders of magnitude.
3–4 orders of magnitude.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates an internal stereochemical control to confirm system suitability independently of the final analyte detection.
Step 1: Free-Basing and Extraction
Action: Dissolve 1.0 mg of Leucinol HCl in 500 µL of 0.1 M NaOH. Extract three times with 500 µL of ethyl acetate. Evaporate the organic layer under nitrogen and reconstitute in 100 µL of LC-MS grade acetonitrile.
Causality: The hydrochloride salt causes severe ion suppression in the ESI source and shifts chromatographic retention times. Neutralizing the HCl converts leucinol to its free base, allowing it to partition into the organic phase while leaving inorganic chlorides in the aqueous waste.
Step 2: Derivatization with Marfey’s Reagent (System Validation Step)
Action: Add 50 µL of 1% 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone and 20 µL of 1.0 M
NaHCO3
. Incubate at 40°C for 1 hour. Quench with 20 µL of 1.0 M HCl[4].
Causality & Validation: Leucinol is highly polar and lacks a UV chromophore, making standard C18 retention difficult. FDAA derivatization tags the molecule with a hydrophobic, UV-active moiety. Self-Validation: By spiking the sample with a known racemic mixture of D/L-leucinol during method development, the FDAA reaction converts the enantiomers into diastereomers. If the LC-MS system successfully resolves the D- and L-diastereomers (Resolution
Rs>1.5
), the chromatography is validated as capable of resolving structural isomers[4][6].
Step 3: High-Resolution LC-MS/MS Acquisition
Action: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 100 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Operate the Q-TOF in positive mode, isolating the
[M+H]+
precursor. Apply a collision energy (CE) ramp of 15–35 eV.
Causality: Formic acid ensures complete protonation of the secondary amine in the FDAA-leucinol derivative. Ramping the CE ensures the simultaneous capture of fragile fragments (e.g., water loss) and robust backbone cleavages, providing a complete structural fingerprint in a single injection.
Quantitative Fragmentation Data
The following table summarizes the HRMS fragmentation data obtained from the underivatized Leucinol free base to serve as a reference library for exact mass matching.
National Institute of Standards and Technology (NIST). (R)-(-)-Leucinol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from:[Link][5]
Journal of Natural Products (ACS Publications). Cytotoxic Peptaibols from Trichoderma strigosum. Retrieved from:[Link][3]
Journal of Natural Products (via PMC). Rhizoleucinoside, Rhamnolipid-Amino Alcohol Hybrid from the Rhizobial Symbiont Bradyrhizobium sp. BTAi1. Retrieved from:[Link][4]
Metabolites (via PMC). Chromatographic and mass spectroscopic guided discovery of Trichoderma peptaibiotics and their bioactivity. Retrieved from:[Link][6]
A Comparative Guide to the Catalytic Efficiency of Leucinol and Valinol-Derived Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of bi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a reliable and robust method for the introduction of chirality. Among the diverse array of available auxiliaries, those derived from readily available amino acids have proven to be particularly valuable. This guide provides an in-depth, objective comparison of the catalytic efficiency of two such prominent auxiliaries: those derived from L-Leucinol and L-Valinol, with a primary focus on their application as oxazolidinones in asymmetric alkylation reactions.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent linkage introduces a stereogenic center, which directs subsequent chemical transformations to occur with a high degree of facial selectivity, leading to the preferential formation of one diastereomer. Following the stereoselective reaction, the auxiliary is cleaved and can ideally be recovered for reuse, yielding the desired enantiomerically enriched product. The efficacy of a chiral auxiliary is judged by its ability to maximize diastereoselectivity and chemical yield in a given transformation.
Synthesis of Leucinol and Valinol-Derived Oxazolidinone Auxiliaries
The most common and versatile forms of Leucinol and Valinol-derived auxiliaries are their corresponding oxazolidinones: (S)-4-isobutyl-2-oxazolidinone and (S)-4-isopropyl-2-oxazolidinone, respectively. Their synthesis is typically a two-step process from the parent amino acid.
Synthesis of (S)-4-isopropyl-2-oxazolidinone from L-Valine
The synthesis of the Valinol-derived auxiliary begins with the reduction of L-valine to L-valinol, followed by cyclization to form the oxazolidinone ring.[1]
Synthesis of (S)-4-isobutyl-2-oxazolidinone.
Head-to-Head Comparison in Asymmetric Alkylation
Asymmetric alkylation of N-acyl oxazolidinones is a powerful and widely used method for the synthesis of enantiomerically pure carboxylic acid derivatives. The stereochemical outcome of this reaction is dictated by the steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring.
The Mechanistic Rationale: Steric Hindrance
The underlying principle for the high diastereoselectivity observed in these reactions is the formation of a rigid, chelated Z-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). The substituent at the C4 position of the oxazolidinone (isopropyl for Valinol-derived and isobutyl for Leucinol-derived) effectively shields one face of the planar enolate. Consequently, the incoming electrophile is directed to the less sterically hindered face, resulting in the formation of a single major diastereomer.
Facial shielding in asymmetric alkylation.
The key difference between the Leucinol and Valinol-derived auxiliaries lies in the nature of the C4 substituent: an isobutyl group versus an isopropyl group. The isobutyl group is slightly larger and more flexible than the isopropyl group, which can lead to subtle differences in the conformation of the transition state and, consequently, the degree of stereoselectivity.
[2]
Experimental Data Comparison
The following table summarizes representative data for the asymmetric alkylation of the N-propionyl derivatives of both Leucinol and Valinol-derived oxazolidinones with benzyl bromide. It is important to note that while these results are from highly reputable sources, they were not obtained in a single head-to-head study under identical conditions. However, the reaction conditions are sufficiently similar to allow for a meaningful comparison.
Data Interpretation: Both auxiliaries provide excellent yields and high levels of diastereoselectivity in the asymmetric alkylation with benzyl bromide. The Valinol-derived auxiliary, with its isopropyl group, appears to offer slightly higher diastereoselectivity in this specific transformation. This can be attributed to the rigid and well-defined steric environment created by the isopropyl group, which effectively minimizes the formation of the minor diastereomer. The slightly greater conformational flexibility of the isobutyl group in the Leucinol-derived auxiliary may allow for a minor population of a less-ordered transition state, leading to a slightly lower diastereomeric ratio.
Experimental Protocols
General Procedure for the Synthesis of (S)-4-substituted-2-oxazolidinones
This protocol is a general method that can be adapted for both Leucinol and Valinol.
Reduction of the Amino Acid: To a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the respective amino acid (L-leucine or L-valine, 1.0 eq.) portion-wise. After the addition is complete, heat the mixture to reflux for 12 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting precipitate and concentrate the filtrate under reduced pressure to afford the crude amino alcohol (L-leucinol or L-valinol).
[1]2. Cyclization: Dissolve the crude amino alcohol in a suitable solvent such as toluene. Add a phosgene equivalent, such as triphosgene or diethyl carbonate, and a base (e.g., triethylamine or potassium carbonate). Heat the mixture to reflux for 4-6 hours. After cooling, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired (S)-4-substituted-2-oxazolidinone.
[5]
General Procedure for Asymmetric Alkylation of N-Propionyl Oxazolidinones
General workflow for asymmetric alkylation.
N-Acylation: To a solution of the (S)-4-substituted-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise. Stir the mixture for 15 minutes, then add propionyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with saturated aqueous ammonium chloride and extract with an organic solvent. Dry the combined organic layers and concentrate to give the N-propionyl oxazolidinone, which can be purified by column chromatography.
[6]2. Asymmetric Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add a solution of NaHMDS or LDA (1.1 eq.) dropwise. After stirring for 30 minutes, add the electrophile (e.g., benzyl bromide, 1.2 eq.). Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify the major diastereomer by flash column chromatography.
[7]3. Auxiliary Cleavage: The chiral auxiliary can be cleaved to yield the corresponding carboxylic acid, alcohol, or amide. For cleavage to the carboxylic acid, treat the alkylated product with a solution of lithium hydroxide and hydrogen peroxide in a THF/water mixture.
[4]
Conclusion
Both Leucinol and Valinol-derived oxazolidinone auxiliaries are highly effective in controlling the stereochemical outcome of asymmetric alkylation reactions, consistently providing high chemical yields and excellent diastereoselectivities. The Valinol-derived auxiliary, with its isopropyl substituent, may offer a slight advantage in terms of stereocontrol in certain applications due to the rigidity of the isopropyl group. However, the choice between the two will often depend on substrate scope, reaction conditions, and the desired final product. For researchers and drug development professionals, both auxiliaries represent reliable and powerful tools for the construction of complex chiral molecules.
References
Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new class of chiral enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]
Hashemi, M. M., et al. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(10), 7149-7171. [Link]
de Figueiredo, R. M., et al. (2012). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 17(9), 10994-11009. [Link]
Evans, D. A., et al. (2006). SYNTHESIS OF (−)-(S,S)- BIS(4-ISOPROPYLOXAZOLINE). Organic Syntheses, 83, 97. [Link]
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
Bibliothèque et Archives Canada. (2002). A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. [Link]
Oreate AI. (2026, January 15). Isobutyl vs. Isopropyl: Understanding the Chemical Distinction. [Link]
Google Patents. (2011). Method for preparing 4-substituted chirality oxazolidinone compounds.
Kroutil, J., & Exner, O. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 3(13), 2463-2468. [Link]
Optical Rotation Standards for (S)-2-Amino-4-methyl-1-pentanol HCl: A Comparative Guide
(S)-2-Amino-4-methyl-1-pentanol , widely known as L-leucinol, and its hydrochloride salt form ((S)-2-Amino-4-methyl-1-pentanol HCl) are indispensable chiral building blocks in modern pharmaceutical development. They are...
Author: BenchChem Technical Support Team. Date: March 2026
(S)-2-Amino-4-methyl-1-pentanol , widely known as L-leucinol, and its hydrochloride salt form ((S)-2-Amino-4-methyl-1-pentanol HCl) are indispensable chiral building blocks in modern pharmaceutical development. They are heavily utilized in asymmetric synthesis, the creation of chiral auxiliaries, and the development of complex active pharmaceutical ingredients (APIs), including highly specific gamma-secretase inhibitors[1].
For drug development professionals, validating the enantiomeric purity of these precursors is a critical quality control step. Even minor stereochemical impurities can lead to drastically altered pharmacological efficacy or severe off-target toxicity. Specific optical rotation (
[α]D
) remains the gold-standard, non-destructive metric for this validation. This guide objectively compares the optical rotation standards of the free base versus the hydrochloride salt, provides mechanistic insights into polarimetric behavior, and details a field-proven, self-validating experimental protocol.
Mechanistic Overview: Free Base vs. Hydrochloride Salt
The specific optical rotation of a chiral molecule is not an immutable absolute; it is a dynamic property dictated by the molecule's protonation state, the solvent environment, and the resulting steric conformation. Understanding the causality behind these shifts is essential for accurate data interpretation.
Protonation and Polarizability : In its free base form (CAS 7533-40-6), the primary amine of L-leucinol is neutral. When converted to the hydrochloride salt (CAS 17016-87-4), the amine is protonated to form an ammonium cation (
−NH3+
). This protonation fundamentally shifts the electron density away from the chiral center, altering the molecule's polarizability. Consequently, the interaction between the chiral electron cloud and plane-polarized light changes, yielding a distinct specific rotation value.
Solvation Shell Effects : The free base is typically measured neat (undiluted) or in semi-polar solvents like ethanol, yielding rotation values around +4.0°[2]. Conversely, the highly polar HCl salt is measured in aqueous solutions. The strong hydrogen-bonding network surrounding the
−NH3+
and
Cl−
ions restricts the rotational freedom of the isobutyl side chain. This locks the molecule into a specific conformer that dictates both the magnitude and sign of the optical rotation.
Hygroscopicity (Practical Causality) : A critical experimental factor is the hygroscopic nature of amino alcohol hydrochlorides. If (S)-2-Amino-4-methyl-1-pentanol HCl absorbs ambient moisture during sample preparation, the effective concentration (
c
) of the chiral analyte decreases. Because specific rotation is calculated as
[α]=α/(c×l)
, this hidden dilution results in an artificially depressed optical rotation reading, leading to false-positive failures for enantiomeric purity.
Comparative Performance Analysis
To establish a reliable baseline for quality control, we must compare the accepted optical rotation standards across different chemical forms and commercial suppliers. The table below synthesizes the reference data for L-leucinol and its hydrochloride salt.
Data Interpretation: The transition from the free base in ethanol (+4.0°) to the HCl salt (+5.0°) demonstrates a measurable shift in optical activity due to the protonation and solvation effects described above.
To ensure high-fidelity measurements of (S)-2-Amino-4-methyl-1-pentanol HCl and eliminate systemic errors (e.g., cell window strain, temperature fluctuations), the following self-validating methodology must be employed.
Step 1: System Calibration (Self-Validation)
Power on the polarimeter and the sodium lamp (
λ
= 589 nm). Allow 30 minutes for thermal stabilization.
Validation Step: Insert a certified quartz control plate (e.g., +17.00° standard) into the chamber. Verify that the instrument reads within ±0.01° of the certified value. This establishes trustworthiness by validating the optical pathway before sample introduction.
Step 2: Solvent Blanking
Fill a clean, dry 1 dm (100 mm) polarimeter cell with the exact batch of solvent (e.g., HPLC-grade water or absolute ethanol) that will be used for the sample.
Equilibrate the cell to 20.0 ± 0.1 °C using a Peltier temperature controller.
Zero the instrument to subtract any background optical activity from the solvent or cell windows.
Step 3: Sample Preparation
Rapid Weighing: To counteract the hygroscopicity of the HCl salt, rapidly weigh exactly 1.000 g of (S)-2-Amino-4-methyl-1-pentanol HCl using an analytical balance in a low-humidity environment.
Transfer quantitatively to a 100 mL volumetric flask and dissolve using the blanked solvent to achieve a precise concentration of
c=1
g/100 mL (or
c=9
for specific vendor protocols).
Step 4: Measurement & Calculation
Rinse the polarimeter cell twice with the sample solution to prevent dilution from residual blank solvent.
Fill the cell, ensuring no air bubbles are trapped in the optical path.
Equilibrate to 20.0 °C and record the observed rotation (
α
). Take the average of 5 continuous readings.
Calculate the specific rotation using Biot's Law:
[α]D20=c×lα
(Where
c
is concentration in g/mL and
l
is path length in dm).
Workflow Visualization
Self-validating polarimetry workflow for chiral amino alcohol standards.
A Comparative Guide to the Validation of Purity Assays for Commercial L-Leucinol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and scientific research, the purity of starting materials and intermediates is not merely a quality metric; i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a final product's safety and efficacy. L-Leucinol hydrochloride, a chiral amino alcohol, serves as a vital building block in the synthesis of various pharmaceutical compounds.[1] Its utility in peptide synthesis and as a chiral auxiliary underscores the necessity for stringent purity assessment to control for potential impurities that could compromise downstream applications.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of commercial L-Leucinol hydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating system of analysis. This approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing a robust framework for researchers and drug development professionals.
The Imperative of Purity in L-Leucinol Hydrochloride
Impurities in an active pharmaceutical ingredient (API) or a key starting material like L-Leucinol hydrochloride can arise from various sources, including the manufacturing process, degradation, or storage.[2][] These impurities can be categorized as:
Related Substances: Structurally similar compounds, including stereoisomers (enantiomers and diastereomers), that may have different pharmacological or toxicological profiles.
Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[4][5]
Non-Volatile Residues/Inorganic Impurities: Salts and other non-volatile substances.
The presence of these impurities can have significant consequences, making their identification and quantification a cornerstone of quality control.[6][7]
A Multi-faceted Approach to Purity Validation
A comprehensive purity assessment of L-Leucinol hydrochloride necessitates a combination of analytical techniques, each providing a unique piece of the puzzle. The "mass balance" approach, where the sum of all impurities is subtracted from 100%, is a widely accepted method for determining the purity of reference materials and APIs.[8] This guide will focus on the validation of assays for the key purity attributes: chemical purity (assay), chiral purity, and residual solvents.
The validation of these analytical methods should be performed in accordance with established guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), specifically USP General Chapter <1225>.[9][10]
Chromatographic Methods: The Workhorses of Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools for assessing the purity of pharmaceutical compounds due to their high resolution and sensitivity.[2][6]
High-Performance Liquid Chromatography (HPLC) for Chemical Purity and Related Substances
HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds like L-Leucinol hydrochloride.
The "Why" Behind the Method: A reversed-phase HPLC (RP-HPLC) method is typically the first choice for amino alcohols. The non-polar stationary phase (e.g., C18) allows for the separation of compounds based on their hydrophobicity. Since L-Leucinol and its potential impurities are polar, derivatization is often necessary to enhance their retention and detection.[11][12]
Derivatization Strategy: A Critical Choice
Pre-column derivatization with a chromophoric or fluorophoric reagent is a common strategy to improve the chromatographic properties and detectability of amino acids and amino alcohols.[13][14]
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a rapid and sensitive method.[11]
9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form UV-active and fluorescent derivatives.[14][15]
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): Used for chiral analysis but can also be applied for general purity determination.[8][16]
The choice of derivatization reagent depends on the sensitivity required and the nature of the potential impurities. For a comprehensive analysis of L-Leucinol hydrochloride, a dual derivatization approach using OPA for primary amines and FMOC for any potential secondary amine impurities can be highly effective.[14]
Mobile Phase Preparation:
Mobile Phase A: 10 mM Sodium Phosphate buffer, pH 7.8.
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
Standard and Sample Preparation:
Prepare a stock solution of L-Leucinol hydrochloride reference standard at approximately 1 mg/mL in 0.1 N HCl.[13]
Prepare sample solutions of the commercial L-Leucinol hydrochloride at the same concentration.
Derivatization (Automated):
Utilize an autosampler program for online derivatization with OPA and FMOC reagents.[13]
Detection: UV at 338 nm (for OPA derivatives) and 262 nm (for FMOC derivatives) or fluorescence detection.
Injection Volume: 10 µL.
Gradient Program: A linear gradient from 10% B to 70% B over 20 minutes.
Validation Parameters:
Specificity: Analyze spiked samples with potential impurities to demonstrate resolution.
Linearity: Analyze a series of dilutions of the reference standard (e.g., 5 concentrations).[9]
Accuracy: Perform recovery studies by spiking a known amount of reference standard into the sample matrix.
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).[9]
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.[17]
Chiral Purity: Enantiomeric Separation
Since L-Leucinol is a chiral molecule, it is crucial to quantify the presence of its enantiomer, D-Leucinol. The presence of the incorrect enantiomer can have significantly different biological activity.
The "Why" Behind the Method: Enantiomeric separation can be achieved using two main HPLC approaches:
Indirect Method: Derivatization of the analyte with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral column (like C18).[18] This method is often robust and does not require a dedicated chiral column.
Direct Method: Using a chiral stationary phase (CSP) that can directly resolve the enantiomers. This method is simpler in terms of sample preparation but may require more method development to find a suitable CSP.[15]
For routine quality control, the indirect method using a well-established chiral derivatizing reagent is often preferred for its reliability and transferability.
Derivatization Reagent: Prepare a solution of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) in acetone.
Sample Derivatization:
Dissolve L-Leucinol hydrochloride sample in water.
Add 1 M sodium bicarbonate solution.
Add the FDAA solution and incubate at 40 °C for 1 hour.
Quench the reaction with 2 N HCl.
Dilute with the mobile phase.
Chromatographic Conditions:
Column: C18, 4.6 x 250 mm, 5 µm particle size.
Mobile Phase: A gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) in water.[18]
Flow Rate: 1.0 mL/min.
Detection: UV at 340 nm.
Validation:
The validation will follow similar parameters to the chemical purity assay, with a focus on the resolution between the L- and D-diastereomers and the LOQ for the D-enantiomer.
Gas Chromatography (GC) for Residual Solvents
GC is the ideal technique for the analysis of volatile organic compounds, making it the standard method for determining residual solvents.[4][5]
The "Why" Behind the Method: Headspace GC with a flame ionization detector (FID) is the most common and robust method for residual solvent analysis. This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC. This minimizes contamination of the GC system with non-volatile sample matrix. The FID is a universal detector for organic compounds and provides excellent sensitivity.[19]
Standard Preparation: Prepare a stock solution containing all potential residual solvents at a known concentration in a suitable solvent (e.g., dimethyl sulfoxide).
Sample Preparation:
Accurately weigh the L-Leucinol hydrochloride sample into a headspace vial.
Add the diluent.
Headspace GC Conditions:
Column: DB-624 or equivalent, 30 m x 0.53 mm, 3.0 µm film thickness.[19]
Carrier Gas: Nitrogen or Helium.
Temperatures: Injector at 140 °C, Detector at 250 °C.
Oven Program: A temperature gradient to separate solvents with a wide range of boiling points (e.g., 40 °C for 20 min, then ramp to 240 °C).
Headspace Parameters: Vial equilibration at 80 °C for 60 minutes.
Validation:
Validation should be performed according to ICH Q3C guidelines.[4][20] This includes demonstrating specificity for the target solvents, linearity, accuracy, precision, and LOQ for each solvent.
Comparison of Purity Assay Methods
Parameter
HPLC (Chemical Purity)
HPLC (Chiral Purity - Indirect)
Headspace GC (Residual Solvents)
Principle
Reversed-phase chromatography of derivatized analyte
Reversed-phase chromatography of diastereomeric derivatives
Conclusion: An Integrated Strategy for Purity Validation
The validation of purity assays for commercial L-Leucinol hydrochloride is not a one-size-fits-all endeavor. A robust and reliable assessment of purity requires a multi-pronged approach that integrates different analytical techniques. HPLC serves as the cornerstone for determining chemical and chiral purity, with the choice of derivatization and column being critical for achieving the desired specificity and sensitivity. Headspace GC is the indispensable tool for ensuring that residual solvents are below the safety limits prescribed by regulatory bodies.
For researchers and drug development professionals, the selection and validation of these methods must be guided by a thorough understanding of the underlying chemical principles and the specific requirements of the intended application. By adopting the detailed protocols and logical frameworks presented in this guide, scientists can confidently establish the purity of L-Leucinol hydrochloride, thereby ensuring the quality and integrity of their research and development efforts. This commitment to analytical excellence is fundamental to advancing pharmaceutical science and delivering safe and effective medicines.
References
Liu, H., Cheow, P. S., Yong, S., Chen, Y., Liu, Q., Teo, T. L., & Lee, T. K. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(29), 8023–8037. [Link]
Bhushan, R., & Kumar, V. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 75(7-8), 415-423. [Link]
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2012). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Chirality, 24(9), 729-738. [Link]
United States Pharmacopeia. (n.d.). <1052> Amino Acid Analysis. USP. [Link]
Kubica, P., & Kot-Wasik, A. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2063. [Link]
Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent. [Link]
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]
Klüpfel, M., et al. (2024). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 96(6), 2353–2361. [Link]
United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. USP. [Link]
Schievano, E., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Separation Science, 32(15-16), 2649-2656. [Link]
National Center for Biotechnology Information. (n.d.). L-Leucinol. PubChem. [Link]
International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
Ofni Systems. (n.d.). <1225> Validation of Compendial Procedures. [Link]
European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
Pickering Laboratories, Inc. (2022). An Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC International. [Link]
Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
Rejtar, T., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 129–135. [Link]
International Council for Harmonisation. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). ICH. [Link]
European Pharmacopoeia. (n.d.). 2.2.56. Amino Acid Analysis. [Link]
European Pharmacopoeia. (n.d.). 2.2.56. Amino Acid Analysis. Scribd. [Link]
Kumar, S., et al. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Analytical Toxicology, 4(5). [Link]
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
Alliance for Pharmacy Compounding. (n.d.). API Vendor Validation. [Link]
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
SCL Lifesciences. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). [Link]
U.S. Food and Drug Administration. (2006). Active Pharmaceutical Ingredient (API) Process Inspection. [Link]
European Medicines Agency. (2013). Annexes to: CPMP/ICH/283/95 Impurities: Guideline for residual solvents & CVMP/VICH. [Link]
SCL Lifesciences. (n.d.). API Development Journey: Designing Powerful Analytical Methods. [Link]
Technology Networks. (n.d.). Active Pharmaceutical Ingredient Analysis. [Link]
Scribd. (2025). USP-NF <1225> Validation of Compendial Procedures. [Link]
A Structural and Functional Comparison of Leucinol HCl and Phenylalaninol HCl in Asymmetric Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or ligand is paramount to achieving high stereo...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or ligand is paramount to achieving high stereoselectivity. Among the vast array of chiral building blocks, amino alcohols derived from natural amino acids stand out due to their ready availability, modularity, and proven efficacy. This guide provides an in-depth structural and functional comparison of two prominent chiral amino alcohols: Leucinol hydrochloride and Phenylalaninol hydrochloride. By examining their intrinsic structural differences, we will explore the causal links to their performance in a key asymmetric transformation, providing field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Structural Dissection: The Foundation of Chiral Induction
Leucinol HCl and Phenylalaninol HCl are the hydrochloride salts of (S)-2-amino-4-methyl-1-pentanol and (S)-2-amino-3-phenyl-1-propanol, respectively. Both are derived from the reduction of the corresponding L-amino acids, L-leucine and L-phenylalanine. Their shared β-amino alcohol motif is the cornerstone of their utility as chiral auxiliaries and ligands, enabling the formation of stereochemically-defined cyclic transition states in a variety of chemical reactions.[1]
The fundamental distinction between these two molecules lies in the nature of the side chain at the stereogenic center. Leucinol possesses an isobutyl group, which is aliphatic and sterically demanding, while Phenylalaninol features a benzyl group, which introduces aromaticity and different steric and electronic properties. This seemingly subtle difference has profound implications for their application in asymmetric synthesis, influencing catalyst-substrate interactions, and ultimately, the stereochemical outcome of the reaction.
Figure 1. Molecular Structures of (S)-Leucinol and (S)-Phenylalaninol.
Physicochemical Properties: A Comparative Overview
The following table summarizes and compares the key physicochemical properties of Leucinol and Phenylalaninol.
A crucial application of chiral amino alcohols is their use as ligands in the enantioselective addition of organometallic reagents to carbonyl compounds. A study by El Khoury et al. provides a direct comparison of (S)-Leucinol and (S)-Phenylalaninol in the enantioselective addition of diethylzinc (ZnEt2) to benzaldehyde.[6]
This reaction is a well-established benchmark for evaluating the effectiveness of chiral ligands. The amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex, which then coordinates with the aldehyde and directs the addition of the ethyl group to one of the enantiotopic faces of the carbonyl, leading to the formation of a chiral secondary alcohol, (S)-1-phenyl-1-propanol.
Experimental Data: A Head-to-Head Comparison
The following table summarizes the key results from the comparative study:
Chiral Ligand
Catalyst Loading (mol%)
Enantiomeric Excess (ee) of (S)-1-phenyl-1-propanol (%)
(S)-Leucinol
2
~40
(S)-Phenylalaninol
2
~80
Data extracted from graphical representation in El Khoury et al.[6]
Analysis of Performance Differences
The data clearly indicates that under the same reaction conditions, (S)-Phenylalaninol provides a significantly higher enantiomeric excess compared to (S)-Leucinol. This difference in stereochemical induction can be attributed to the structural disparities between the two ligands.
The benzyl group of Phenylalaninol is capable of engaging in π-π stacking interactions with the aromatic ring of the benzaldehyde substrate in the transition state. This additional, non-covalent interaction can lead to a more rigid and organized transition state assembly, thereby enhancing the facial discrimination of the carbonyl group and resulting in a higher enantiomeric excess. In contrast, the aliphatic isobutyl group of Leucinol can only provide steric hindrance, which, while influential, appears to be less effective in this specific transformation at enforcing a single, highly favored reaction pathway.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a comparative study of Leucinol HCl and Phenylalaninol HCl in the enantioselective addition of diethylzinc to benzaldehyde.
Figure 2. Experimental Workflow for Comparative Analysis.
Standard laboratory glassware (oven-dried and cooled under an inert atmosphere)
Syringes and needles
Magnetic stirrer and stir bars
Ligand Preparation (Free Base)
To a solution of Leucinol HCl or Phenylalaninol HCl in water, add an equimolar amount of a base such as sodium hydroxide to neutralize the HCl and extract the free amino alcohol into an organic solvent like diethyl ether. Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to obtain the free base as an oil or solid.
Enantioselective Addition of Diethylzinc to Benzaldehyde
Note: Organozinc reagents are pyrophoric and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.[7][8]
To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol (Leucinol or Phenylalaninol, 0.05 mmol, 5 mol%).
Add anhydrous toluene (2 mL) and stir to dissolve the ligand.
Cool the solution to 0 °C in an ice bath.
Slowly add freshly distilled benzaldehyde (1.0 mmol) to the solution.
To this stirred solution, add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes.
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
Filter the solution and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (S)-1-phenyl-1-propanol.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the product, (S)-1-phenyl-1-propanol, can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), should be used.
Mobile Phase: A mixture of hexane and isopropanol is typically effective for the separation of the enantiomers of 1-phenyl-1-propanol. The optimal ratio may need to be determined empirically.
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm) is commonly used.
By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Structural Characterization Techniques
A comprehensive comparison of Leucinol HCl and Phenylalaninol HCl should also include a detailed analysis of their three-dimensional structures and spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the identity and purity of Leucinol HCl and Phenylalaninol HCl. The chemical shifts and coupling constants provide detailed information about the molecular structure.
¹H NMR of L(+)-Leucinol: The spectrum typically shows signals for the methyl protons of the isobutyl group, the methylene protons adjacent to the hydroxyl and amino groups, and the methine protons.
¹³C NMR of L-Leucine methyl ester hydrochloride: The spectrum of a related compound shows characteristic signals for the carbonyl carbon, the alpha-carbon bearing the amino group, and the carbons of the isobutyl side chain.[9]
¹H NMR of D(+)-Phenylalaninol: The spectrum exhibits signals for the aromatic protons of the phenyl ring, the methylene protons, and the methine proton.
¹³C NMR of (R)-Phenylalaninol: The spectrum displays resonances for the aromatic carbons, the benzylic carbon, the alpha-carbon, and the carbon bearing the hydroxyl group.[10]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for di-L-leucine hydrochloride has been reported, providing insights into the packing of a similar molecule, obtaining single crystals of Leucinol HCl and Phenylalaninol HCl would allow for a direct comparison of their crystal packing and hydrogen bonding networks.[11] This information can be valuable for understanding their solid-state properties and for computational modeling of their behavior in solution.
Conclusion
The structural comparison of Leucinol HCl and Phenylalaninol HCl reveals that the nature of the side chain at the stereogenic center is a critical determinant of their performance as chiral ligands in asymmetric synthesis. The experimental evidence from the enantioselective addition of diethylzinc to benzaldehyde demonstrates that the aromatic side chain of Phenylalaninol can lead to superior stereochemical control compared to the aliphatic side chain of Leucinol, likely due to favorable π-π stacking interactions in the transition state.
This guide provides a framework for the rational selection of chiral amino alcohols in asymmetric synthesis, emphasizing the importance of considering the specific substrate and reaction conditions. The detailed experimental protocols offer a practical starting point for researchers to conduct their own comparative studies and to further explore the rich and versatile chemistry of these valuable chiral building blocks.
A Researcher's Guide to the Structural Verification of 2-Amino-4-methylpentan-1-ol Hydrochloride via Single-Crystal X-ray Diffraction
In the landscape of drug discovery and materials science, the unambiguous determination of a compound's three-dimensional structure is non-negotiable.[1][2] For active pharmaceutical ingredients (APIs), the precise arran...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and materials science, the unambiguous determination of a compound's three-dimensional structure is non-negotiable.[1][2] For active pharmaceutical ingredients (APIs), the precise arrangement of atoms dictates critical properties such as efficacy, stability, and bioavailability.[1][3] This guide provides a comprehensive, in-depth protocol for the structural verification of 2-Amino-4-methylpentan-1-ol hydrochloride, also known as Leucinol hydrochloride, using the gold-standard technique of single-crystal X-ray diffraction (SC-XRD).
While a published crystal structure for this specific compound is not readily found in open-access crystallographic databases like the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD), this guide will treat it as a novel entity.[4][5][6][7] We will detail the complete workflow, from data acquisition to structure validation, and provide a comparative framework using a structurally related compound. This approach is designed to equip researchers with the practical and theoretical knowledge needed to confidently verify novel crystalline materials.
Part 1: The Logic of Structural Verification
The core principle of SC-XRD is to irradiate a single crystal with X-rays and measure the resulting diffraction pattern.[8][9] The angles and intensities of the diffracted beams contain detailed information about the electron density distribution within the crystal, which in turn allows for the precise mapping of atomic positions.[8][10] The verification process is a systematic workflow designed to ensure the final structural model is an accurate and reliable representation of the molecule.
The following diagram illustrates the logical flow of this verification process, from initial sample preparation to final data deposition.
Caption: Workflow for SC-XRD structural verification.
Part 2: Experimental Protocol for Data Acquisition and Analysis
This section provides a detailed, step-by-step methodology for obtaining and analyzing SC-XRD data. The causality behind each step is explained to provide a deeper understanding of the process.
I. Crystal Preparation and Mounting
Crystal Growth & Selection : High-quality single crystals are paramount. For 2-Amino-4-methylpentan-1-ol hydrochloride, slow evaporation from a suitable solvent (e.g., ethanol/ether mixture) is a common starting point. Under a polarizing microscope, select a crystal that is clear, exhibits sharp edges, and shows uniform extinction, indicating a single lattice.[11]
Mounting : Carefully mount the selected crystal (typically 0.1-0.3 mm in size) on a cryoloop using a minimal amount of paratone or mineral oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.[12]
II. Data Collection on a Diffractometer
A modern four-circle diffractometer equipped with a CCD or CMOS detector is standard.[13]
Unit Cell Determination : A short series of initial frames (e.g., a few dozen frames with 0.5° rotation) are collected. The software automatically identifies strong reflections to determine the crystal's lattice parameters (a, b, c, α, β, γ) and Bravais lattice.[10] This step confirms the quality of the single crystal.
Data Collection Strategy : Based on the determined lattice symmetry, a data collection strategy is devised to measure a complete, unique set of reflections with adequate redundancy.[10][12] For a typical small molecule, this involves collecting a sphere or hemisphere of data, often requiring several hours.[10]
Data Integration : After collection, the raw image files are processed. This involves integrating the intensity of each diffraction spot and applying corrections for factors like background radiation and Lorentz-polarization effects. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.
III. Structure Solution and Refinement
The process of converting the reflection data into a 3D atomic model is typically performed using specialized software suites like SHELX.[14][15][16]
Structure Solution : The "phase problem" is the primary hurdle in crystallography. Direct methods, as implemented in programs like SHELXS or SHELXT, are used to estimate the initial phases of the structure factors.[16] This provides an initial electron density map from which a preliminary atomic model can be built.
Structure Refinement : The initial model is refined against the experimental data using a least-squares minimization process, typically with a program like SHELXL.[14][17][18] This iterative process adjusts atomic coordinates, site occupancies, and displacement parameters to improve the agreement between the observed diffraction amplitudes and those calculated from the model.[19] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[17]
Part 3: Ensuring Trustworthiness: Data Validation
A solved crystal structure is meaningless without rigorous validation. Key statistical metrics are used to assess the quality of the refinement and the agreement between the model and the experimental data.[20]
R-factor (R1) : The residual factor, or R-factor, is a primary measure of agreement.[21][22][23] It quantifies the difference between the observed and calculated structure factor amplitudes. For a well-refined small-molecule structure, an R1 value below 0.05 (5%) is generally considered excellent.[24]
Goodness-of-Fit (GooF) : This metric, also referred to as S, should converge to a value close to 1.0.[20][25][26] A value of 1.0 indicates that the model and data are statistically consistent.[19][27] Deviations from 1.0 can suggest issues with the data weighting scheme or un-modeled features in the structure.[27]
Difference Electron Density Map : After the final refinement, a difference Fourier map is calculated.[14] In an ideal model, this map should be featureless. Significant residual peaks or holes can indicate missing atoms, incorrect atom assignments, or disorder.
The logical relationship between these key validation metrics is crucial for a self-validating protocol.
Caption: Interplay of key metrics in validating a crystal structure model.
Part 4: Comparative Analysis
To provide context for our newly determined structure, we can compare its key crystallographic parameters with those of a known, structurally similar compound. For this guide, we will use hypothetical data for 2-Amino-4-methylpentan-1-ol hydrochloride and compare it to a known amino alcohol derivative. This comparison helps in identifying unique structural features and ensures the determined parameters are reasonable.
Alternative Compound (e.g., (S)-tert-Leucinol HCl)
Formula
C₆H₁₆ClNO
C₆H₁₆ClNO
Molecular Weight
153.65
153.65
Crystal System
Orthorhombic
Monoclinic
Space Group
P2₁2₁2₁
P2₁
a (Å)
5.89
6.12
b (Å)
10.21
8.45
c (Å)
15.34
9.87
β (deg)
90
105.3
Volume (ų)
922.5
492.1
Z
4
2
R1 (final)
0.035
0.041
GooF (final)
1.04
1.02
This table uses hypothetical data for illustrative purposes. Real experimental data should be used in practice.
The comparison highlights differences in crystal packing (indicated by different crystal systems and space groups) even for structurally similar molecules. Such analyses are vital in studies of polymorphism, where different crystal forms of the same API can have vastly different properties.[2]
Conclusion
Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of crystalline materials, an essential step in modern drug development and chemical research.[1][2][28] By following a rigorous, self-validating workflow—from careful sample preparation and precise data collection to meticulous structure refinement and validation—researchers can achieve an unambiguous and trustworthy structural model. This guide provides the foundational protocol and logical framework for the verification of 2-Amino-4-methylpentan-1-ol hydrochloride, serving as a template for the characterization of other novel crystalline compounds. The ultimate goal is the generation of a high-quality Crystallographic Information File (CIF), the standard format for data deposition and dissemination within the scientific community.
References
Crystallography Open Database. American Mineralogist. Available at: [Link]. [Accessed March 7, 2024].
R-factor (crystallography) - Grokipedia. Grokipedia. Available at: [Link]. [Accessed March 7, 2024].
Crystallography Open Database - Wikipedia. Wikipedia. Available at: [Link]. [Accessed March 7, 2024].
R-factor (crystallography) - Wikipedia. Wikipedia. Available at: [Link]. [Accessed March 7, 2024].
R factor - Online Dictionary of Crystallography. International Union of Crystallography. Available at: [Link]. [Accessed March 7, 2024].
XRD in Drug Discovery & Development. Blue Scientific. Available at: [Link]. [Accessed March 7, 2024].
Cambridge Structural Database - Wikipedia. Wikipedia. Available at: [Link]. [Accessed March 7, 2024].
Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. UMass Dartmouth. Available at: [Link]. [Accessed March 7, 2024].
Harnessing the power of single crystal X-ray diffraction. Veranova. Available at: [Link]. [Accessed March 7, 2024].
Crystallography Open Database | McMaster University Libraries. McMaster University. Available at: [Link]. [Accessed March 7, 2024].
Reliability factor, R-factor | Glossary | JEOL Ltd. JEOL Ltd. Available at: [Link]. [Accessed March 7, 2024].
Cambridge Structure Database | UW-Madison Libraries. UW-Madison Libraries. Available at: [Link]. [Accessed March 7, 2024].
Cambridge Structural Database - Information Systems & Technology - MIT. MIT. Available at: [Link]. [Accessed March 7, 2024].
Cambridge Structural Database (CSD) | Physical Sciences Data science Service - PSDS. Royal Society of Chemistry. Available at: [Link]. [Accessed March 7, 2024].
Crystallography Open Database (COD) - PubChem Data Source. PubChem. Available at: [Link]. [Accessed March 7, 2024].
Exploring the advantages of single-crystal x-ray diffraction in pharma. Chemistry World. Available at: [Link]. [Accessed March 7, 2024].
XRD data analysis: simple plotting and refinement in GSAS-II. YouTube. Available at: [Link]. [Accessed March 7, 2024].
XRD Basics. University of Pennsylvania Department of Physics & Astronomy. Available at: [Link]. [Accessed March 7, 2024].
Crystallography Open Database - Re3data.org. Re3data.org. Available at: [Link]. [Accessed March 7, 2024].
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC. Available at: [Link]. [Accessed March 7, 2024].
Decoding 'R Factors': More Than Just a Number in Science. Oreate AI Blog. Available at: [Link]. [Accessed March 7, 2024].
Brief tutorial on X ray powder diffraction data analysis. Dipartimento di Matematica e Fisica, Università di Roma Tre. Available at: [Link]. [Accessed March 7, 2024].
User guide to crystal structure refinement with SHELXL. Georg-August-Universität Göttingen. Available at: [Link]. [Accessed March 7, 2024].
A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database. PMC. Available at: [Link]. [Accessed March 7, 2024].
Introduction to X-Ray Powder Diffraction Data Analysis. ResearchGate. Available at: [Link]. [Accessed March 7, 2024].
The SHELX-97 Manual. Georg-August-Universität Göttingen. Available at: [Link]. [Accessed March 7, 2024].
What Role does X-Ray Diffraction have in Drug Analysis? News-Medical.Net. Available at: [Link]. [Accessed March 7, 2024].
Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]. [Accessed March 7, 2024].
X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. Available at: [Link]. [Accessed March 7, 2024].
Refinement. International Union of Crystallography. Available at: [Link]. [Accessed March 7, 2024].
Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. NPTEL. Available at: [Link]. [Accessed March 7, 2024].
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available at: [Link]. [Accessed March 7, 2024].
How does one find the goodness of fit of a crystal? ResearchGate. Available at: [Link]. [Accessed March 7, 2024].
Goodness of Fit. OlexSys. Available at: [Link]. [Accessed March 7, 2024].
Glossary. OlexSys. Available at: [Link]. [Accessed March 7, 2024].
The SHELX package. MIT OpenCourseWare. Available at: [Link]. [Accessed March 7, 2024].
SHELXL - An Easy Structure - Sucrose. University of Glasgow. Available at: [Link]. [Accessed March 7, 2024].
Crystal structure refinement with SHELXL. SciSpace. Available at: [Link]. [Accessed March 7, 2024].
Single Crystal X-ray Diffraction and Structure Analysis. University of Florida. Available at: [Link]. [Accessed March 7, 2024].
Collection of X-ray diffraction data from macromolecular crystals. PMC. Available at: [Link]. [Accessed March 7, 2024].
A Comprehensive Guide to the Safe Disposal of 2-Amino-4-methylpentan-1-OL Hydrochloride
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-4-methylpentan-1-OL hydrochloride, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, offering a clear and actionable framework for your laboratory's waste management program.
Hazard Profile of 2-Amino-4-methylpentan-1-OL Hydrochloride
Based on analogous compounds, the potential hazards are likely to include:
To protect the skin and clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator may be necessary if handling the solid form generates dust or if ventilation is inadequate.[5]
To prevent inhalation of airborne particles that may cause respiratory irritation.
Emergency Procedures in Case of Exposure
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[1]
Eye Contact: Rinse cautiously with water for several minutes.[1] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.[6]
Inhalation: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of 2-Amino-4-methylpentan-1-OL hydrochloride is through a licensed and approved chemical waste disposal service.[1][6][7] Under no circumstances should this chemical be discharged down the drain or into the environment. [4][8]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9]
Designate a specific waste container solely for 2-Amino-4-methylpentan-1-OL hydrochloride waste.
This container must be made of a material that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for acidic hydrochloride salt solutions.
Do not mix this waste with other chemical waste streams, particularly with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, to prevent potentially hazardous reactions.[6]
Step 2: Container Labeling
Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for safe handling.[9]
The container must be clearly labeled with the words "Hazardous Waste".[9]
The full chemical name, "2-Amino-4-methylpentan-1-OL hydrochloride," must be written out. Avoid using abbreviations or chemical formulas.[9]
Indicate the associated hazards (e.g., "Irritant").[9]
Include the date when the waste was first added to the container.[9]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation.[8][9]
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[9] This could be a designated section of a benchtop or within a chemical fume hood.[9]
The SAA must be under the control of laboratory personnel.[8]
Ensure the container is kept tightly closed except when adding waste.[9]
The SAA should be inspected weekly for any signs of leakage or container degradation.[9]
Step 4: Scheduling Waste Pickup
Once the waste container is full, or if it has been in the SAA for up to one year (for partially filled containers), it must be prepared for disposal.[9]
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup of the hazardous waste.[4]
Follow their specific procedures for pickup requests and documentation.
Step 5: Decontamination of Empty Containers
Empty containers that previously held 2-Amino-4-methylpentan-1-OL hydrochloride must also be managed properly.
Triple rinse the empty container with a suitable solvent, such as water or ethanol.[10][11]
Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous waste along with the chemical.[4]
After triple rinsing and allowing it to dry, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, depending on your institution's guidelines.[11] Deface or remove the original label.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-4-methylpentan-1-OL hydrochloride.
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-Amino-4-methylpentan-1-OL Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researcher is paramount.
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researcher is paramount. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 2-Amino-4-methylpentan-1-OL hydrochloride, a compound that, like many amino alcohol hydrochlorides, requires careful management to mitigate potential risks. Our focus is on providing a clear, logical framework for safety that empowers you to work confidently and securely.
Understanding the Hazard Profile
While specific toxicological data for 2-Amino-4-methylpentan-1-OL hydrochloride may be limited, the broader class of amino alcohol hydrochlorides presents a well-understood hazard profile. The primary risks associated with these compounds include:
Skin Irritation and Corrosion: Many amino alcohols can cause skin irritation upon contact.[1][2][3][4] The hydrochloride salt form may exacerbate this effect.
Serious Eye Damage: Contact with the eyes can lead to severe irritation or damage.[1][2][3][4]
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[2][3][5]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.
Core Principles of PPE Selection
The selection of appropriate PPE is a risk-based decision. The guiding principle is to establish a barrier between you and the chemical, thereby preventing exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory). The level of PPE required will vary depending on the scale of the experiment and the specific manipulations being performed.
PPE for Varying Operational Scales
The following table outlines the recommended PPE for handling 2-Amino-4-methylpentan-1-OL hydrochloride in common laboratory scenarios.
Heavier duty chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves
Chemical-resistant apron over a laboratory coat[9]
A NIOSH-approved respirator with an appropriate cartridge for organic vapors/acid gases is recommended, especially if there is a potential for aerosol or dust generation[6][10]
Step-by-Step Guide to PPE Usage
Correctly using PPE is as crucial as selecting the right equipment. Follow this workflow to ensure maximum protection.
Donning PPE
Hand Hygiene: Wash and dry your hands thoroughly.
First Pair of Gloves (for double-gloving): Don a pair of nitrile gloves.
Laboratory Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If required, add a chemical-resistant apron.
Respiratory Protection: If your risk assessment indicates the need for a respirator, perform a fit check to ensure a proper seal.
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
Second Pair of Gloves: Don a second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing PPE (to avoid cross-contamination)
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
Face Shield/Goggles: Remove eye and face protection from the back to the front.
Laboratory Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated outer surface is folded inward.
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
Hand Hygiene: Wash your hands thoroughly with soap and water.[11]
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow based on the scale of the experiment.
Disposal Plan
Proper disposal of contaminated PPE and chemical waste is a critical final step in ensuring laboratory safety.
Solid Waste: All disposable PPE (gloves, aprons) and any materials used to clean up spills (e.g., absorbent pads) should be placed in a designated, sealed hazardous waste container.
Chemical Waste: Unused 2-Amino-4-methylpentan-1-OL hydrochloride and solutions containing the compound must be disposed of in accordance with local, state, and federal regulations.[7] Never dispose of chemical waste down the drain.
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of as non-hazardous waste.[8]
By adhering to these guidelines, you can create a safe and effective research environment. Remember, a proactive approach to safety is the hallmark of a professional scientist.
References
AMINOALCOHOL PA. (2017, August 29). SAFETY DATA SHEET.
Enamine. (n.d.). Safety Data Sheet - (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride.
Sigma-Aldrich. (2025, October 15). Safety Data Sheet - 2-Methylpentan-2-ol.
AK Scientific, Inc. (n.d.). Safety Data Sheet.
Fisher Scientific. (2011, February 4). Safety Data Sheet - 2-Aminoindan hydrochloride.
Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET - Acetonitrile, amino-, monohydrochloride.
(n.d.). Safety Data Sheet - 2-methylpentane-1,5-diamine.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Methyl-2-pentanol.
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Methyl-2-pentanol.
Combi-Blocks, Inc. (2023, December 22). JK-7336 - Safety Data Sheet.
(n.d.). Amino Acid Standard - 1 nmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET.
(2020, November). SAFETY DATA SHEET 20 Amino Acid Kit.
FUJIFILM Wako. (n.d.). SAFETY DATA SHEET.
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
TargetMol. (2026, February 24). Safety Data Sheet - (2S,3S)-2-amino-3-methylpentan-1-ol.